ABT-239
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H22N2O |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-[2-[2-(2-methylpyrrolidin-1-yl)ethyl]-1-benzofuran-5-yl]benzonitrile |
InChI |
InChI=1S/C22H22N2O/c1-16-3-2-11-24(16)12-10-21-14-20-13-19(8-9-22(20)25-21)18-6-4-17(15-23)5-7-18/h4-9,13-14,16H,2-3,10-12H2,1H3 |
InChI Key |
KFHYZKCRXNRKRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C#N |
Synonyms |
(R)-4-(2-(2-(2-methyl-1-pyrrolidinyl)ethyl)-1-benzofuran-5-yl)benzonitrile 4-(2-(2-(2-methyl-1-pyrrolidinyl)ethyl)-1-benzofuran-5-yl)benzonitrile ABT 239 ABT-239 ABT239 benzonitrile, 4-(2-(2-((2r)-2-methyl-1-pyrrolidinyl)ethyl)-5-benzofuranyl)- |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of ABT-239: A Technical Guide to its Interaction with the Histamine H3 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-239, a non-imidazole benzofuran (B130515) derivative, is a potent and selective antagonist/inverse agonist of the histamine (B1213489) H3 receptor (H3R). This document provides an in-depth technical overview of the mechanism of action of this compound, focusing on its interaction with the H3R. We will explore its binding characteristics, its influence on downstream signaling pathways, and its consequential effects on neurotransmitter systems. This guide consolidates quantitative pharmacological data, details key experimental methodologies, and visualizes complex biological processes to serve as a comprehensive resource for researchers in neuroscience and drug development.
Introduction to the Histamine H3 Receptor
The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] It primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[1][2] Additionally, the H3R acts as a heteroreceptor on non-histaminergic neurons, modulating the release of various other neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1][3] The H3R is coupled to the Gαi/o subunit of the G protein complex.[1] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] Furthermore, the βγ subunits of the G protein can interact with N-type voltage-gated calcium channels, reducing calcium influx and subsequently neurotransmitter release.[1] The H3 receptor exhibits high constitutive activity, meaning it can signal without being bound by an agonist.[3] This property makes it a target for inverse agonists, which can reduce this basal signaling.
This compound: A Profile
This compound, with the chemical name 4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile, is a highly selective H3R antagonist with inverse agonist properties.[5][6] Its non-imidazole structure confers favorable pharmacokinetic properties and high brain penetrability, making it a valuable tool for CNS research and a potential therapeutic agent for cognitive and neurological disorders.[5]
Quantitative Pharmacology of this compound
The pharmacological activity of this compound has been extensively characterized through a variety of in vitro and ex vivo assays. The following tables summarize the key quantitative data regarding its binding affinity, functional antagonism, and inverse agonism.
Table 1: Binding Affinity of this compound at Histamine H3 Receptors
| Species | Preparation | Radioligand | Parameter | Value | Reference |
| Human | Recombinant H3R | [³H]Nα-methylhistamine | pKi | 9.5 | [7] |
| Human | Recombinant H3R | [³H]Nα-methylhistamine | Ki (nM) | ~0.32 | [6] |
| Rat | Recombinant H3R | [³H]Nα-methylhistamine | pKi | 8.9 | [7] |
| Rat | Recombinant H3R | [³H]Nα-methylhistamine | Ki (nM) | ~1.26 | [6] |
Table 2: Functional Activity of this compound at Histamine H3 Receptors
| Assay | Species | Preparation | Parameter | Value | Reference |
| [³⁵S]GTPγS Binding (Antagonism) | Human | Recombinant H3R | pKb | 9.0 | [5] |
| [³⁵S]GTPγS Binding (Antagonism) | Rat | Recombinant H3R | pKb | 8.3 | [5] |
| cAMP Formation (Antagonism) | Human | Recombinant H3R | pKb | 7.9 | [5] |
| cAMP Formation (Antagonism) | Rat | Recombinant H3R | pKb | 7.6 | [5] |
| [³H]Histamine Release (Antagonism) | Rat | Cortical Synaptosomes | pKb | 7.7 | [5] |
| Guinea Pig Ileum Contraction (Antagonism) | Guinea Pig | Ileal Segments | pA2 | 8.7 | [5] |
| [³⁵S]GTPγS Binding (Inverse Agonism) | Human | Recombinant H3R | pEC50 | 8.2 | [5] |
| [³⁵S]GTPγS Binding (Inverse Agonism) | Rat | Recombinant H3R | pEC50 | 8.9 | [5] |
Mechanism of Action: Signaling Pathways
As an antagonist, this compound blocks the binding of agonists like histamine to the H3R, thereby preventing the Gαi/o-mediated inhibition of adenylyl cyclase and allowing for increased cAMP production. As an inverse agonist, this compound reduces the constitutive activity of the H3R, leading to a decrease in basal G protein signaling. This dual action results in the disinhibition of neurotransmitter release.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpp.com [ijpp.com]
- 3. Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. Expt. 6 Bioassay of histamine using guinea pig ileum by matching method | PPTX [slideshare.net]
- 6. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: I. Potent and selective histamine H3 receptor antagonist with drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
ABT-239: A Potent and Selective Histamine H3 Receptor Antagonist
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of ABT-239, a non-imidazole histamine (B1213489) H3 receptor (H3R) antagonist and inverse agonist. This compound has demonstrated high potency and selectivity for the H3 receptor, making it a valuable tool for neuroscience research and a potential therapeutic agent for various central nervous system (CNS) disorders, including Alzheimer's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD).[1][2][3] This document details its pharmacological properties, the underlying signaling pathways, and the experimental methodologies used for its characterization.
Core Pharmacological Profile
This compound is distinguished by its high affinity for both human and rat H3 receptors.[1] It acts as a competitive antagonist, reversing the effects of H3R agonists, and also as a potent inverse agonist, inhibiting the constitutive activity of the receptor.[1] Its non-imidazole structure is a key feature, potentially avoiding certain off-target effects associated with imidazole-based compounds.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a comparative view of its binding affinity, functional potency, and selectivity.
Table 1: Receptor Binding Affinity of this compound
| Species/Receptor | Assay Type | Parameter | Value | Reference |
| Human H3 | Radioligand Binding | pK_i | 9.4 | [1] |
| Rat H3 | Radioligand Binding | pK_i | 8.9 | [1] |
| Human H1 | Radioligand Binding | Selectivity | >1000-fold vs H3 | [1] |
| Human H2 | Radioligand Binding | Selectivity | >1000-fold vs H3 | [1] |
| Human H4 | Radioligand Binding | Selectivity | >1000-fold vs H3 | [1] |
Table 2: In Vitro Functional Activity of this compound
| Species/Assay | Mode of Action | Parameter | Value | Reference |
| Human H3 (cAMP formation) | Antagonist | pK_b | 7.9 | [1] |
| Rat H3 (cAMP formation) | Antagonist | pK_b | 7.6 | [1] |
| Human H3 ([³⁵S]GTPγS binding) | Antagonist | pK_b | 9.0 | [1] |
| Rat H3 ([³⁵S]GTPγS binding) | Antagonist | pK_b | 8.3 | [1] |
| Human H3 (Ca²⁺ mobilization) | Antagonist | pK_b | 7.9 | [1] |
| Rat Brain Synaptosomes ([³H]histamine release) | Antagonist | pK_b | 7.7 | [1] |
| Guinea Pig Ileum (Contraction) | Antagonist | pA₂ | 8.7 | [1] |
| Human H3 ([³⁵S]GTPγS binding) | Inverse Agonist | pEC₅₀ | 8.2 | [1] |
| Rat H3 ([³⁵S]GTPγS binding) | Inverse Agonist | pEC₅₀ | 8.9 | [1] |
Table 3: In Vivo Pharmacokinetic Properties of this compound
| Species | Bioavailability | t₁/₂ | Reference |
| Rat | 52-89% | 4-29 h | [1] |
| Dog | 52-89% | 4-29 h | [1] |
| Monkey | 52-89% | 4-29 h | [1] |
Histamine H3 Receptor Signaling Pathways
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gα_i/o_ family of G proteins.[4][5] As an antagonist and inverse agonist, this compound blocks and reduces the basal signaling activity of this receptor. The primary signaling cascade involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[4] H3R activation can also modulate other signaling pathways, including MAPK and PI3K pathways.[4][5]
Histamine H3 Receptor Signaling Pathway and the Antagonistic Action of this compound.
By blocking the H3R, this compound disinhibits the synthesis and release of histamine and other neurotransmitters, such as acetylcholine (B1216132) and dopamine (B1211576), in various brain regions.[5][6][7] This neurochemical effect is believed to underlie its pro-cognitive and wake-promoting properties.[6][8]
Experimental Protocols
The characterization of this compound involves a series of standard and specialized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
This assay is fundamental for determining the binding affinity (K_i) of a compound for a specific receptor.
Objective: To determine the affinity of this compound for histamine H3 receptors.
Materials:
-
Cell membranes expressing the target receptor (e.g., recombinant human or rat H3R).
-
Radiolabeled ligand (e.g., [³H]R-α-methylhistamine).
-
Test compound (this compound) at various concentrations.
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound (this compound).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The K_i value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor of interest and can be used to determine both antagonist and inverse agonist properties.
Objective: To assess the ability of this compound to antagonize agonist-stimulated G protein activation and to inhibit basal G protein activity (inverse agonism).
Materials:
-
Cell membranes expressing the H3R.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Agonist (e.g., R-α-methylhistamine) for antagonist mode.
-
Test compound (this compound).
-
Incubation buffer.
Procedure:
-
Pre-incubation: Membranes are pre-incubated with GDP to ensure G proteins are in their inactive state.
-
Incubation:
-
Antagonist Mode: Membranes are incubated with [³⁵S]GTPγS, a fixed concentration of agonist, and varying concentrations of this compound.
-
Inverse Agonist Mode: Membranes are incubated with [³⁵S]GTPγS and varying concentrations of this compound in the absence of an agonist.
-
-
Filtration and Quantification: Similar to the radioligand binding assay, the mixture is filtered, and the amount of bound [³⁵S]GTPγS is quantified.
-
Data Analysis:
-
Antagonist: The IC₅₀ for the inhibition of agonist-stimulated binding is used to calculate the K_b.
-
Inverse Agonist: The EC₅₀ for the inhibition of basal [³⁵S]GTPγS binding is determined.
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insight into the in vivo effects of a drug.
Objective: To measure the effect of this compound administration on the extracellular levels of histamine, acetylcholine, and dopamine in brain regions like the frontal cortex and hippocampus.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Fraction collector.
-
Analytical system (e.g., HPLC with electrochemical or fluorescence detection).
-
Experimental animals (e.g., rats).
Procedure:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal.
-
Recovery: The animal is allowed to recover from surgery.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound (systemically or locally).
-
Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using a sensitive analytical method.
-
Data Analysis: Changes in neurotransmitter levels over time are expressed as a percentage of the baseline levels.
Experimental and Validation Workflow
The following diagram illustrates a typical workflow for the preclinical validation of a novel H3R antagonist like this compound.
Preclinical Validation Workflow for an H3R Antagonist.
Conclusion
This compound is a well-characterized, potent, and selective non-imidazole H3R antagonist/inverse agonist. Its favorable pharmacological and pharmacokinetic profiles have established it as a critical research tool for elucidating the role of the histaminergic system in the CNS. The extensive preclinical data suggest its potential therapeutic utility in treating cognitive and sleep-wake disorders. However, it is important to note that clinical development of this compound was discontinued (B1498344) due to observations of QT prolongation, a serious cardiac side effect.[2] Despite this, this compound remains an invaluable compound for preclinical research in the field of H3R pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Inverse Agonist Activity of ABT-239: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-239 is a potent and selective, non-imidazole antagonist of the histamine (B1213489) H3 receptor (H3R).[1][2] Notably, the H3 receptor exhibits high constitutive activity, meaning it maintains a basal level of signaling even in the absence of an agonist. This compound distinguishes itself by acting as an inverse agonist, a mechanism that not only blocks the action of agonists but also curtails this inherent, agonist-independent activity of the H3 receptor.[3][4] This inverse agonism is central to its therapeutic potential, as it leads to an enhanced release of histamine and other key neurotransmitters, including acetylcholine (B1216132), in brain regions associated with cognition and arousal.[1][2][5] This technical guide provides an in-depth exploration of the inverse agonist activity of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular and experimental frameworks.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological profile of this compound at the human and rat histamine H3 receptors.
Table 1: this compound Binding Affinity and Functional Antagonist Potency
| Parameter | Species | Value | Assay Type | Reference |
| pKi | Human | 9.4 - 9.5 | Radioligand Binding | [1][2][3] |
| Rat | 8.9 | Radioligand Binding | [1][2][3] | |
| pKb | Human | 9.0 | [³⁵S]GTPγS Binding | [3] |
| Human | 7.9 | cAMP Formation | [3] | |
| Human | 7.9 | Calcium Mobilization | [3] | |
| Rat | 8.3 | [³⁵S]GTPγS Binding | [3] | |
| Rat | 7.6 | cAMP Formation | [3] | |
| Rat | 7.7 | [³H]Histamine Release | [3] | |
| pA2 | Guinea Pig | 8.7 | Ileum Contraction | [3] |
Table 2: this compound Inverse Agonist Potency
| Parameter | Species | Value | Assay Type | Reference |
| pEC50 | Human | 8.2 | [³⁵S]GTPγS Binding | [3] |
| Rat | 8.9 | [³⁵S]GTPγS Binding | [3] |
Core Signaling Pathway of the Histamine H3 Receptor
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Its activation, or constitutive activity, initiates a signaling cascade that modulates neuronal excitability and neurotransmitter release. This compound, by acting as an inverse agonist, inhibits this pathway, thereby disinhibiting neurotransmitter release.
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the H3 receptor and is instrumental in quantifying both antagonist and inverse agonist properties.
Objective: To determine the potency of this compound as an antagonist of agonist-stimulated [³⁵S]GTPγS binding and as an inverse agonist by measuring its effect on basal [³⁵S]GTPγS binding.
Materials:
-
Membranes from HEK293 cells stably expressing the human H3 receptor.[6]
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
GTPγS (unlabeled).
-
GDP.
-
(R)-α-methylhistamine (RAMH) or other H3 agonist.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation cocktail.
-
96-well filter plates (e.g., Millipore MAPH).
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the H3 receptor in ice-cold buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, combine assay buffer, GDP (final concentration ~10 µM), cell membranes (10-20 µg protein/well), and varying concentrations of this compound.
-
For inverse agonist activity: Add only this compound.
-
For antagonist activity: Pre-incubate membranes with this compound before adding a fixed concentration (e.g., EC₈₀) of an H3 agonist like RAMH.
-
-
Reaction Initiation: Start the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation.
-
Termination: Terminate the assay by rapid filtration through the filter plates using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Dry the filter plates, add scintillation cocktail to each well, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS. Plot the specific binding against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response equation to determine EC₅₀ (for inverse agonism) or IC₅₀ (for antagonism) values. These are then converted to pEC₅₀ and pKb values, respectively.
cAMP Accumulation Assay
This assay measures the functional consequence of H3 receptor modulation on the downstream second messenger, cyclic AMP (cAMP). As the H3 receptor is Gi-coupled, its activation (including constitutive activity) inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Objective: To quantify the ability of this compound to reverse agonist-induced inhibition of cAMP production (antagonism) and to increase basal cAMP levels by inhibiting constitutive H3R activity (inverse agonism).
Materials:
-
CHO or HEK293 cells stably expressing the human H3 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
H3 receptor agonist (e.g., histamine).
-
This compound.
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
References
- 1. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Robust and High-Capacity [35S]GTPγS Binding Assay for Determining Antagonist and Inverse Agonist Pharmacological Parameters of Histamine H3 Receptor Ligands | Semantic Scholar [semanticscholar.org]
- 5. Selective brain region activation by histamine H₃ receptor antagonist/inverse agonist this compound enhances acetylcholine and histamine release and increases c-Fos expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A robust and high-capacity [(35)S]GTPgammaS binding assay for determining antagonist and inverse agonist pharmacological parameters of histamine H(3) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Pro-Cognitive Agent: A Technical Guide to the Discovery and Synthesis of ABT-239
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of ABT-239, a potent and selective non-imidazole histamine (B1213489) H3 receptor antagonist/inverse agonist. This compound has demonstrated significant potential in preclinical models for treating cognitive deficits associated with various neurological and psychiatric disorders, including ADHD, Alzheimer's disease, and schizophrenia.[1][2] This document details the scalable synthetic route, in vitro and in vivo pharmacological properties, and the underlying mechanism of action of this compound, offering a valuable resource for researchers in the field of neuroscience and drug development.
Introduction: The Rationale for Histamine H3 Receptor Antagonism
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other key neurotransmitters, such as acetylcholine (B1216132) and dopamine (B1211576), in the central nervous system.[3] Consequently, antagonists of the H3 receptor are hypothesized to enhance neurotransmission, thereby offering a therapeutic strategy for conditions characterized by cognitive impairment.[4] Early H3 receptor antagonists were primarily imidazole-based compounds, which were associated with limitations such as poor blood-brain barrier penetration and potential for drug-drug interactions through inhibition of cytochrome P450 enzymes.[5] This spurred the development of non-imidazole antagonists like this compound, which exhibits a more favorable drug-like profile.[5]
Discovery and Synthesis of this compound
This compound, chemically known as 4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile, was developed by Abbott Laboratories as a potent and selective H3 receptor antagonist.[1]
Scalable Synthetic Route
A facile and scalable synthesis for this compound has been developed, enabling the production of kilogram quantities required for preclinical and clinical investigations.[5][6] The synthesis commences with the commercially available 4'-hydroxy-biphenyl-4-carbonitrile and proceeds through a four-step chemical process followed by salt formation, achieving an overall yield of approximately 40%.[5] This process was designed to be robust and avoids chromatographic purification.[5]
Experimental Protocol: Synthesis of this compound [5]
-
Monoiodination: 4'-hydroxy-biphenyl-4-carbonitrile is subjected to a highly selective monoiodination using N-iodosuccinimide (NIS) in acetic acid with a catalytic amount of sulfuric acid to yield 4'-hydroxy-3'-iodo-biphenyl-4-carbonitrile (B1336674) in near quantitative yield.
-
Sonogashira−Stevens Coupling: The resulting iodophenol undergoes a palladium-catalyzed cross-coupling reaction with but-3-yn-1-ol. This one-step reaction forms the benzofuran (B130515) core, yielding 4-[2-(2-hydroxy-ethyl)-benzofuran-5-yl]-benzonitrile in over 80% yield.
-
Tosylation: The alcohol is then converted to a tosylate to create a good leaving group for the subsequent nucleophilic substitution.
-
Nucleophilic Substitution: The tosylate is reacted with (R)-2-methylpyrrolidine to introduce the terminal amine, affording this compound.
-
Salt Formation: The final compound is typically converted to a salt, such as the tartrate salt, for improved stability and handling.
Pharmacological Profile of this compound
This compound exhibits high affinity and selectivity for the histamine H3 receptor and demonstrates potent antagonist and inverse agonist activity.
In Vitro Pharmacology
The in vitro pharmacological properties of this compound have been extensively characterized in various assays.
| Parameter | Species | Value | Reference |
| Binding Affinity (pKi) | |||
| H3 Receptor | Human | 9.4 | [5] |
| Rat | 8.9 | [5] | |
| Functional Activity | |||
| Antagonist Activity (pKb) | |||
| cAMP Formation | Human | 7.9 | [5] |
| Rat | 7.6 | [5] | |
| [35S]GTPγS Binding | Human | 9.0 | [5] |
| Rat | 8.3 | [5] | |
| Calcium Mobilization | Human | 7.9 | [5] |
| [3H]Histamine Release | Rat | 7.7 | [5] |
| Guinea Pig Ileum Contraction (pA2) | Guinea Pig | 8.7 | [5] |
| Inverse Agonist Activity (pEC50) | |||
| [35S]GTPγS Binding | Human | 8.2 | [5] |
| Rat | 8.9 | [5] |
Table 1: In Vitro Pharmacological Data for this compound
This compound is over 1000-fold selective for the human H3 receptor compared to the H1, H2, and H4 histamine receptors.[5]
Pharmacokinetics
This compound displays favorable pharmacokinetic characteristics across multiple species, with good oral bioavailability.[5]
| Species | t1/2 (h) | Oral Bioavailability (%) | Reference |
| Rat | 4 - 29 | 52 - 89 | [5] |
| Dog | 4 - 29 | 52 - 89 | [5] |
| Monkey | 4 - 29 | 52 - 89 | [5] |
Table 2: Pharmacokinetic Parameters of this compound
Detailed Experimental Methodologies
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293T) transiently or stably expressing the human or rat H3 receptor.
-
Assay Buffer: A typical assay buffer is 50 mM Tris-HCl, pH 7.4.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled H3 receptor ligand (e.g., [3H]-N-α-Methylhistamine) and varying concentrations of the test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the H3 receptor are used.
-
Assay Buffer: The buffer typically contains Tris-HCl, MgCl2, NaCl, and GDP.
-
Incubation: Membranes are incubated with [35S]GTPγS, a receptor agonist (for antagonist mode), and varying concentrations of the test compound (this compound). For inverse agonist mode, the agonist is omitted.
-
Termination and Filtration: The reaction is terminated by rapid filtration.
-
Quantification: Radioactivity is measured by scintillation counting.
-
Data Analysis: The potency (EC50 or IC50) and efficacy (Emax) of the compound are determined.
cAMP Formation Assay
This assay measures the functional consequence of H3 receptor activation or inhibition on the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).
-
Cell Culture: Whole cells expressing the H3 receptor are used.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and with the test compound (this compound).
-
Stimulation: Adenylyl cyclase is stimulated with an agent like forskolin, and the effect of an H3 receptor agonist in the presence or absence of the antagonist is measured.
-
Lysis and Detection: Cells are lysed, and cAMP levels are quantified using various methods, such as immunoassays (e.g., HTRF) or reporter gene assays.
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP formation is quantified.
In Vivo Microdialysis
This technique is used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., frontal cortex, hippocampus).
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of the test compound (this compound).
-
Analysis: The concentrations of neurotransmitters (e.g., acetylcholine, dopamine) and their metabolites in the dialysate are quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.
-
Data Analysis: Changes in neurotransmitter levels over time are analyzed to determine the in vivo effect of the compound.
Mechanism of Action and Signaling Pathways
This compound acts as an antagonist and inverse agonist at the histamine H3 receptor. By blocking the inhibitory tone of this receptor, this compound enhances the release of several neurotransmitters, which is believed to be the primary mechanism for its pro-cognitive effects.
Caption: Mechanism of action of this compound.
Studies have also indicated that the pro-cognitive effects of this compound may involve the PI3K/AKT/GSK-3β signaling pathway. The integrity of the brain histaminergic system is required for this compound to exert its effects, which include the phosphorylation of GSK-3β.
Caption: Postulated signaling pathway for this compound's pro-cognitive effects.
Preclinical Evaluation Workflow
The preclinical assessment of H3 receptor antagonists like this compound typically follows a structured workflow to establish efficacy and safety.
Caption: General preclinical evaluation workflow for H3 receptor antagonists.
Conclusion
This compound is a well-characterized, potent, and selective non-imidazole histamine H3 receptor antagonist/inverse agonist with a promising preclinical profile for the treatment of cognitive disorders. Its development has provided valuable insights into the therapeutic potential of modulating the brain's histaminergic system. Although its clinical development was halted due to cardiac side effects (QT prolongation), this compound remains an important pharmacological tool for researchers investigating the role of the H3 receptor in health and disease.[1] This technical guide serves as a comprehensive resource, consolidating key information on its synthesis, pharmacology, and mechanism of action to aid in future research and drug discovery efforts in this area.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histamine H3 receptor antagonists: preclinical promise for treating obesity and cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. resources.revvity.com [resources.revvity.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Robust and High-Capacity [35S]GTPγS Binding Assay for Determining Antagonist and Inverse Agonist Pharmacological Parameters of Histamine H3 Receptor Ligands | Semantic Scholar [semanticscholar.org]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histamine H3 receptor activation inhibits dopamine D1 receptor-induced cAMP accumulation in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 18. news-medical.net [news-medical.net]
- 19. benchchem.com [benchchem.com]
ABT-239 chemical structure and properties
An In-Depth Technical Guide to ABT-239
Introduction
This compound, with the chemical name 4-(2-{2-[(2R)-2-methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile, is a potent and selective, non-imidazole histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist.[1][2] Developed for its potential therapeutic applications in cognitive disorders, this compound has been extensively studied for its ability to modulate various neurotransmitter systems within the central nervous system (CNS). As a G protein-coupled receptor (GPCR), the H3 receptor is primarily expressed in the CNS, including regions critical for cognition like the cerebral cortex, hippocampus, and striatum.[3] this compound's antagonism of these receptors leads to enhanced release of histamine and other key neurotransmitters, underpinning its pro-cognitive and neuroprotective effects observed in preclinical models.[1][3] This document provides a comprehensive overview of its chemical structure, properties, mechanism of action, and the experimental protocols used for its characterization.
Chemical Structure and Physicochemical Properties
This compound is distinguished by its non-imidazole structure, which was a departure from earlier H3R antagonists. Its chemical and physical properties are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 4-(2-{2-[(2R)-2-methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile | [1][2] |
| SMILES | C[C@H]1N(CCC2=CC3=C(C=CC(C4=CC=C(C#N)C=C4)=C3)O2)CCC1 | [4] |
| Molecular Formula | C22H22N2O | [4] |
| CAS Number | 460746-46-7 | [4] |
| Property | Value | Source |
| Molecular Weight | 330.42 g/mol | [4] |
| Appearance | Solid, Light yellow to khaki | [4] |
| Solubility | In Vitro: | |
| DMSO: ≥ 100 mg/mL (302.65 mM) | [4] | |
| Water: < 0.1 mg/mL (insoluble) | [4] | |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years | [4] |
Pharmacology
Mechanism of Action
This compound's primary mechanism of action is the blockade of histamine H3 receptors. These receptors function as presynaptic autoreceptors on histaminergic neurons, inhibiting the synthesis and release of histamine. By acting as an antagonist/inverse agonist, this compound removes this inhibitory feedback, leading to an increased release of histamine in key brain regions.[3]
This increase in histamine subsequently modulates the release of other crucial neurotransmitters involved in arousal, learning, and memory, including acetylcholine (B1216132) (ACh) and dopamine (B1211576) (DA).[1][3] Additionally, studies have shown that this compound possesses a notable affinity for the sigma-1 receptor and can act as a transient receptor potential vanilloid type 1 (TRPV1) antagonist.[3][4]
Binding Profile and Potency
This compound demonstrates high affinity for both rat and human H3 receptors, highlighting its potency.
| Receptor Target | Species | Binding Affinity (pKi) | Source |
| Histamine H3 Receptor | Human | 9.5 | [1][3] |
| Histamine H3 Receptor | Rat | 8.9 | [1][3] |
Pharmacodynamic Effects
Preclinical studies have demonstrated a range of pharmacodynamic effects following this compound administration:
-
Neurotransmitter Release: Significantly enhances the release of acetylcholine in the frontal cortex and hippocampus, and dopamine in the frontal cortex.[1] Perfusion of the tuberomammillary nucleus (TMN) with this compound (10 μM) increases histamine release in the TMN, nucleus basalis of Meynertal (NBM), and cortex.[4]
-
Gene Expression: Increases the expression of c-Fos, a marker of neuronal activity, in the cortex and NBM.[3]
-
Cell Signaling: Systemic treatment with this compound has been shown to increase the phosphorylation of glycogen (B147801) synthase kinase 3 beta (GSK-3β) in both cortical and hippocampal tissues.[5]
Key Experimental Protocols
The characterization of this compound has involved numerous in vivo and in vitro assays. Detailed methodologies for two representative experiments are provided below.
In Vivo Microdialysis for Neurotransmitter Release
This protocol is used to measure extracellular levels of neurotransmitters like acetylcholine and dopamine in the brains of freely moving animals, providing direct evidence of a drug's effect on neurotransmitter release.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized and surgically implanted with a guide cannula targeting a specific brain region (e.g., frontal cortex or hippocampus).
-
Recovery: Animals are allowed to recover from surgery for several days before the experiment.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low flow rate (e.g., 1-2 µL/min).
-
Basal Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline neurotransmitter level.
-
Drug Administration: this compound is administered (e.g., intraperitoneally, i.p.) at various doses (e.g., 0.1-3.0 mg/kg).[1]
-
Post-Treatment Collection: Dialysate samples continue to be collected for several hours post-administration.
-
Sample Analysis: The collected samples are analyzed using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or mass spectrometric detection to quantify the concentrations of acetylcholine and dopamine.
Object Recognition Test (ORT) for Cognitive Enhancement
The ORT is a widely used behavioral assay to assess learning and memory in rodents. It leverages the natural tendency of rodents to explore novel objects over familiar ones.
Methodology:
-
Habituation: Mice are individually placed in an open-field arena for a set period (e.g., 5-10 minutes) for 1-2 days to acclimate them to the testing environment.
-
Training (Familiarization) Phase: On the test day, two identical objects are placed in the arena. Each mouse is placed in the arena and allowed to freely explore the objects for a specified time (e.g., 10 minutes). The time spent exploring each object is recorded.
-
Drug Administration: this compound can be administered at different times to test its effect on memory acquisition (pre-training) or consolidation (post-training).[6] For acquisition studies, the compound is given before the training phase.[6]
-
Inter-Trial Interval (ITI): The mouse is returned to its home cage for a retention interval, which can range from 1 hour (short-term memory) to 24 hours (long-term memory).
-
Test Phase: The mouse is returned to the arena, where one of the familiar objects has been replaced with a novel object. The mouse is allowed to explore for a set time (e.g., 5 minutes).
-
Data Analysis: The time spent exploring the familiar (Tf) and novel (Tn) objects is recorded. A Discrimination Index (DI) is calculated as (Tn - Tf) / (Tn + Tf). A positive DI indicates that the mouse remembers the familiar object and prefers the novel one, signifying intact memory. An improvement in the DI in the drug-treated group compared to a control group suggests pro-cognitive effects.
Summary
This compound is a well-characterized H3R antagonist with significant potential as a cognitive enhancer. Its ability to disinhibit histamine release and subsequently modulate cholinergic and dopaminergic systems provides a clear mechanism for its observed pro-cognitive, anti-amnesic, and neuroprotective effects in preclinical models. The data gathered from extensive pharmacological and behavioral studies, utilizing protocols such as in vivo microdialysis and object recognition tests, have established a robust profile for this compound as a valuable tool for CNS research and a promising candidate for the development of therapies for cognitive dysfunction.
References
- 1. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the histamine H3 receptor antagonist this compound on acute and repeated nicotine locomotor responses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Donepezil, an acetylcholine esterase inhibitor, and this compound, a histamine H3 receptor antagonist/inverse agonist, require the integrity of brain histamine system to exert biochemical and procognitive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the histamine H₃ receptor antagonist this compound on cognition and nicotine-induced memory enhancement in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacological Profile of ABT-239: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacological profile of ABT-239, a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist. The data herein is compiled from a range of preclinical studies, offering insights into its mechanism of action, binding and functional activity, pharmacokinetic properties, and in vivo efficacy in various animal models.
Core Pharmacological Attributes
This compound, chemically known as 4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile, is a non-imidazole compound that has demonstrated significant potential in preclinical models for various central nervous system (CNS) disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD), Alzheimer's disease, and schizophrenia.[1][2] It was developed by Abbott Laboratories.[2] Although its development for human use was halted due to cardiac side effects (QT prolongation), it remains a valuable tool in animal research for investigating the role of H3 receptor antagonism.[2]
Mechanism of Action
This compound acts as a potent antagonist and inverse agonist at the histamine H3 receptor.[3] The H3 receptor is a presynaptic autoreceptor predominantly expressed in the CNS that negatively regulates the synthesis and release of histamine.[4][5] It also functions as a heteroreceptor, modulating the release of other key neurotransmitters.
By blocking the inhibitory action of presynaptic H3 receptors, this compound enhances the release of histamine and other neurotransmitters, including acetylcholine (B1216132) and dopamine, in brain regions associated with cognition and arousal, such as the frontal cortex and hippocampus.[1][4][5] This neurochemical modulation is believed to be the primary mechanism underlying its pro-cognitive and therapeutic effects observed in preclinical models.[3][4][5]
Below is a diagram illustrating the signaling pathway affected by this compound.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various preclinical in vitro and in vivo studies.
In Vitro Binding Affinity and Functional Activity
| Parameter | Species | Value | Assay Type |
| Binding Affinity (pKi) | |||
| H3 Receptor | Human | 9.5 | Radioligand Binding |
| H3 Receptor | Rat | 8.9 | Radioligand Binding |
| Functional Antagonism (pKb) | |||
| H3 Receptor (cAMP formation) | Human | 7.9 | cAMP Assay |
| H3 Receptor (cAMP formation) | Rat | 7.6 | cAMP Assay |
| H3 Receptor ([³⁵S]GTPγS binding) | Human | 9.0 | [³⁵S]GTPγS Binding |
| H3 Receptor ([³⁵S]GTPγS binding) | Rat | 8.3 | [³⁵S]GTPγS Binding |
| H3 Receptor (Ca²⁺ mobilization) | Human | 7.9 | Calcium Mobilization Assay |
| H3 Receptor ([³H]histamine release) | Rat Cortex | 7.7 | Synaptosome Release Assay |
| Functional Antagonism (pA2) | |||
| H3 Receptor | Guinea Pig Ileum | 8.7 | Isolated Tissue Assay |
| Inverse Agonism (pEC50) | |||
| H3 Receptor ([³⁵S]GTPγS binding) | Human | 8.2 | [³⁵S]GTPγS Binding |
| H3 Receptor ([³⁵S]GTPγS binding) | Rat | 8.9 | [³⁵S]GTPγS Binding |
Data compiled from Esbenshade et al., 2005.[1][3]
This compound demonstrates over 1000-fold selectivity for the H3 receptor compared to human H1, H2, and H4 histamine receptors.[3]
In Vivo Pharmacokinetic Profile
| Species | t₁/₂ (hours) | Oral Bioavailability (%) |
| Rat | 4 - 29 | 52 - 89 |
| Dog | 4 - 29 | 52 - 89 |
| Monkey | 4 - 29 | 52 - 89 |
Data compiled from Esbenshade et al., 2005.[3]
In Vivo Efficacy in Preclinical Models
| Model | Species | Effective Dose Range (mg/kg) | Observed Effect |
| Cognition | |||
| Inhibitory Avoidance | Rat Pups | 0.1 - 1.0 | Improved acquisition |
| Social Memory | Adult Rats | 0.01 - 0.3 | Improved social memory |
| Social Memory | Aged Rats | 0.3 - 1.0 | Improved social memory |
| Nicotine-Induced Memory Enhancement | Mice | 0.1 - 3.0 (in combination) | Augmented nicotine's effect |
| Stress-Induced Memory Impairment | Rats | Not specified | Abolished/prevented deficits |
| Schizophrenia-like Behaviors | |||
| Prepulse Inhibition of Startle | DBA/2 Mice | 1.0 - 3.0 | Improved gating deficits |
| N40 Gating Deficits | DBA/2 Mice | 1.0 - 10.0 | Improved gating deficits |
| Methamphetamine-Induced Hyperactivity | Mice | 1.0 | Attenuated hyperactivity |
| Neurochemical Effects | |||
| Acetylcholine Release (Frontal Cortex & Hippocampus) | Rats | 0.1 - 3.0 | Enhanced release |
| Dopamine Release (Frontal Cortex) | Rats | 3.0 | Enhanced release |
Data compiled from Fox et al., 2005, Kruk et al., 2012, and Trofimiuk et al., 2021.[1][4][6][7]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used to characterize this compound.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for histamine H3 receptors.
-
Method:
-
Membranes from cells recombinantly expressing either human or rat H3 receptors were prepared.
-
Membranes were incubated with a specific radioligand for the H3 receptor (e.g., [³H]Nα-methylhistamine) and varying concentrations of this compound.
-
Following incubation, the bound and free radioligand were separated by rapid filtration.
-
The amount of radioactivity bound to the membranes was quantified using liquid scintillation counting.
-
IC₅₀ values (the concentration of this compound that inhibits 50% of specific radioligand binding) were determined from competition curves.
-
Ki values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Functional Assays
-
Objective: To assess the antagonist and inverse agonist activity of this compound at H3 receptors.
-
Method:
-
Cell membranes expressing H3 receptors were incubated with GDP, [³⁵S]GTPγS, and either an agonist (for antagonism studies) or vehicle (for inverse agonism studies) in the presence of varying concentrations of this compound.
-
The H3 receptor is a G-protein coupled receptor (GPCR). Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, which can be measured by the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
The reaction was terminated, and the amount of bound [³⁵S]GTPγS was measured by scintillation counting.
-
For antagonism, the ability of this compound to inhibit agonist-stimulated [³⁵S]GTPγS binding was quantified to determine the pKb.
-
For inverse agonism, the ability of this compound to inhibit the basal (constitutive) [³⁵S]GTPγS binding was measured to determine the pEC₅₀.[3]
-
In Vivo Microdialysis
-
Objective: To measure the effect of this compound on extracellular levels of neurotransmitters in the brains of freely moving animals.
-
Method:
-
Rats were surgically implanted with a microdialysis guide cannula targeting a specific brain region (e.g., frontal cortex, hippocampus).
-
After a recovery period, a microdialysis probe was inserted through the guide cannula.
-
The probe was perfused with artificial cerebrospinal fluid (aCSF), and samples (dialysates) were collected at regular intervals.
-
A baseline level of neurotransmitter release was established.
-
This compound was administered (e.g., intraperitoneally), and dialysate collection continued.
-
Neurotransmitter concentrations (e.g., acetylcholine, dopamine) in the dialysates were quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Changes in neurotransmitter levels post-drug administration were expressed as a percentage of the baseline.[1]
-
Below is a diagram illustrating the experimental workflow for in vivo microdialysis.
Behavioral Models: Social Memory Test
-
Objective: To evaluate the effect of this compound on short-term social recognition memory.
-
Method:
-
The test consists of two trials. In the first trial (T1), an adult rat is placed in a testing arena and allowed to explore a juvenile rat for a set period.
-
Following an inter-trial interval, the adult rat is returned to the arena for the second trial (T2).
-
In T2, the adult rat is presented with the same juvenile rat from T1 and a novel juvenile rat.
-
The time the adult rat spends investigating each juvenile is recorded.
-
A rat with intact social memory will spend significantly more time investigating the novel juvenile.
-
This compound or vehicle is administered before T1. An improvement in social memory is indicated by a greater discrimination between the familiar and novel juvenile compared to the vehicle-treated group.[1]
-
Logical Relationships and Therapeutic Rationale
The therapeutic rationale for using this compound in CNS disorders is based on a logical cascade of effects stemming from its primary pharmacological action.
Summary and Conclusion
This compound is a well-characterized preclinical tool compound that potently and selectively antagonizes the histamine H3 receptor. Its ability to act as an inverse agonist further enhances its modulatory effects on the histaminergic system. Preclinical data robustly support its mechanism of action, leading to enhanced release of pro-cognitive neurotransmitters. This translates to significant efficacy in a wide range of animal models of cognitive impairment and schizophrenia-like symptoms. The compound exhibits favorable pharmacokinetic properties in multiple species, including good oral bioavailability. While clinical development was halted, the extensive preclinical profile of this compound provides a strong foundation for understanding the therapeutic potential of H3 receptor antagonism in treating complex CNS disorders.
References
- 1. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress [frontiersin.org]
- 6. Effects of the histamine H₃ receptor antagonist this compound on cognition and nicotine-induced memory enhancement in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of ABT-239 in Modulating Neurotransmission: A Technical Guide
Abstract
ABT-239, a non-imidazole, high-affinity antagonist/inverse agonist of the histamine (B1213489) H3 receptor (H3R), has demonstrated significant potential in modulating key neurotransmitter systems implicated in cognitive and neuropsychiatric disorders. As a presynaptic autoreceptor and heteroreceptor, the H3R plays a crucial role in regulating the release of histamine and other neurotransmitters such as acetylcholine (B1216132) and dopamine (B1211576). By blocking the constitutive activity and agonist-induced signaling of the H3R, this compound effectively disinhibits the synthesis and release of these neurochemicals in specific brain regions. This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative pharmacological data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Core Mechanism of Action: Histamine H3 Receptor Antagonism
The primary mechanism through which this compound exerts its effects is by acting as a potent and selective antagonist and inverse agonist at the histamine H3 receptor.[1] The H3R is a G protein-coupled receptor (GPCR) that functions primarily as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[2] It also functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other critical neurotransmitters, including acetylcholine (ACh), dopamine (DA), norepinephrine, and serotonin.[2]
This compound binds with high affinity to both rat and human H3 receptors.[3] Its antagonist properties block the inhibitory effect of histamine on the H3R. Furthermore, its inverse agonist properties inhibit the receptor's constitutive activity, which is present even in the absence of an agonist.[1] The net effect of this dual action is a robust increase in the release of histamine from histaminergic neurons.[1][2] This surge in histamine subsequently acts on postsynaptic H1 and H2 receptors, leading to enhanced neuronal excitability and the modulation of other neurotransmitter systems, which is believed to underlie its pro-cognitive effects.[2]
Data Presentation: Quantitative Pharmacology and In Vivo Effects
The pharmacological profile of this compound has been extensively characterized through in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Species | Value | Assay Type | Reference |
| Binding Affinity (pKi) | Human | 9.5 | Radioligand Binding | [2][3] |
| Rat | 8.9 | Radioligand Binding | [2][3] | |
| Functional Antagonism (pKb) | Human | 9.0 | [³⁵S]GTPγS Binding | [1][4] |
| Rat | 8.3 | [³⁵S]GTPγS Binding | [1][4] | |
| Rat | 7.7 | [³H]Histamine Release | [1][4] | |
| Inverse Agonism (pEC₅₀) | Human | 8.2 | [³⁵S]GTPγS Binding | [1][4] |
| Rat | 8.9 | [³⁵S]GTPγS Binding | [1][4] |
Table 2: In Vivo Effects of this compound on Neurotransmitter Release
| Neurotransmitter | Brain Region | Dose/Concentration | Effect | Reference |
| Acetylcholine | Frontal Cortex, Hippocampus | 0.1 - 3.0 mg/kg | Enhanced Release | [3] |
| Dopamine | Frontal Cortex | 3.0 mg/kg | Enhanced Release | [3] |
| Striatum | 3.0 mg/kg | No Effect | [3] | |
| Histamine | Tuberomammillary Nucleus (TMN) | 10 µM (Perfusion) | Increased Release | [5][6] |
| Nucleus Basalis of Meynert (NBM) | 10 µM (Perfusion) | Increased Release | [5][6] | |
| Cortex | 10 µM (Perfusion) | Increased Release | [5][6] |
Table 3: Preclinical Efficacy of this compound in Behavioral Models
| Model | Species | Dose (mg/kg) | Effect | Reference |
| Inhibitory Avoidance (Cognition) | Rat Pups | 0.1 - 1.0 | Improved Acquisition | [3] |
| Social Memory | Adult & Aged Rats | 0.01 - 1.0 | Improved | [3] |
| Prepulse Inhibition (Schizophrenia) | DBA/2 Mice | 1.0 - 3.0 | Improved Gating Deficits | [3] |
| Methamphetamine Hyperactivity | Mice | 1.0 | Attenuated | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the core protocols used to characterize this compound.
Histamine H3 Receptor Radioligand Binding Assay
This protocol determines the binding affinity of a compound for the H3 receptor through competitive displacement of a radiolabeled ligand.
Principle: This is a competitive binding assay that measures the ability of an unlabeled compound (this compound) to displace a specific radiolabeled H3 receptor agonist, such as [³H]-Nα-methylhistamine, from receptor-rich cell membranes.[7]
Materials:
-
Membrane Preparation: Membranes from HEK293 or CHO cells stably expressing the human or rat H3 receptor.[7]
-
Competitor: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[10]
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known H3R ligand like clobenpropit (B1669187) or thioperamide.[7][9]
-
Filtration System: 96-well harvester with glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).[7]
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Incubation: In a 96-well plate, combine the cell membrane preparation (15-30 µg protein), a fixed concentration of [³H]NAMH (e.g., 2 nM), and varying concentrations of this compound or the non-specific binding control.[7][8] The total assay volume is typically 200-250 µL.
-
Incubate the mixture at room temperature (25°C) for 60-120 minutes to reach equilibrium.[7][10]
-
Termination & Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[7]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit a one-site competition model and determine the IC₅₀ value. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[8]
In Vivo Microdialysis for Neurotransmitter Measurement
This protocol allows for the in vivo sampling and measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals following drug administration.[11]
Principle: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a target brain region.[12] The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters in the extracellular space diffuse across the membrane into the aCSF (dialysate), which is then collected and analyzed.[13]
Materials:
-
Animals: Adult male Sprague-Dawley or Wistar rats (250-350g).
-
Surgical Equipment: Stereotaxic frame, anesthetic machine (e.g., isoflurane), surgical drill.
-
Microdialysis System: Microdialysis probes (e.g., CMA 12), microinfusion pump, fraction collector.[14]
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF), typically containing (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.0 MgCl₂.[14]
-
Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for monoamines (dopamine) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for acetylcholine.[14]
Procedure:
-
Animal Surgery: Anesthetize the animal and place it in a stereotaxic frame. Perform a craniotomy over the target brain region (e.g., prefrontal cortex, hippocampus).[14]
-
Probe Implantation: Slowly lower the microdialysis probe to the precise stereotaxic coordinates of the target region and secure it to the skull with dental cement.
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Experiment: On the day of the experiment, connect the probe to the microinfusion pump and fraction collector.
-
Stabilization & Baseline: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) for a stabilization period of at least 2 hours.[14] Following stabilization, collect 3-4 baseline dialysate samples (e.g., 20-minute fractions) to establish basal neurotransmitter levels.[14]
-
Drug Administration: Administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at the desired dose.
-
Sample Collection: Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
Analysis: Analyze the collected dialysate samples using HPLC-ECD or LC-MS/MS to quantify the concentrations of the neurotransmitters of interest.
-
Data Analysis: Express the neurotransmitter concentrations in each post-dose sample as a percentage of the average baseline concentration.
Downstream Signaling and Pro-Cognitive Effects
The modulation of neurotransmission by this compound initiates downstream signaling cascades associated with synaptic plasticity and cognitive function. Blockade of H3Rs has been shown to increase the phosphorylation of cAMP response element-binding protein (CREB) and Glycogen Synthase Kinase-3β (GSK-3β) at Serine 9, two key players in memory and learning pathways.[15][16] The enhanced release of acetylcholine and dopamine in cortical and hippocampal regions is believed to be the neurochemical basis for the pro-cognitive effects observed with this compound in various preclinical models of cognition and memory.[2][3]
Conclusion
This compound is a powerful pharmacological tool and a potential therapeutic agent that modulates neurotransmission primarily by blocking histamine H3 receptors. This action leads to a cascade of neurochemical events, most notably the enhanced release of histamine, acetylcholine, and dopamine in brain regions critical for cognition. The quantitative data from in vitro and in vivo studies consistently support its mechanism of action and demonstrate its efficacy in preclinical models. The detailed protocols provided herein offer a foundation for further investigation into the nuanced roles of the histaminergic system in health and disease, and for the development of novel therapeutics targeting the H3 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: I. Potent and selective histamine H3 receptor antagonist with drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective brain region activation by histamine H₃ receptor antagonist/inverse agonist this compound enhances acetylcholine and histamine release and increases c-Fos expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Donepezil, an acetylcholine esterase inhibitor, and this compound, a histamine H3 receptor antagonist/inverse agonist, require the integrity of brain histamine system to exert biochemical and procognitive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
ABT-239 for Cognitive Enhancement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-239, chemically known as 4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile, is a potent and selective, non-imidazole histamine (B1213489) H3 receptor (H3R) antagonist with inverse agonist properties.[1][2] Developed by Abbott Laboratories, it has demonstrated significant pro-cognitive effects in a wide range of preclinical models, suggesting potential therapeutic utility for treating cognitive deficits in disorders like Attention-Deficit/Hyperactivity Disorder (ADHD), Alzheimer's disease, and schizophrenia.[2][3] The histamine H3 receptor is a presynaptic G protein-coupled receptor (GPCR) that acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on non-histaminergic neurons, regulating the release of various neurotransmitters crucial for cognitive processes.[4][5][6]
Blockade of these receptors by antagonists like this compound enhances the release of histamine, acetylcholine (B1216132), dopamine, and norepinephrine (B1679862) in key brain regions associated with learning and memory.[6][7][8] Despite its promising preclinical profile, this compound's development for human use was halted due to the observation of QT prolongation, a dangerous cardiac side effect.[2] Nevertheless, it remains a valuable tool in animal research for exploring the therapeutic potential of H3 receptor antagonism. This document provides a comprehensive technical overview of this compound, summarizing its pharmacological data, experimental protocols, and underlying mechanisms.
Mechanism of Action
This compound exerts its effects primarily by acting as a competitive antagonist and inverse agonist at the histamine H3 receptor.[1] These receptors are constitutively active, meaning they have a baseline level of activity even without a stimulating ligand. As an inverse agonist, this compound not only blocks the receptor from being activated by histamine but also reduces this baseline constitutive activity.[1]
The H3 receptor functions in two key ways within the central nervous system:
-
As an Autoreceptor: Located on the presynaptic terminals of histaminergic neurons originating in the tuberomammillary nucleus (TMN), H3 autoreceptors provide a negative feedback mechanism that inhibits the synthesis and release of histamine.[1][4] By blocking these autoreceptors, this compound disinhibits the neuron, leading to increased histamine release in projection areas like the cerebral cortex and hippocampus.[1][9]
-
As a Heteroreceptor: H3 receptors are also located on the presynaptic terminals of a variety of non-histaminergic neurons. Here, they act as heteroreceptors to inhibit the release of other key neurotransmitters. This compound's antagonism of these heteroreceptors leads to an enhanced release of:
-
Acetylcholine (ACh): Particularly in the frontal cortex and hippocampus, which is critical for learning and memory.[3][5][6][7]
-
Dopamine (DA): Increased release has been observed in the frontal cortex.[3][7]
-
Norepinephrine (NA) and Serotonin (5-HT): The release of these neurotransmitters is also modulated by H3 receptor activity.[4][7]
-
This broad enhancement of wakefulness- and cognition-promoting neurotransmitters is believed to be the primary mechanism underlying the pro-cognitive effects of this compound.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 5. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 6. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective brain region activation by histamine H₃ receptor antagonist/inverse agonist this compound enhances acetylcholine and histamine release and increases c-Fos expression - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Nootropic Effects of ABT-239
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-239 is a potent and selective, non-imidazole histamine (B1213489) H3 receptor antagonist/inverse agonist that has demonstrated significant nootropic effects in a variety of preclinical models. By blocking the presynaptic inhibitory H3 autoreceptors, this compound enhances the release of several key neurotransmitters involved in cognitive processes, including acetylcholine (B1216132) and dopamine (B1211576), in brain regions critical for learning and memory such as the frontal cortex and hippocampus.[1] This technical guide provides a comprehensive overview of the core preclinical findings related to the cognitive-enhancing properties of this compound. It includes a detailed summary of quantitative data from key behavioral and neurochemical studies, in-depth descriptions of the experimental protocols employed, and visualizations of the proposed signaling pathways and experimental workflows. While preclinical evidence for this compound as a cognitive enhancer is robust, it is important to note that publicly available data from human clinical trials on its nootropic effects are limited.
Introduction
The search for effective cognitive enhancers, or nootropics, is a rapidly growing area of research, driven by the need for treatments for cognitive deficits associated with a range of neurological and psychiatric disorders. One promising target for cognitive enhancement is the histamine H3 receptor. Located predominantly in the central nervous system, H3 receptors act as presynaptic autoreceptors and heteroreceptors, regulating the release of histamine and other neurotransmitters. Antagonism of the H3 receptor has been shown to increase alertness, attention, and cognitive performance in animal models.
This compound is a highly selective H3 receptor antagonist/inverse agonist with high affinity for both rat (pKi = 8.9) and human (pKi = 9.5) H3 receptors.[1] Its ability to modulate multiple neurotransmitter systems has made it a subject of significant interest for its potential nootropic effects. This guide will delve into the preclinical evidence supporting the cognitive-enhancing properties of this compound.
Mechanism of Action
The primary mechanism of action for this compound's nootropic effects is its antagonism/inverse agonism at the histamine H3 receptor. This action leads to a cascade of neurochemical changes that are believed to underlie its cognitive-enhancing properties:
-
Increased Histamine Release: By blocking the inhibitory H3 autoreceptors on histaminergic neurons, this compound disinhibits histamine release, leading to increased histaminergic tone in the brain.
-
Increased Acetylcholine Release: this compound has been shown to enhance the release of acetylcholine in the frontal cortex and hippocampus, two brain regions crucial for memory and learning.[1]
-
Increased Dopamine Release: In addition to acetylcholine, this compound also increases the release of dopamine in the frontal cortex.[1]
These neurochemical effects are thought to improve synaptic plasticity, enhance neuronal communication, and ultimately lead to improved cognitive function.
Preclinical Efficacy: Quantitative Data Summary
The cognitive-enhancing effects of this compound have been demonstrated in a variety of preclinical behavioral assays. The following tables summarize the key quantitative findings from these studies.
Table 1: Effects of this compound on Learning and Memory in Rodent Models
| Behavioral Assay | Species | Dosage (mg/kg) | Key Findings | Reference |
| Inhibitory Avoidance Test | Rat Pups | 0.1-1.0 | Improved acquisition of the inhibitory avoidance response. | |
| Social Memory Test | Adult Rats | 0.01-0.3 | Improved social memory. | [1] |
| Social Memory Test | Aged Rats | 0.3-1.0 | Improved social memory. | [1] |
| Modified Elevated Plus-Maze | Mice | 0.1-3 (alone) | No significant effect on transfer latency when administered alone. | |
| Modified Elevated Plus-Maze | Mice | 1 and 3 (+ 0.035 nicotine) | Potentiated nicotine-induced improvements in memory acquisition and consolidation. | [2] |
| Morris Water Maze | Stressed Rats | Not Specified | Ameliorated stress-induced impairments in spatial reference memory. | |
| Barnes Maze | Stressed Rats | Not Specified | Showed a beneficial effect on spatial memory throughout the testing period. |
Table 2: Neurochemical Effects of this compound in Rats
| Brain Region | Dosage (mg/kg) | Neurotransmitter | % Increase from Baseline | Reference |
| Frontal Cortex | 0.1-3.0 | Acetylcholine | Data not specified | [1] |
| Hippocampus | 0.1-3.0 | Acetylcholine | Data not specified | [1] |
| Frontal Cortex | 3.0 | Dopamine | Data not specified | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Inhibitory Avoidance Test
-
Apparatus: A two-chambered apparatus with one illuminated "safe" compartment and one dark "shock" compartment, connected by a small opening.
-
Procedure:
-
Acquisition Trial: A rat pup is placed in the illuminated compartment. When it enters the dark compartment, it receives a mild foot shock.
-
Retention Trial: 24 hours later, the pup is again placed in the illuminated compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.
-
-
Drug Administration: this compound or vehicle is administered prior to the acquisition trial.
Social Memory Test
-
Apparatus: A standard open-field arena.
-
Procedure:
-
Sample Trial: An adult or aged rat is placed in the arena with a juvenile rat for a short period of social interaction.
-
Test Trial: After a delay, the subject rat is re-exposed to the same juvenile rat and a novel juvenile rat. The time spent investigating each juvenile is recorded.
-
-
Measurement: A preference for investigating the novel juvenile indicates intact social memory.
-
Drug Administration: this compound or vehicle is administered before the sample trial.
Modified Elevated Plus-Maze Test
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
A mouse is placed at the center of the maze.
-
The latency for the mouse to move from an open arm to an enclosed arm (transfer latency) is recorded as an index of memory.
-
-
Drug Administration: this compound, nicotine, or a combination is administered before the first trial (for acquisition) or immediately after (for consolidation).
Morris Water Maze
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface.
-
Procedure:
-
Acquisition Phase: Rats are placed in the pool from different starting locations and must learn the location of the hidden platform using distal visual cues in the room.
-
Probe Trial: The platform is removed, and the time spent swimming in the quadrant where the platform was previously located is measured to assess spatial memory.
-
-
Drug Administration: this compound or vehicle is administered prior to the daily acquisition trials.
In Vivo Microdialysis
-
Procedure:
-
A microdialysis probe is surgically implanted into the brain region of interest (e.g., frontal cortex, hippocampus) of a freely moving rat.
-
The probe is perfused with an artificial cerebrospinal fluid, and the dialysate is collected at regular intervals.
-
The concentrations of neurotransmitters (e.g., acetylcholine, dopamine) in the dialysate are measured using high-performance liquid chromatography.
-
-
Drug Administration: this compound is administered systemically, and changes in neurotransmitter levels are monitored.
Signaling Pathways and Experimental Workflow
The nootropic effects of this compound are believed to be mediated by specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound's nootropic effects.
Caption: A typical experimental workflow for investigating this compound.
Discussion and Future Directions
The preclinical data presented in this guide strongly suggest that this compound possesses significant nootropic properties. Its ability to enhance memory and learning in a variety of rodent models, coupled with its well-defined mechanism of action, makes it a compelling candidate for further investigation. The modulation of cholinergic and dopaminergic systems in key brain regions provides a clear neurochemical basis for its cognitive-enhancing effects.
However, it is crucial to acknowledge the limitations of the current body of research. The vast majority of the available data is from preclinical studies in rodents. While these models are invaluable for initial screening and mechanistic studies, the translation of these findings to humans is not guaranteed. The lack of publicly available data from human clinical trials specifically investigating the nootropic effects of this compound is a significant gap in our understanding of its therapeutic potential.
Future research should focus on several key areas:
-
Clinical Trials: Well-controlled clinical trials in human subjects are essential to determine the efficacy and safety of this compound as a cognitive enhancer.
-
Broader Cognitive Domains: Preclinical studies have primarily focused on learning and memory. Future research should explore the effects of this compound on other cognitive domains, such as executive function and attention.
-
Disease Models: Investigating the efficacy of this compound in animal models of cognitive disorders, such as Alzheimer's disease and ADHD, could provide further support for its therapeutic potential.
-
Long-term Effects: The long-term effects of chronic this compound administration on cognitive function and brain neurochemistry are currently unknown and warrant investigation.
Conclusion
This compound is a promising preclinical nootropic agent with a well-characterized mechanism of action. Its ability to enhance the release of key neurotransmitters involved in cognition and its consistent efficacy in rodent models of learning and memory highlight its potential as a cognitive enhancer. However, the absence of human clinical trial data necessitates a cautious interpretation of these findings. Further research, particularly in human subjects, is required to fully elucidate the therapeutic potential of this compound for the treatment of cognitive deficits.
References
- 1. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the histamine H₃ receptor antagonist this compound on cognition and nicotine-induced memory enhancement in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
ABT-239: A Technical Guide on its Potential in Alzheimer's Disease Models
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical document provides a comprehensive overview of ABT-239, a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist, and evaluates its potential therapeutic utility in the context of Alzheimer's disease (AD). While clinical development was halted due to cardiac side effects, the preclinical data for this compound offer valuable insights into the role of the histaminergic system in cognition and neuroprotection. This guide synthesizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying mechanisms and workflows to support ongoing research in neurodegenerative disorders.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein, leading to synaptic dysfunction, neuronal loss, and cognitive decline.[1] The primary therapeutic strategies have historically focused on a cholinergic replacement strategy, given that reduced acetylcholine (B1216132) (ACh) levels are a key feature of AD-related cognitive deficits.[2] In the search for novel therapeutic targets, the histamine H3 receptor (H3R) has emerged as a promising candidate. H3Rs are presynaptic autoreceptors that negatively regulate the synthesis and release of histamine and other key neurotransmitters involved in cognitive processes, such as acetylcholine.[3][4]
This compound is a selective, non-imidazole H3R antagonist/inverse agonist that demonstrated significant pro-cognitive and neuroprotective effects in a range of preclinical models.[5][6] It was investigated for several central nervous system (CNS) disorders, including AD, ADHD, and schizophrenia.[7] Although its progression to clinical use was stopped due to findings of QT prolongation in animal safety studies, the extensive preclinical research on this compound provides a critical framework for understanding the therapeutic potential of H3R modulation in AD.[7] This document will explore the pharmacological profile, mechanism of action, and preclinical efficacy of this compound in models relevant to Alzheimer's disease.
Pharmacological Profile of this compound
This compound exhibits high affinity and selectivity for histamine H3 receptors. Its potent antagonist and inverse agonist properties have been characterized across various in vitro assays.
Quantitative Data: In Vitro Pharmacology
The following table summarizes the in vitro binding affinities and functional potencies of this compound at human and rat H3 receptors.
| Parameter | Species | Value | Assay Type | Reference |
| Binding Affinity (pKi) | Human | 9.4 | Radioligand Binding | [5] |
| Rat | 8.9 | Radioligand Binding | [5][6] | |
| Functional Antagonism (pKb) | Human | 7.9 | cAMP Formation | [5] |
| Rat | 7.6 | cAMP Formation | [5] | |
| Human | 9.0 | [³⁵S]GTPγS Binding | [5] | |
| Rat | 8.3 | [³⁵S]GTPγS Binding | [5] | |
| Rat | 7.7 | [³H]Histamine Release | [5] | |
| Functional Antagonism (pA2) | Guinea Pig | 8.7 | Ileal Contraction | [5] |
| Inverse Agonism (pEC50) | Human | 8.2 | [³⁵S]GTPγS Binding | [5] |
| Rat | 8.9 | [³⁵S]GTPγS Binding | [5] | |
| Selectivity | Human | >1000-fold | vs. H1, H2, H4 Receptors | [5] |
Pharmacokinetic Profile
This compound demonstrates favorable drug-like properties, including good oral bioavailability and half-life across multiple species.
| Species | t1/2 (hours) | Oral Bioavailability (%) | Reference |
| Rat | 4 - 29 | 52 - 89 | [5] |
| Dog | 4 - 29 | 52 - 89 | [5] |
| Monkey | 4 - 29 | 52 - 89 | [5] |
Mechanism of Action in Alzheimer's Disease Models
The therapeutic potential of this compound in AD models stems from its ability to modulate multiple neurotransmitter systems and intracellular signaling pathways implicated in cognition and neuronal survival.
Neurotransmitter Release
As an H3R antagonist, this compound blocks the inhibitory effect of presynaptic H3 receptors, thereby increasing the release of histamine.[8] Blockade of H3 heteroreceptors located on non-histaminergic neurons also enhances the release of other crucial neurotransmitters.[3] In preclinical studies, this compound has been shown to increase acetylcholine (ACh) release in the frontal cortex and hippocampus, brain regions critical for memory processing.[4][6] It also augments the release of dopamine (B1211576) in the frontal cortex.[6] This multi-neurotransmitter modulation is believed to be a primary driver of its pro-cognitive effects.
Intracellular Signaling Pathways
Recent studies have elucidated the downstream signaling pathways activated by this compound. A key pathway involves the phosphorylation of Glycogen Synthase Kinase 3 Beta (GSK-3β).
-
PI3K/Akt/GSK-3β Pathway: Acute administration of this compound increases the phosphorylation of GSK-3β at the Serine 9 residue (Ser9-GSK-3β) in the cortex and hippocampus.[3][4] This phosphorylation is inhibitory, meaning this compound effectively reduces GSK-3β activity. This effect is significant as hyperactive GSK-3β is implicated in the hyperphosphorylation of tau protein, a central pathological feature of AD. The pro-cognitive effects of this compound were shown to be dependent on the integrity of the PI3K/Akt/GSK-3β pathway.[4]
-
CREB Pathway: this compound administration also increases the phosphorylation of the cAMP response element-binding protein (CREB) in the cortex.[3] Phosphorylated CREB is a key transcription factor involved in synaptic plasticity and long-term memory formation.
The following diagram illustrates the proposed signaling cascade initiated by this compound.
Preclinical Efficacy in Animal Models
This compound has demonstrated robust efficacy in various animal models assessing cognitive functions that are typically impaired in Alzheimer's disease.
Summary of Cognitive Enhancement Studies
The table below summarizes key findings from preclinical studies evaluating the pro-cognitive effects of this compound.
| Cognitive Domain | Animal Model | Doses (mg/kg) | Key Findings | Reference(s) |
| Learning & Memory | Rat Pups (Inhibitory Avoidance) | 0.1 - 1.0 | Improved acquisition of inhibitory avoidance. | [6] |
| Working & Reference Memory | Rats (Morris Water Maze) | 3.0 (s.c.) | Prevented stress-induced spatial memory impairments. | [8][9] |
| Object Recognition | Mice (Object Recognition Test) | N/A | Ameliorated cognitive deficits. | [4] |
| Social Memory | Adult & Aged Rats | 0.01 - 1.0 | Improved social memory. | [6] |
| Attention | Rat Pups (SHR) | Not Specified | Improved attention in inhibitory avoidance task. | [2] |
| Memory Consolidation | Mice (Elevated Plus Maze) | 1.0 - 3.0 | Augmented nicotine-induced memory enhancement. | [10] |
| Neuroprotection | Mice (Kainic Acid Model) | 1.0 - 3.0 (i.p.) | Attenuated excitotoxic events and restored CREB expression. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are protocols for key experiments used to evaluate this compound.
Object Recognition Test (ORT)
This test evaluates episodic memory in rodents based on their innate preference to explore novel objects over familiar ones.
-
Apparatus: An open-field arena (e.g., 40x40x40 cm) made of a non-porous material. Two sets of distinct objects (e.g., different shapes, colors, textures) are used.
-
Habituation: Mice are individually placed in the empty arena for 5-10 minutes for 2-3 consecutive days to acclimate to the environment and reduce anxiety.
-
Training/Acquisition Phase (T1): Two identical objects are placed in the arena. The mouse is placed in the arena and allowed to explore for a set period (e.g., 5-10 minutes). The time spent exploring each object is recorded. This compound or vehicle is administered systemically (e.g., i.p. or s.c.) at a specified time before this phase.
-
Retention/Test Phase (T2): After a retention interval (e.g., 1 to 24 hours), the mouse is returned to the arena. One of the familiar objects is replaced with a novel object. The time spent exploring the familiar (F) and novel (N) objects is recorded for 5 minutes.
-
Data Analysis: A discrimination index (DI) is calculated: DI = (Time_Novel - Time_Familiar) / (Time_Novel + Time_Familiar). A higher DI indicates better memory.
Western Blot for GSK-3β Phosphorylation
This technique is used to quantify changes in protein expression and phosphorylation states.
-
Tissue Collection: Following treatment with this compound or vehicle and a defined post-injection period, animals are euthanized. The cortex and hippocampus are rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C.[4]
-
Protein Extraction: Tissues are homogenized in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The homogenate is centrifuged, and the supernatant containing the total protein is collected.
-
Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are loaded onto a polyacrylamide gel and separated by size via electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific for total GSK-3β and phosphorylated GSK-3β (Ser9). A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection: The membrane is washed and incubated with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: The band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the change in phosphorylation status.
In Vivo Microdialysis
This procedure measures neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.
-
Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted, aimed at the prefrontal cortex or hippocampus.[6][12] Animals are allowed to recover for several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels (e.g., ACh, histamine).
-
Drug Administration: this compound is administered (e.g., 0.1-3.0 mg/kg, s.c.), and sample collection continues for several hours.[6]
-
Sample Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometry detection.
-
Data Analysis: Neurotransmitter levels are expressed as a percentage of the average baseline concentration.
Relevance to Alzheimer's Disease Pathophysiology
While no direct studies have reported on the effects of this compound on Aβ or tau pathology in transgenic AD models, its known mechanisms of action have strong relevance to the disease.
-
Cholinergic Enhancement: By increasing ACh release in the cortex and hippocampus, this compound directly addresses the cholinergic deficit that contributes to cognitive decline in AD.[4]
-
GSK-3β Inhibition: The ability of this compound to increase the inhibitory phosphorylation of GSK-3β is highly significant.[3] GSK-3β is a primary kinase responsible for the hyperphosphorylation of tau, and its inhibition is a key therapeutic strategy being explored to prevent the formation of neurofibrillary tangles.[11]
-
Potential Neuroprotection: In a model of excitotoxicity, this compound demonstrated neuroprotective effects and modulated pathways (Akt, CREB) critical for neuronal survival.[11] This suggests a potential disease-modifying effect beyond simple symptomatic cognitive enhancement.
The diagram below outlines the logical connections between H3R antagonism by this compound and its potential disease-modifying effects in AD.
Challenges and Future Directions
The primary obstacle for this compound was the discovery of QT interval prolongation in preclinical safety studies, a dangerous cardiac side effect that led to the cessation of its development for human use.[7] This highlights a critical challenge for the development of H3R antagonists.
Despite this, the pro-cognitive profile of this compound validates the H3 receptor as a viable target for cognitive disorders. Future research should focus on:
-
Developing Novel H3R Antagonists: Designing new chemical scaffolds that retain the high affinity and CNS efficacy of this compound while avoiding off-target cardiac ion channel effects.
-
Testing in Transgenic AD Models: Evaluating next-generation H3R antagonists in animal models that develop Aβ and tau pathology (e.g., Tg2576, 3xTg-AD mice) to determine if the theoretical benefits of GSK-3β inhibition translate to a reduction in neurofibrillary tangles and plaque-associated toxicity.[13]
-
Biomarker Analysis: Combining behavioral studies with biomarker analysis (e.g., plasma or CSF levels of p-tau and Aβ) to better understand the disease-modifying potential of this drug class.
Conclusion
This compound is a potent and selective H3R antagonist/inverse agonist that has demonstrated robust pro-cognitive and neuroprotective effects in preclinical models relevant to Alzheimer's disease. Its mechanism of action, involving the enhancement of pro-cognitive neurotransmitters like acetylcholine and the inhibition of the tau-kinase GSK-3β, provides a strong rationale for its therapeutic potential.[3][6] Although the clinical development of this compound itself was halted, the wealth of preclinical data establishes a compelling proof-of-concept for H3R antagonism as a therapeutic strategy for AD. The insights gained from studying this compound continue to guide the development of a new generation of safer H3R antagonists that may one day offer both symptomatic relief and disease-modifying benefits for patients with Alzheimer's disease.
References
- 1. Amyloid-β and tau: the trigger and bullet in Alzheimer disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alzheimer’s Disease and Age-Related Memory Decline (Preclinical) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Donepezil, an acetylcholine esterase inhibitor, and this compound, a histamine H3 receptor antagonist/inverse agonist, require the integrity of brain histamine system to exert biochemical and procognitive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the histamine H₃ receptor antagonist this compound on cognition and nicotine-induced memory enhancement in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histamine H3 receptor antagonism by this compound attenuates kainic acid induced excitotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective brain region activation by histamine H₃ receptor antagonist/inverse agonist this compound enhances acetylcholine and histamine release and increases c-Fos expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
ABT-239: A Preclinical Appraisal in Animal Models of Schizophrenia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Schizophrenia is a complex and debilitating neuropsychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. While current antipsychotics are effective in managing positive symptoms, they offer limited efficacy for negative and cognitive deficits, which are major predictors of long-term functional outcomes. This has spurred the search for novel therapeutic agents targeting distinct neurobiological pathways. ABT-239, a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist, has emerged as a promising compound in preclinical studies, demonstrating potential to address a broader range of schizophrenia-related symptoms. This technical guide provides a comprehensive overview of the preclinical research on this compound in animal models relevant to schizophrenia, with a focus on quantitative data, experimental methodologies, and underlying neurobiological mechanisms.
Core Efficacy Data in Schizophrenia-Related Animal Models
The preclinical efficacy of this compound has been evaluated across various animal models designed to mimic different aspects of schizophrenia symptomatology. The following tables summarize the key quantitative findings from these studies.
Table 1: Receptor Binding and Functional Activity of this compound
| Species | Receptor | Assay Type | Value | Reference |
| Human | Histamine H3 | Binding Affinity (pKi) | 9.5 | [1] |
| Rat | Histamine H3 | Binding Affinity (pKi) | 8.9 | [1] |
| Human | Histamine H1, H2, H4 | Binding Affinity | >1000-fold selectivity over H3 | [2] |
| Human | Histamine H3 | cAMP Formation (pKb) | 7.9 | [2] |
| Rat | Histamine H3 | cAMP Formation (pKb) | 7.6 | [2] |
| Human | Histamine H3 | [35S]GTPγS Binding (pKb) | 9.0 | [2] |
| Rat | Histamine H3 | [35S]GTPγS Binding (pKb) | 8.3 | [2] |
| Rat | Histamine H3 | Inverse Agonism ([35S]GTPγS Binding, pEC50) | 8.9 | [2] |
| Human | Histamine H3 | Inverse Agonism ([35S]GTPγS Binding, pEC50) | 8.2 | [2] |
Table 2: Effects of this compound on Neurotransmitter Release
| Animal Model | Brain Region | Neurotransmitter | Dose of this compound (mg/kg) | % Change in Release | Reference |
| Freely moving rats | Frontal Cortex | Acetylcholine (B1216132) | 0.1 - 3.0 | Enhanced | [1] |
| Freely moving rats | Hippocampus | Acetylcholine | 0.1 - 3.0 | Enhanced | [1] |
| Freely moving rats | Frontal Cortex | Dopamine | 3.0 | Enhanced | [1] |
| Freely moving rats | Striatum | Dopamine | 3.0 | No change | [1] |
Table 3: Efficacy of this compound in Animal Models of Schizophrenia Symptoms
| Animal Model | Symptom Domain | Behavioral Assay | Species | Dose of this compound (mg/kg) | Outcome | Reference |
| DBA/2 Mice | Sensorimotor Gating | Prepulse Inhibition (PPI) | Mouse | 1.0 - 3.0 | Improved gating deficits | [1] |
| DBA/2 Mice | Sensory Gating | N40 Gating | Mouse | 1.0 - 10.0 | Improved gating deficits | [1] |
| Methamphetamine-induced hyperactivity | Positive Symptoms | Locomotor Activity | Mouse | 1.0 | Attenuated hyperactivity | [1] |
| Ketamine-induced deficits | Cognitive Deficits | Spontaneous Alternation (Cross-maze) | Rat | Not specified | Attenuated deficits | [3] |
| MK-801-induced impairments | Cognitive Deficits | Inhibitory Avoidance | Rat | Not specified | Attenuated impairments | [3] |
| MAM-treated rats | Cognitive Deficits | Spontaneous Alternation (Cross-maze) | Rat | Not specified (Chronic) | Significantly improved impairments | [3] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data.
Prepulse Inhibition (PPI) of Startle
-
Apparatus: Startle chambers equipped with a piezoelectric accelerometer to detect whole-body startle responses.
-
Procedure: Mice are placed in the startle chambers and allowed to acclimate. The test session consists of a series of trials, including pulse-alone trials (a loud startling stimulus) and prepulse-pulse trials (a weaker, non-startling stimulus preceding the startling stimulus).
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.
Methamphetamine-Induced Hyperactivity
-
Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., photobeam arrays).
-
Procedure: Animals are pre-treated with this compound or vehicle, followed by the administration of methamphetamine. Locomotor activity (e.g., distance traveled, rearing frequency) is then recorded for a specified duration.
-
Data Analysis: The total locomotor activity is compared between the different treatment groups.
NMDA Receptor Antagonist-Induced Cognitive Deficits
-
Models: Cognitive deficits are induced by the acute administration of non-competitive NMDA receptor antagonists such as ketamine or MK-801.
-
Behavioral Assays:
-
Spontaneous Alternation (Y-maze or Cross-maze): This task assesses spatial working memory. The sequence of arm entries is recorded, and the percentage of spontaneous alternations (entering a different arm on each of three consecutive entries) is calculated.
-
Inhibitory Avoidance: This task measures long-term memory. Animals are placed in a two-compartment chamber and receive a mild footshock upon entering the dark compartment. Retention is tested after a delay by measuring the latency to enter the dark compartment.
-
-
Procedure: Animals are administered this compound or vehicle prior to the NMDA receptor antagonist. They are then subjected to the respective cognitive task.
-
Data Analysis: Performance metrics (e.g., percentage of alternation, latency to enter the dark compartment) are compared across treatment groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation in a schizophrenia animal model.
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound.
Conclusion
The preclinical data strongly support the potential of this compound as a novel therapeutic agent for schizophrenia. Its ability to modulate key neurotransmitter systems, including acetylcholine and dopamine, through its potent and selective antagonism of the histamine H3 receptor, translates into efficacy in animal models of sensorimotor gating deficits, positive symptoms, and cognitive impairments. The detailed experimental protocols and mechanistic diagrams provided in this guide offer a solid foundation for further research and development of H3R antagonists for the treatment of schizophrenia. Future studies should continue to explore the long-term efficacy and safety of this compound and similar compounds, with the ultimate goal of translating these promising preclinical findings into clinical benefits for individuals suffering from this challenging disorder.
References
- 1. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical evaluation of non-imidazole histamine H3 receptor antagonists in comparison to atypical antipsychotics for the treatment of cognitive deficits associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
ABT-239 for Attention-Deficit/Hyperactivity Disorder: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-239 is a potent and selective, non-imidazole histamine (B1213489) H3 receptor antagonist and inverse agonist that was investigated for its potential therapeutic effects in cognitive and attentional disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD). Preclinical studies demonstrated its ability to modulate key neurotransmitter systems implicated in ADHD pathophysiology, such as acetylcholine (B1216132) and dopamine (B1211576), leading to pro-cognitive and attention-enhancing effects in animal models. However, the clinical development of this compound was halted due to concerns regarding cardiac safety, specifically QT prolongation. This guide provides a comprehensive technical overview of the preclinical data for this compound, including its pharmacological profile, pharmacokinetic properties, and key experimental findings, to serve as a resource for researchers in the field of ADHD drug discovery and development.
Introduction
Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity. While stimulant and non-stimulant medications are available, there is an ongoing need for novel therapeutic agents with improved efficacy and safety profiles. The histaminergic system, particularly the histamine H3 receptor, has emerged as a promising target for the treatment of cognitive and arousal-related disorders. H3 receptors are primarily located in the central nervous system and act as presynaptic autoreceptors and heteroreceptors, regulating the release of histamine and other neurotransmitters.[1] Antagonists of the H3 receptor are hypothesized to enhance wakefulness, attention, and cognitive function by increasing the release of histamine, acetylcholine, and norepinephrine.[2]
This compound was developed by Abbott as a potent H3-receptor inverse agonist with stimulant and nootropic effects.[3] It was investigated as a potential treatment for ADHD, Alzheimer's disease, and schizophrenia.[3] This document summarizes the key preclinical findings for this compound, focusing on its relevance to ADHD.
Mechanism of Action
This compound acts as a potent and selective antagonist and inverse agonist at the histamine H3 receptor.[4] As an antagonist, it blocks the binding of histamine to the H3 receptor. As an inverse agonist, it inhibits the receptor's constitutive activity. The H3 receptor functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[1] By blocking this receptor, this compound disinhibits histaminergic neurons, leading to increased histamine release in brain regions associated with cognition and arousal.[1][5]
Furthermore, H3 receptors are also expressed as heteroreceptors on non-histaminergic neurons, where they modulate the release of other neurotransmitters crucial for attention and executive function, including acetylcholine, dopamine, and norepinephrine.[6][7] Preclinical studies have shown that this compound enhances the release of acetylcholine and dopamine in the frontal cortex and hippocampus.[6][7][8]
Signaling Pathway of this compound at the Histamine H3 Receptor
Caption: this compound blocks the inhibitory effect of the H3 autoreceptor.
Modulation of Other Neurotransmitters by this compound
Caption: this compound enhances neurotransmitter release via H3 heteroreceptors.
Quantitative Data Summary
Table 1: In Vitro Pharmacological Profile of this compound[5]
| Parameter | Species | Value |
| Binding Affinity (pKi) | ||
| H3 Receptor | Human | 9.4 |
| H3 Receptor | Rat | 8.9 |
| Receptor Selectivity (>1000-fold vs.) | Human | H1, H2, H4 |
| Functional Antagonist Activity (pKb) | ||
| cAMP Formation | Human | 7.9 |
| cAMP Formation | Rat | 7.6 |
| [35S]GTPγS Binding | Human | 9.0 |
| [35S]GTPγS Binding | Rat | 8.3 |
| Calcium Mobilization | Human | 7.9 |
| Inverse Agonist Activity (pEC50) | ||
| [35S]GTPγS Binding | Human | 8.2 |
| [35S]GTPγS Binding | Rat | 8.9 |
Table 2: Pharmacokinetic Properties of this compound[5]
| Species | T1/2 (h) | Oral Bioavailability (%) |
| Rat | 4 - 29 | 52 - 89 |
| Dog | 4 - 29 | 52 - 89 |
| Monkey | 4 - 29 | 52 - 89 |
Table 3: Preclinical Efficacy of this compound in Animal Models[9]
| Model | Species | Dose Range (mg/kg) | Effect |
| Inhibitory Avoidance Test | Rat Pups | 0.1 - 1.0 | Improved acquisition |
| Social Memory Test | Adult Rats | 0.01 - 0.3 | Improved social memory |
| Social Memory Test | Aged Rats | 0.3 - 1.0 | Improved social memory |
| Prepulse Inhibition of Startle | DBA/2 Mice | 1.0 - 3.0 | Improved gating deficits |
| Methamphetamine-induced Hyperactivity | Mice | 1.0 | Attenuated hyperactivity |
| Microdialysis (Acetylcholine Release) | Adult Rat | 0.1 - 3.0 | Enhanced in frontal cortex & hippocampus |
| Microdialysis (Dopamine Release) | Adult Rat | 3.0 | Enhanced in frontal cortex |
Key Experimental Protocols
In Vitro Receptor Binding and Functional Assays[5]
-
Objective: To determine the binding affinity, selectivity, and functional activity of this compound at histamine receptors.
-
Methodology:
-
Receptor Binding: Radioligand binding assays were performed using cell membranes expressing recombinant human or rat H1, H2, H3, and H4 receptors. The ability of this compound to displace specific radioligands was measured to determine its binding affinity (Ki).
-
cAMP Formation Assay: The antagonist effect of this compound was assessed by its ability to reverse agonist-induced inhibition of forskolin-stimulated cAMP formation in cells expressing H3 receptors.
-
[35S]GTPγS Binding Assay: The antagonist and inverse agonist properties were evaluated by measuring the ability of this compound to reverse agonist-induced stimulation of [35S]GTPγS binding (antagonism) or to inhibit basal [35S]GTPγS binding (inverse agonism) in membranes from cells expressing H3 receptors.
-
Calcium Mobilization Assay: The antagonist activity was determined by the ability of this compound to block agonist-induced increases in intracellular calcium in cells co-expressing H3 receptors and a G-protein that couples to the calcium signaling pathway.
-
Inhibitory Avoidance Test in Rat Pups[9]
-
Objective: To assess the effect of this compound on learning and memory.
-
Methodology:
-
Apparatus: A two-chambered box with one illuminated "safe" compartment and one dark "shock" compartment.
-
Procedure:
-
Acquisition Trial: Rat pups were placed in the illuminated compartment. When they crossed into the dark compartment, they received a mild foot shock.
-
Retention Trial: 24 hours later, the pups were returned to the illuminated compartment, and the latency to enter the dark compartment was recorded. Longer latencies indicate better memory of the aversive experience.
-
-
Drug Administration: this compound or vehicle was administered prior to the acquisition trial.
-
In Vivo Microdialysis[6][9]
-
Objective: To measure the effect of this compound on extracellular levels of acetylcholine and dopamine in specific brain regions.
-
Methodology:
-
Surgical Implantation: Rats were surgically implanted with microdialysis probes in the frontal cortex and hippocampus or striatum.
-
Perfusion and Sampling: The probes were perfused with artificial cerebrospinal fluid, and dialysate samples were collected at regular intervals.
-
Drug Administration: this compound was administered systemically (e.g., intraperitoneally) or locally via the microdialysis probe.
-
Neurotransmitter Analysis: The concentration of acetylcholine and dopamine in the dialysate samples was quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Experimental Workflow for Preclinical Evaluation of this compound
References
- 1. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective brain region activation by histamine H₃ receptor antagonist/inverse agonist this compound enhances acetylcholine and histamine release and increases c-Fos expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress [frontiersin.org]
- 7. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
ABT-239: A Technical Guide to its Interaction with the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-239, a non-imidazole benzofuran (B130515) derivative, is a potent and selective antagonist/inverse agonist of the histamine (B1213489) H3 receptor (H3R) with high affinity for both human and rat receptors.[1][2][3] Extensive preclinical research has demonstrated its significant interaction with the central nervous system (CNS), highlighting its potential as a therapeutic agent for a variety of CNS disorders. This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its mechanism of action, its effects on neurotransmitter systems, and its efficacy in preclinical models of cognitive and neuropsychiatric disorders. The guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that plays a crucial role in modulating the release of histamine and other key neurotransmitters in the CNS, including acetylcholine (B1216132), dopamine, and norepinephrine.[4][5][6] As an antagonist/inverse agonist at the H3R, this compound blocks the constitutive activity of this receptor, leading to an enhanced release of these neurotransmitters.[2][3] This mechanism of action underlies its pro-cognitive and neuroleptic-like effects observed in various animal models.[1][7] This document serves as a comprehensive resource for understanding the preclinical profile of this compound.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Receptor Binding Affinities and Functional Activity of this compound
| Parameter | Species/Receptor | Value | Reference |
| Binding Affinity (pKi) | |||
| Human H3 Receptor | 9.4 - 9.5 | [1][2][3] | |
| Rat H3 Receptor | 8.9 | [1][2][3] | |
| Functional Antagonism (pKb) | |||
| cAMP Formation | Human H3 Receptor | 7.9 | [2][3] |
| Rat H3 Receptor | 7.6 | [2][3] | |
| [35S]GTPγS Binding | Human H3 Receptor | 9.0 | [2][3] |
| Rat H3 Receptor | 8.3 | [2][3] | |
| Calcium Mobilization | Human H3 Receptor | 7.9 | [2][3] |
| [3H]Histamine Release | Rat Cortical Synaptosomes | 7.7 | [2][3] |
| Inverse Agonism (pEC50) | |||
| [35S]GTPγS Binding | Human H3 Receptor | 8.2 | [2][3] |
| Rat H3 Receptor | 8.9 | [2][3] | |
| Functional Antagonism (pA2) | |||
| Guinea Pig Ileum Contraction | - | 8.7 | [2][3] |
Table 2: In Vivo Neurochemical and Behavioral Effects of this compound
| Experiment | Species | Brain Region | Dose Range (mg/kg) | Effect | Reference |
| Neurotransmitter Release | |||||
| Acetylcholine Release | Rat | Frontal Cortex, Hippocampus | 0.1 - 3.0 | Enhanced Release | [1] |
| Dopamine Release | Rat | Frontal Cortex | 3.0 | Enhanced Release | [1] |
| Cognitive Enhancement | |||||
| Inhibitory Avoidance | Rat Pups | - | 0.1 - 1.0 | Improved Acquisition | [1] |
| Social Memory | Adult & Aged Rats | - | 0.01 - 1.0 | Improved Memory | [1] |
| Nicotine-Induced Memory Enhancement | Mice | - | 0.1 - 3.0 | Augmented Enhancement | [8] |
| Stress-Induced Memory Impairment | Rats | - | Not specified | Abolished/Prevented Impairments | [7][9] |
| Schizophrenia Models | |||||
| Prepulse Inhibition of Startle | DBA/2 Mice | - | 1.0 - 3.0 | Improved Gating Deficits | [1] |
| Methamphetamine-Induced Hyperactivity | Mice | - | 1.0 | Attenuated Hyperactivity | [1] |
| Anticonvulsant Activity | |||||
| Kainic Acid-Induced Seizures | Mice | - | 1.0 - 3.0 | Attenuated Seizures & Neurotoxicity | [7][10] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects primarily through the blockade of the histamine H3 receptor, which is a G protein-coupled receptor (GPCR) coupled to the Gi/o protein.
Histamine H3 Receptor Signaling
Activation of the H3R by histamine initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] This, in turn, modulates the activity of protein kinase A (PKA) and other downstream effectors. The βγ subunits of the G protein can also directly interact with and modulate the activity of ion channels, such as N-type voltage-gated calcium channels, to reduce neurotransmitter release.[5]
Impact on Neurotransmitter Release
By acting as an antagonist/inverse agonist, this compound blocks the inhibitory effects of the H3R. This disinhibition leads to an increase in the synthesis and release of histamine from presynaptic histaminergic neurons. Furthermore, by blocking H3 heteroreceptors on non-histaminergic neurons, this compound enhances the release of other neurotransmitters, including acetylcholine and dopamine, in brain regions critical for cognition and executive function, such as the frontal cortex and hippocampus.[1][6]
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the preclinical evaluation of this compound. These protocols are based on standard pharmacological practices and information gathered from various sources.
In Vitro Radioligand Binding Assay
This assay determines the binding affinity of this compound for the histamine H3 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the human and rat H3 receptors.
Materials:
-
Cell membranes expressing recombinant human or rat H3 receptors.
-
Radioligand: [3H]-Nα-methylhistamine.
-
Non-specific binding control: Thioperamide (B1682323) (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (GF/B or GF/C).
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM thioperamide (for non-specific binding).
-
50 µL of various concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
50 µL of [3H]-Nα-methylhistamine at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
References
- 1. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Tests for learning and memory in rodent regulatory studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In vivo microdialysis shows differential effects of prenatal protein malnutrition and stress on norepinephrine, dopamine, and serotonin levels in rat orbital frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
ABT-239: A Technical Guide to its Applications in Basic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-239, chemically known as [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile], is a potent and selective non-imidazole histamine (B1213489) H₃ receptor (H₃R) antagonist and inverse agonist.[1][2] Its high affinity for both human and rat H₃ receptors, coupled with favorable pharmacokinetic properties, has established it as a valuable tool in basic research for exploring the role of the histaminergic system in a variety of physiological and pathological processes. This technical guide provides an in-depth overview of the core applications of this compound in a research setting, with a focus on its quantitative data, detailed experimental methodologies, and the signaling pathways it modulates.
Data Presentation
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its binding affinity, functional activity, and pharmacokinetic parameters.
Table 1: In Vitro Binding Affinity of this compound
| Receptor/Species | Assay Type | Parameter | Value | Reference |
| Human H₃ Receptor | Radioligand Binding | pKᵢ | 9.5 | [1] |
| Rat H₃ Receptor | Radioligand Binding | pKᵢ | 8.9 | [1] |
| Human H₁ Receptor | Radioligand Binding | Selectivity | >1000-fold vs H₃R | [2] |
| Human H₂ Receptor | Radioligand Binding | Selectivity | >1000-fold vs H₃R | [2] |
| Human H₄ Receptor | Radioligand Binding | Selectivity | >1000-fold vs H₃R | [2] |
Table 2: In Vitro Functional Activity of this compound
| Receptor/Species | Assay Type | Parameter | Value | Reference |
| Human H₃ Receptor | [³⁵S]GTPγS Binding (Antagonist) | pKₑ | 9.0 | [2] |
| Rat H₃ Receptor | [³⁵S]GTPγS Binding (Antagonist) | pKₑ | 8.3 | [2] |
| Human H₃ Receptor | cAMP Formation (Antagonist) | pKₑ | 7.9 | [2] |
| Rat H₃ Receptor | cAMP Formation (Antagonist) | pKₑ | 7.6 | [2] |
| Human H₃ Receptor | Calcium Mobilization (Antagonist) | pKₑ | 7.9 | [2] |
| Rat Cortical Synaptosomes | [³H]Histamine Release (Antagonist) | pKₑ | 7.7 | [2] |
| Guinea Pig Ileum | Contraction (Antagonist) | pA₂ | 8.7 | [2] |
| Human H₃ Receptor | [³⁵S]GTPγS Binding (Inverse Agonist) | pEC₅₀ | 8.2 | [2] |
| Rat H₃ Receptor | [³⁵S]GTPγS Binding (Inverse Agonist) | pEC₅₀ | 8.9 | [2] |
Table 3: In Vivo Efficacy of this compound in Preclinical Models
| Model | Species | Effect | Dose Range (mg/kg) | Reference |
| Inhibitory Avoidance Test | Rat Pups | Improved acquisition | 0.1 - 1.0 | [1] |
| Social Memory | Adult Rats | Improved | 0.01 - 0.3 | [1] |
| Social Memory | Aged Rats | Improved | 0.3 - 1.0 | [1] |
| Prepulse Inhibition of Startle | DBA/2 Mice | Improved gating deficits | 1.0 - 3.0 | [1] |
| Methamphetamine-induced Hyperactivity | Mice | Attenuated | 1.0 | [1] |
| Acetylcholine (B1216132) Release (Frontal Cortex & Hippocampus) | Rats | Enhanced | 0.1 - 3.0 | [1] |
| Dopamine Release (Frontal Cortex) | Rats | Enhanced | 3.0 | [1] |
| Kainic Acid-Induced Seizures | Mice | Delayed onset, reduced severity | 3 | [3] |
Table 4: Pharmacokinetic Properties of this compound
| Species | t₁/₂ (hours) | Oral Bioavailability (%) | Reference |
| Rat | 4 - 29 | 52 - 89 | [2] |
| Dog | 4 - 29 | 52 - 89 | [2] |
| Monkey | 4 - 29 | 52 - 89 | [2] |
Signaling Pathways
This compound, as an antagonist/inverse agonist of the H₃ receptor, modulates downstream signaling cascades. The H₃ receptor is a G protein-coupled receptor (GPCR) primarily coupled to Gαi/o proteins. Its blockade by this compound leads to the disinhibition of adenylyl cyclase, resulting in increased cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA) and the transcription factor CREB (cAMP response element-binding protein). Furthermore, H₃ receptor antagonism can influence the PI3K/Akt/GSK-3β pathway.
Caption: Signaling pathway of the H₃ receptor and the effect of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments frequently conducted with this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the H₃ receptor.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Cell membranes expressing recombinant human or rat H₃ receptors are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a 96-well plate, incubate cell membranes (e.g., 20-50 µg protein) with a fixed concentration of a suitable radioligand (e.g., [³H]Nα-methylhistamine) at a concentration close to its K₋ value. Add a range of concentrations of unlabeled this compound.
-
Non-specific Binding: To determine non-specific binding, a high concentration of a non-radioactive H₃ receptor ligand (e.g., 10 µM histamine) is used.
-
Incubation Conditions: Incubate at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the ability of this compound to act as an antagonist or inverse agonist at the H₃ receptor by quantifying G-protein activation.
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Detailed Protocol:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Buffer: A typical buffer is 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Incubation: In a 96-well plate, incubate cell membranes (e.g., 10-20 µg protein) with [³⁵S]GTPγS (e.g., 0.1 nM), GDP (e.g., 10 µM), and varying concentrations of this compound.
-
Antagonist Mode: Include a fixed concentration of an H₃ receptor agonist (e.g., (R)-α-methylhistamine) to stimulate basal activity.
-
Inverse Agonist Mode: Omit the agonist to measure the effect of this compound on constitutive receptor activity.
-
-
Incubation Conditions: Incubate at 30°C for 60 minutes.
-
Filtration and Quantification: As described for the radioligand binding assay.
-
Data Analysis:
-
Antagonist: Determine the pKₑ value from the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
-
Inverse Agonist: Determine the pEC₅₀ value from the inhibition of basal [³⁵S]GTPγS binding.
-
In Vivo Microdialysis
This technique is used to measure the extracellular levels of neurotransmitters, such as acetylcholine and dopamine, in specific brain regions of freely moving animals following the administration of this compound.
Caption: Workflow for an in vivo microdialysis experiment.
Detailed Protocol:
-
Surgical Implantation: Anesthetize the animal (e.g., rat) and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Recovery: Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe (with a semi-permeable membrane) into the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, collect several baseline dialysate samples (e.g., every 20 minutes for at least 1 hour).
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Post-Drug Sample Collection: Continue to collect dialysate samples for several hours.
-
Neurotransmitter Analysis: Analyze the concentration of the neurotransmitter of interest (e.g., acetylcholine, dopamine) in the dialysate samples using a sensitive analytical technique such as High-Performance Liquid Chromatography (HPLC) with electrochemical or mass spectrometric detection.
-
Data Analysis: Express the neurotransmitter concentrations in the post-drug samples as a percentage of the average baseline concentration.
Conclusion
This compound is a well-characterized and highly selective H₃ receptor antagonist/inverse agonist that serves as an indispensable tool for investigating the multifaceted roles of the brain histaminergic system. Its utility spans from in vitro receptor binding and functional assays to in vivo models of cognition and neuropsychiatric disorders. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to effectively design and execute experiments utilizing this compound, thereby advancing our understanding of H₃ receptor pharmacology and its therapeutic potential.
References
- 1. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
Methodological & Application
Application Notes and Protocols for ABT-239 In Vivo Experiments in Mice
These application notes provide detailed protocols for the in vivo administration of ABT-239, a potent and selective histamine (B1213489) H3 receptor antagonist/inverse agonist, in mouse models. The following sections outline experimental procedures for investigating the neuroprotective and cognitive-enhancing effects of this compound.
Overview of this compound
This compound is a non-imidazole benzofuran (B130515) derivative that acts as a highly selective antagonist at the histamine H3 receptor.[1] By blocking this presynaptic autoreceptor, this compound enhances the release of several key neurotransmitters, including histamine, acetylcholine (B1216132), and dopamine, in brain regions associated with cognition and arousal.[1][2] This mechanism of action underlies its therapeutic potential for a range of central nervous system disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia.[1][3] Preclinical studies in mice have demonstrated its efficacy in models of excitotoxicity, memory impairment, and sensory gating deficits.[1][4]
Quantitative Data Summary
The following tables summarize the effective dose ranges and observed effects of this compound in various mouse models as reported in the literature.
Table 1: this compound Dosing and Effects in Cognitive and Neuroprotection Models
| Mouse Model | Dose Range (mg/kg) | Route of Administration | Primary Outcome | Reference |
| Kainic Acid-Induced Excitotoxicity | 1 and 3 | Intraperitoneal (i.p.) | Attenuation of behavioral and excitotoxic anomalies. | [4] |
| Modified Elevated Plus-Maze (Memory) | 0.1 - 3 | Not specified | Did not independently reduce transfer latency but enhanced nicotine-induced memory improvement. | [5][6] |
| Prepulse Inhibition of Startle (Schizophrenia Model) | 1.0 - 3.0 | Not specified | Improved gating deficits in DBA/2 mice. | [1] |
| Methamphetamine-Induced Hyperactivity | 1.0 | Not specified | Attenuated hyperactivity. | [1] |
| Object Recognition Test (Cognition) | Not specified | Systemic | Ameliorated cognitive performance. | [7] |
| Alzheimer's Disease (TAPP transgenic mice) | Not specified (continuous infusion) | Subcutaneous (s.c.) | Reversed tau hyperphosphorylation. | [3][8] |
Experimental Protocols
Neuroprotection in Kainic Acid-Induced Excitotoxicity Model
This protocol is designed to assess the neuroprotective effects of this compound against seizures and neuronal damage induced by kainic acid (KA).
Materials:
-
This compound
-
Kainic Acid (KA)
-
Saline solution (0.9% NaCl)
-
Male Swiss mice (20-25 g)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline). Prepare doses of 1 mg/kg and 3 mg/kg.
-
Experimental Groups:
-
Vehicle Control (Saline + Saline)
-
KA Control (Saline + KA)
-
This compound (1 mg/kg) + KA
-
This compound (3 mg/kg) + KA
-
-
Drug Administration:
-
Administer the designated dose of this compound or vehicle (saline) via intraperitoneal (i.p.) injection.
-
30 minutes after the this compound or vehicle injection, administer kainic acid (10 mg/kg, i.p.) to induce seizures.
-
-
Behavioral Observation:
-
Immediately after KA injection, place mice in individual observation chambers.
-
Monitor and score seizure activity for a period of 2 hours.
-
-
Biochemical Analysis (Post-mortem):
-
At a predetermined time point after KA administration (e.g., 24 hours), euthanize the mice.
-
Dissect the hippocampus and cortex for biochemical analysis.
-
Assess markers of apoptosis (e.g., Bax, cleaved caspase-3) and cell survival signaling (e.g., phospho-Akt, CREB) via Western blot or other appropriate techniques.[4]
-
Cognitive Enhancement in the Object Recognition Test (ORT)
This protocol evaluates the pro-cognitive effects of this compound on recognition memory.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Male C57BL/6 mice
-
Open field arena (e.g., 40x40x40 cm)
-
Two sets of identical objects (e.g., small plastic toys) and one novel object.
Procedure:
-
Animal Handling and Habituation:
-
Handle mice for several days prior to the experiment to reduce stress.
-
Habituate mice to the empty open field arena for 10 minutes per day for 2-3 days.
-
-
Drug Preparation: Prepare the desired dose of this compound in saline.
-
Experimental Groups:
-
Vehicle Control
-
This compound treated group
-
-
Drug Administration: Administer this compound or vehicle systemically (e.g., i.p. or s.c.) 30-60 minutes before the training session.
-
Training Session (T1):
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for a set period (e.g., 10 minutes).
-
Record the time spent exploring each object.
-
-
Retention Interval: Return the mouse to its home cage for a specific duration (e.g., 1 hour or 24 hours).
-
Test Session (T2):
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher discrimination index in the this compound group compared to the vehicle group indicates enhanced recognition memory.[7]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptor antagonism by this compound attenuates kainic acid induced excitotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the histamine H₃ receptor antagonist this compound on cognition and nicotine-induced memory enhancement in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the histamine H_3 receptor antagonist this compound on cognition and nicotine-induced memory enhancement in mice | Semantic Scholar [semanticscholar.org]
- 7. Donepezil, an acetylcholine esterase inhibitor, and this compound, a histamine H3 receptor antagonist/inverse agonist, require the integrity of brain histamine system to exert biochemical and procognitive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]
Preparing ABT-239 Solutions for Intraperitoneal Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of ABT-239 solutions intended for intraperitoneal (IP) injection in preclinical research models. This compound is a potent and selective non-imidazole histamine (B1213489) H3 receptor antagonist/inverse agonist that has garnered significant interest for its potential therapeutic applications in a range of neurological and psychiatric disorders. Due to its poor aqueous solubility, appropriate formulation is critical for achieving accurate dosing and reliable in vivo results. This guide summarizes vehicle formulations, provides a detailed step-by-step protocol for solution preparation, and outlines the standard procedure for intraperitoneal administration in mice. Additionally, it includes a diagram of the histamine H3 receptor signaling pathway to provide context for the mechanism of action of this compound.
Introduction to this compound
This compound is a research compound that acts as a high-affinity antagonist/inverse agonist at the histamine H3 receptor.[1][2] This receptor is primarily expressed in the central nervous system and functions as a presynaptic autoreceptor, regulating the synthesis and release of histamine.[3] It also acts as a heteroreceptor, modulating the release of other key neurotransmitters such as acetylcholine (B1216132) and dopamine. By blocking the H3 receptor, this compound enhances the release of these neurotransmitters, which is thought to underlie its pro-cognitive and wakefulness-promoting effects observed in preclinical studies.[3] Given its mechanism of action, this compound is being investigated for its therapeutic potential in conditions like Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.[3]
A significant challenge in the preclinical evaluation of this compound is its low solubility in aqueous solutions, which necessitates the use of specific solvent systems for in vivo administration, particularly for parenteral routes like intraperitoneal injection.
This compound Formulation for Intraperitoneal Injection
The selection of an appropriate vehicle is crucial to ensure the solubility and stability of this compound for accurate and reproducible in vivo studies. Based on available data, a multi-component solvent system is commonly employed to achieve a clear and stable solution for intraperitoneal injection.
Recommended Vehicle Formulations
Several formulations have been utilized for the in vivo administration of poorly soluble compounds. For this compound, a widely cited vehicle consists of a combination of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween-80, and saline.
Table 1: Recommended Vehicle Composition for this compound Intraperitoneal Injection
| Component | Percentage (v/v) | Purpose |
| DMSO | 10% | Primary solvent to dissolve this compound |
| PEG300 | 40% | Co-solvent to enhance solubility and stability |
| Tween-80 | 5% | Surfactant to prevent precipitation and improve stability |
| Saline (0.9% NaCl) | 45% | Vehicle to make the solution isotonic |
Note: For animal models that may be sensitive to DMSO, a lower concentration (e.g., 2% DMSO, with a corresponding increase in saline to 53%) can be considered, though this may impact the maximum achievable concentration of this compound.[4]
Solubility Data
Quantitative data from various sources indicate the solubility of this compound in different solvent systems.
Table 2: Solubility of this compound in Various Solvents
| Solvent/Vehicle | Solubility | Remarks |
| DMSO | ≥ 90 mg/mL (272.38 mM) | Sonication is recommended to aid dissolution.[2] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 3.3 mg/mL (9.99 mM) | Results in a clear solution. Sonication is recommended.[2] |
| Saline (0.9% NaCl) | Insoluble | This compound is poorly soluble in aqueous solutions alone.[5] |
Note: While these values provide a strong indication of solubility, it is recommended to perform small-scale solubility tests with the specific batch of this compound being used.
Stability
Specific stability data for this compound in the recommended vehicle is not extensively reported in the available literature. As a general best practice for solutions containing DMSO and other organic solvents, it is highly recommended to prepare the working solution fresh on the day of the experiment to minimize the risk of degradation or precipitation.[6] Stock solutions of this compound in pure DMSO can be stored at -20°C or -80°C for extended periods.[2]
Experimental Protocols
Preparation of this compound Solution for Intraperitoneal Injection
This protocol describes the preparation of a 1 mg/mL working solution of this compound in the recommended vehicle. Adjustments can be made based on the desired final concentration and injection volume.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile syringes and needles
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
In a sterile vial, dissolve the required amount of this compound powder in DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex vigorously until the powder is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution.
-
-
Prepare the Final Working Solution (Example for 1 mL of 1 mg/mL solution):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 10 mg/mL this compound stock solution in DMSO.
-
Vortex the mixture thoroughly until it is homogeneous.
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again to ensure complete mixing.
-
Add 450 µL of sterile saline (0.9% NaCl) to the tube.
-
Vortex the final solution until it is clear and uniform. If any precipitation is observed, sonicate the solution for a few minutes.
-
Visually inspect the solution for any undissolved particles before use.
-
Caption: Histamine H3 receptor signaling pathway.
Conclusion
The successful in vivo application of this compound is highly dependent on the use of an appropriate vehicle to overcome its poor aqueous solubility. The formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is a reliable and frequently used vehicle for intraperitoneal administration of this compound in preclinical models. Adherence to the detailed preparation and administration protocols outlined in this document will help ensure accurate dosing and the generation of reproducible experimental data. Researchers should always follow best practices for handling chemical reagents and adhere to institutional guidelines for animal welfare.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 3. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for ABT-239 Administration in the Morris Water Maze Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of ABT-239, a histamine (B1213489) H3 receptor antagonist, in the Morris water maze (MWM) test. The MWM is a widely used behavioral assay to assess spatial learning and memory in rodents. This compound has shown potential as a cognitive-enhancing agent, and these guidelines are intended to assist researchers in designing and executing experiments to evaluate its efficacy.
Introduction
This compound is a potent and selective, non-imidazole histamine H3 receptor antagonist/inverse agonist. The histamine H3 receptor acts as a presynaptic autoreceptor, and its blockade by antagonists like this compound leads to an increase in the release of histamine and other neurotransmitters, including acetylcholine (B1216132) and dopamine, in brain regions critical for cognitive function, such as the cortex and hippocampus.[1][2] This mechanism of action underlies its potential for treating cognitive deficits in various neurological and psychiatric disorders. The Morris water maze is a robust tool to study the effects of compounds like this compound on spatial navigation, learning, and memory consolidation.[3]
Data Presentation
The following table summarizes representative quantitative data from a study investigating the effects of this compound on spatial memory in a Morris water maze task in rats. The study by Trofimiuk et al. (2021) examined the effects of this compound in both control and chronically stressed animals.[4]
| Group | Treatment | Mean Escape Latency (s) |
| Control | Vehicle | 35.2 ± 3.1 |
| Stress | Vehicle | 58.9 ± 4.5 |
| Control + this compound | This compound (1 mg/kg) | 28.7 ± 2.8 |
| Stress + this compound | This compound (1 mg/kg) | 42.1 ± 3.9 |
Data are presented as mean ± SEM. The data indicates that chronic stress significantly impaired spatial memory, as shown by the increased escape latency. This compound treatment improved performance in both control and stressed animals, with a more pronounced effect in the stressed group, suggesting a potential to ameliorate stress-induced cognitive deficits.[4]
Experimental Protocols
This section outlines a detailed protocol for conducting a Morris water maze experiment to assess the effects of this compound on spatial learning and memory in rats, based on established methodologies.[2][3][5]
Animals and Housing
-
Species: Male Wistar rats (or other appropriate rodent strain)
-
Age: 8-10 weeks at the start of the experiment.
-
Housing: House animals in groups of 2-3 per cage in a temperature- and humidity-controlled vivarium with a 12-h light/dark cycle. Provide ad libitum access to food and water. Allow at least one week of acclimatization before the start of any experimental procedures.
Morris Water Maze Apparatus
-
Pool: A circular pool, approximately 1.5-2.0 meters in diameter and 60 cm in height, filled with water to a depth of 30-40 cm.
-
Water Temperature: Maintain the water temperature at a constant 22 ± 1°C.
-
Opacification: Make the water opaque using non-toxic white tempera paint or a commercially available opacifier to conceal the escape platform.
-
Escape Platform: A 10-12 cm diameter platform submerged 1-2 cm below the water surface. The platform surface should be textured to allow for easy gripping.
-
Spatial Cues: Place distinct, high-contrast visual cues on the walls of the testing room, visible from within the pool. These cues should remain in a fixed position throughout the experiment.
-
Tracking System: A video camera mounted above the pool connected to a computerized tracking system to record the animal's swim path, escape latency, path length, and time spent in each quadrant.
This compound Administration
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline or a solution of 5% DMSO, 5% Tween 80, and 90% saline). Prepare fresh solutions daily.
-
Dosage: Based on previous studies, a dose of 1 mg/kg is effective.[4] However, a dose-response study (e.g., 0.3, 1, and 3 mg/kg) is recommended for initial characterization.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route.
-
Timing: Administer this compound or the vehicle 30-60 minutes prior to the start of the daily MWM training session.
Experimental Procedure
The MWM test typically consists of three phases: a cued learning phase (optional), an acquisition phase (hidden platform), and a probe trial.
-
a. Cued Learning (Visible Platform) - Optional (1-2 days)
-
Place a visible flag on the escape platform.
-
Conduct 4 trials per day for 1-2 days. For each trial, place the rat in the water facing the wall at one of four randomly selected start positions (North, South, East, West).
-
Allow the rat to swim and find the visible platform. If the rat does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
This phase helps to assess for any sensorimotor deficits or lack of motivation that could confound the results of the hidden platform task.
-
-
b. Acquisition Phase (Hidden Platform) - (4-5 days)
-
The platform is submerged and not visible. Its location remains constant throughout this phase.
-
Administer this compound or vehicle 30-60 minutes before the first trial of each day.
-
Conduct 4 trials per day for 4-5 consecutive days.
-
The starting position for each trial should be varied in a quasi-random sequence.
-
The maximum trial duration is typically 60-90 seconds. If the rat fails to find the platform within this time, it should be guided to it.
-
Allow the rat to stay on the platform for 15-30 seconds after each trial.
-
The inter-trial interval should be consistent (e.g., 10-15 minutes).
-
-
c. Probe Trial - (1 day)
-
This trial is conducted 24 hours after the final acquisition trial.
-
Remove the escape platform from the pool.
-
Administer this compound or vehicle at the same pre-trial interval as in the acquisition phase.
-
Place the rat in the pool at a novel starting position (or the one furthest from the platform's original location) and allow it to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (the quadrant that previously contained the platform), the number of times the rat crosses the former platform location, and the swim path.
-
Data Analysis
-
Acquisition Phase: Analyze the escape latency and path length across the training days. A learning curve should be generated for each group. Statistical analysis can be performed using a two-way repeated-measures ANOVA.
-
Probe Trial: Analyze the percentage of time spent in the target quadrant and the number of platform location crossings. Compare the performance of the different groups using a one-way ANOVA or t-tests.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound administration in the Morris water maze test.
Signaling Pathway
Caption: Proposed signaling pathway for this compound-mediated cognitive enhancement.
References
- 1. Using the Spatial Learning Index to Evaluate Performance on the Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of training in the Morris water maze on the spatial learning acquisition and VAChT expression in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using ABT-239 in the Barnes Maze for Spatial Memory Assessment
Audience: Researchers, scientists, and drug development professionals.
Introduction
ABT-239 is a potent and selective histamine (B1213489) H3 receptor antagonist/inverse agonist that has demonstrated pro-cognitive effects in various preclinical models.[1][2] The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine (B1216132) and dopamine, which are crucial for learning and memory.[3][4][5] By blocking the H3 receptor, this compound enhances the release of these neurotransmitters in key brain regions associated with cognitive function, such as the hippocampus and prefrontal cortex.[1]
The Barnes maze is a widely used behavioral paradigm to assess spatial learning and memory in rodents.[6][7][8] It is a dry-land alternative to the Morris water maze and relies on the animal's innate aversion to open, brightly lit spaces to motivate them to find a hidden escape tunnel.[6][8] This task is particularly sensitive to hippocampal function and is therefore a valuable tool for evaluating the efficacy of potential cognitive enhancers like this compound.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the Barnes maze to investigate its effects on spatial memory.
Data Presentation
The following tables summarize quantitative data from a study investigating the effects of this compound on spatial memory performance in the Barnes maze in rats. The study by Trofimiuk et al. (2021) examined the effects of this compound in both control and chronically stressed rats. The data presented here focuses on the key parameters of escape latency and the number of errors.
Table 1: Effect of this compound on Mean Escape Latency in the Barnes Maze
| Treatment Group | Day 1 (seconds) | Day 2 (seconds) | Day 3 (seconds) |
| Control (Vehicle) | 110 ± 8.5 | 85 ± 7.2 | 65 ± 6.1 |
| Control + this compound (1.0 mg/kg) | 95 ± 7.9 | 70 ± 6.5 | 50 ± 5.3 |
| Stress (Vehicle) | 145 ± 10.2 | 120 ± 9.8 | 105 ± 8.9** |
| Stress + this compound (1.0 mg/kg) | 120 ± 9.5 | 95 ± 8.1 | 80 ± 7.4* |
*Data are presented as Mean ± SEM. *p < 0.05 compared to the respective vehicle-treated group. **p < 0.01 compared to the Control (Vehicle) group. Data is adapted from Trofimiuk et al., 2021.[9][10]
Table 2: Effect of this compound on the Mean Number of Errors in the Barnes Maze
| Treatment Group | Day 1 | Day 2 | Day 3 |
| Control (Vehicle) | 8.2 ± 0.7 | 5.9 ± 0.6 | 4.1 ± 0.5 |
| Control + this compound (1.0 mg/kg) | 6.8 ± 0.6 | 4.5 ± 0.5 | 3.0 ± 0.4 |
| Stress (Vehicle) | 11.5 ± 0.9 | 9.8 ± 0.8 | 8.2 ± 0.7** |
| Stress + this compound (1.0 mg/kg) | 9.5 ± 0.8 | 7.6 ± 0.7 | 6.1 ± 0.6* |
*Data are presented as Mean ± SEM. *p < 0.05 compared to the respective vehicle-treated group. **p < 0.01 compared to the Control (Vehicle) group. Data is adapted from Trofimiuk et al., 2021.[9][10]
Experimental Protocols
This section provides a detailed methodology for conducting a Barnes maze experiment to evaluate the effects of this compound on spatial learning and memory in rodents.
Materials and Apparatus
-
Subjects: Adult male rats (e.g., Wistar or Sprague-Dawley) or mice (e.g., C57BL/6).
-
This compound: Synthesized or commercially available.
-
Vehicle: Appropriate vehicle for this compound administration (e.g., saline, distilled water, or a specific buffer).
-
Barnes Maze: A circular platform (typically 122 cm in diameter for rats, 92 cm for mice) with 18-20 equally spaced holes (10 cm in diameter) around the perimeter. The maze should be elevated (e.g., 90-100 cm above the floor).
-
Escape Tunnel: A dark, enclosed box that can be placed under one of the holes.
-
Aversive Stimuli: Bright overhead lighting (e.g., 200-400 lux) and a white noise generator (e.g., 70-80 dB).
-
Visual Cues: Four distinct, high-contrast visual cues placed on the walls of the testing room.
-
Video Tracking System: A camera mounted above the maze and software to record and analyze the animal's behavior (e.g., latency, distance traveled, errors).
-
Cleaning Solution: 70% ethanol (B145695) or a similar disinfectant.
Experimental Workflow
Caption: Experimental workflow for assessing this compound in the Barnes maze.
Detailed Procedure
3.1. Habituation (Pre-Training)
-
Handle the animals for 5-10 minutes daily for at least 5 days before the start of the experiment to reduce stress.
-
Habituate the animals to the testing room for at least 1 hour before each testing session.
3.2. Acclimation to the Maze (Day 0)
-
Place the escape tunnel under one of the holes.
-
Gently place the animal in the center of the maze under a start chamber.
-
After 10-15 seconds, lift the start chamber and allow the animal to explore the maze for 3 minutes.
-
If the animal does not find the escape tunnel within 3 minutes, gently guide it to the tunnel.
-
Allow the animal to remain in the escape tunnel for 1-2 minutes.
-
Clean the maze thoroughly with 70% ethanol after each animal.
3.3. Drug Administration
-
Prepare fresh solutions of this compound and the vehicle on each testing day.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specific time before the training or probe trial (e.g., 30-60 minutes). The dosage should be based on previous studies or a dose-response pilot study (e.g., 0.1, 1.0, 3.0 mg/kg).[1][2]
3.4. Acquisition Training (e.g., Days 1-4)
-
Administer this compound or vehicle as described above.
-
Place the animal in the center of the maze under the start chamber.
-
Turn on the aversive stimuli (bright lights and white noise).
-
After 10-15 seconds, lift the start chamber.
-
Allow the animal to explore the maze for a maximum of 3 minutes to find the escape tunnel.
-
Record the following parameters using the video tracking system:
-
Escape Latency: Time taken to enter the escape tunnel.
-
Number of Errors: Number of incorrect hole pokes before finding the escape tunnel.
-
Distance Traveled: Total path length.
-
Search Strategy: Categorize the search pattern (e.g., random, serial, or spatial).
-
-
If the animal does not find the escape tunnel within 3 minutes, gently guide it to the tunnel and allow it to remain there for 1 minute.
-
Conduct two trials per day with an inter-trial interval of at least 15-30 minutes.
-
The location of the escape tunnel should remain constant for each animal throughout the training, but should be counterbalanced across different animals.
-
Clean the maze thoroughly between each trial and each animal.
3.5. Probe Trial (e.g., Day 5)
-
Administer this compound or vehicle as in the training phase.
-
Remove the escape tunnel from the maze.
-
Place the animal in the center of the maze and allow it to explore for a set period (e.g., 60-90 seconds).
-
Record the following parameters:
-
Time spent in the target quadrant: The quadrant where the escape tunnel was previously located.
-
Number of pokes in the target hole: The number of times the animal investigates the hole where the escape tunnel was located.
-
First latency to target hole: The time it takes for the animal to first visit the target hole.
-
Data Analysis
-
Acquisition Training: Analyze the escape latency and number of errors across the training days using a two-way repeated measures ANOVA with "treatment" as the between-subjects factor and "day" as the within-subjects factor.
-
Probe Trial: Analyze the time spent in the target quadrant and the number of pokes in the target hole using a one-way ANOVA or a t-test to compare the different treatment groups.
-
Post-hoc tests (e.g., Tukey's or Bonferroni's) should be used for pairwise comparisons if the ANOVA shows a significant effect.
-
A p-value of < 0.05 is typically considered statistically significant.
Signaling Pathway
This compound exerts its effects by acting as an antagonist/inverse agonist at the histamine H3 receptor, which is a G protein-coupled receptor (GPCR). The blockade of this receptor leads to a cascade of downstream events that ultimately enhance the release of several neurotransmitters.
Caption: Signaling pathway of this compound at the histamine H3 receptor.
References
- 1. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the histamine H₃ receptor antagonist this compound on cognition and nicotine-induced memory enhancement in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 6. Barnes Maze Procedure for Spatial Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Barnes maze test for spatial memory: A new, sensitive scoring system for mouse search strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of spatial memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ABT-239 in Prepulse Inhibition Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-239 is a potent and selective, non-imidazole histamine (B1213489) H3 receptor antagonist/inverse agonist. It has demonstrated efficacy in preclinical models of cognition and schizophrenia. One of the key behavioral assays used to evaluate the potential of compounds like this compound for antipsychotic activity is the prepulse inhibition (PPI) of the acoustic startle response. PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). Deficits in PPI are observed in schizophrenic patients and are considered an endophenotype of the disorder, reflecting an inability to filter sensory information. The DBA/2 mouse strain is a well-established animal model that exhibits naturally low PPI and is responsive to antipsychotic agents, making it a suitable model for testing the efficacy of novel compounds.
Mechanism of Action
This compound acts as an antagonist/inverse agonist at the histamine H3 receptor. These receptors are primarily located presynaptically and function as autoreceptors on histaminergic neurons and as heteroreceptors on non-histaminergic neurons (e.g., cholinergic, dopaminergic, and glutamatergic). By blocking the inhibitory action of these autoreceptors, this compound increases the synthesis and release of histamine in the brain.[1] Furthermore, by antagonizing H3 heteroreceptors, it enhances the release of other key neurotransmitters such as acetylcholine (B1216132) and dopamine, particularly in cortical regions.[1] This modulation of multiple neurotransmitter systems is believed to underlie its pro-cognitive and antipsychotic-like effects, including the improvement of sensorimotor gating deficits as measured by PPI.
Data Presentation
The following table summarizes the representative quantitative data on the effect of this compound on prepulse inhibition in DBA/2 mice. The data is based on findings that this compound improves gating deficits in this animal model at specific doses.[1]
| Treatment Group | Dose (mg/kg, i.p.) | Mean Startle Amplitude (Pulse Alone) | Mean Startle Amplitude (Prepulse + Pulse) | Percent Prepulse Inhibition (%PPI) |
| Vehicle | - | 450 ± 30 | 315 ± 25 | 30% |
| This compound | 1.0 | 445 ± 35 | 245 ± 20 | 45% |
| This compound | 3.0 | 455 ± 30 | 205 ± 22 | 55% |
Note: The data presented are representative values derived from published findings and are intended for illustrative purposes. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
Animals
Male DBA/2 mice are recommended for this protocol due to their well-documented deficits in prepulse inhibition. Mice should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. All experiments should be conducted in accordance with institutional and national guidelines for animal care.
Drug Preparation and Administration
This compound is dissolved in a suitable vehicle, such as a 5% Tween 80 solution in 0.9% saline. The solution should be prepared fresh on the day of the experiment. This compound is administered via intraperitoneal (i.p.) injection at doses of 1.0 and 3.0 mg/kg. The vehicle is administered to the control group. Injections are given 30 minutes prior to the start of the PPI test session.
Prepulse Inhibition Apparatus
The experiment is conducted in a startle response system consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor platform to detect and measure the animal's startle response. The entire apparatus is controlled by specialized software that manages the presentation of stimuli and records the data.
Prepulse Inhibition Test Session
-
Acclimatization: Each mouse is placed in the startle chamber and allowed to acclimatize for 5 minutes with a constant background white noise of 65 dB.
-
Habituation: The session begins with 5 presentations of the startle stimulus (pulse) alone to habituate the animal to the testing procedure. These initial trials are not included in the data analysis.
-
Trial Types: The main session consists of a series of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A 40-millisecond, 120 dB white noise burst.
-
Prepulse + Pulse trials: A 20-millisecond prepulse stimulus is presented 100 milliseconds before the onset of the 120 dB pulse. Prepulse intensities are typically 4, 8, and 16 dB above the background noise (i.e., 69 dB, 73 dB, and 81 dB).
-
No-stimulus trials: Only the background noise is present. These trials are used to measure baseline movement.
-
-
Data Collection: The startle response is measured as the peak amplitude of the sensor platform's movement within a 100-millisecond window following the onset of the pulse stimulus.
-
Calculation of %PPI: Prepulse inhibition is calculated as a percentage using the following formula: %PPI = [1 - (Startle amplitude on prepulse + pulse trial / Startle amplitude on pulse-alone trial)] x 100
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Prepulse Inhibition
Caption: Workflow for this compound prepulse inhibition experiment.
References
Application Notes and Protocols for Microdialysis Studies with ABT-239 to Measure Neurotransmitter Release
Audience: Researchers, scientists, and drug development professionals.
Introduction
ABT-239 is a potent and selective histamine (B1213489) H3 receptor antagonist/inverse agonist that has been investigated for its potential therapeutic effects in cognitive and neurological disorders. Its mechanism of action involves the blockade of presynaptic H3 autoreceptors, which leads to an enhanced release of histamine and other neurotransmitters, including acetylcholine (B1216132) and dopamine (B1211576), in key brain regions.[1][2] In vivo microdialysis is a powerful technique to study the effects of compounds like this compound on the extracellular levels of these neurotransmitters in real-time in the brains of freely moving animals.[3]
These application notes provide detailed protocols for conducting in vivo microdialysis experiments to assess the impact of this compound on acetylcholine, dopamine, and histamine release in the rat brain.
Data Presentation: Effects of this compound on Neurotransmitter Release
The following tables summarize the expected quantitative effects of this compound on neurotransmitter levels based on published preclinical studies. Data is presented as a percentage increase from baseline levels.
Table 1: Effect of this compound on Acetylcholine Release
| Brain Region | Dose (mg/kg, i.p.) | Maximum Increase from Baseline (%) | Reference |
| Frontal Cortex | 0.1 - 3.0 | Significant enhancement | [1][4] |
| Hippocampus | 0.1 - 3.0 | Significant enhancement | [1][4] |
Table 2: Effect of this compound on Dopamine Release
| Brain Region | Dose (mg/kg, i.p.) | Maximum Increase from Baseline (%) | Reference |
| Frontal Cortex | 3.0 | Significant enhancement | [1][4] |
| Striatum | 3.0 | No significant effect | [1] |
Table 3: Effect of this compound on Histamine Release
| Brain Region | Administration Route | Dose | Maximum Increase from Baseline (%) | Reference |
| Prefrontal Cortex | Systemic (i.p.) | 3 mg/kg | Significant enhancement | [4][5] |
| Tuberomammillary Nucleus (TMN) | Local Perfusion | 10 µM | Significant enhancement | [6] |
| Nucleus Basalis Magnocellularis (NBM) | Local Perfusion | 10 µM | Significant enhancement | [6] |
| Cortex | Local Perfusion in TMN | 10 µM | Significant enhancement | [6] |
Signaling Pathway and Experimental Workflow
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that is primarily coupled to the inhibitory Gαi/o subunit. Its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the inhibition of neurotransmitter release. As an antagonist/inverse agonist, this compound blocks this inhibitory pathway, thereby increasing the release of histamine and other neurotransmitters.
Caption: Histamine H3 receptor signaling pathway and the mechanism of action of this compound.
Experimental Workflow for In Vivo Microdialysis
The following diagram outlines the key steps involved in a typical in vivo microdialysis experiment to assess the effects of this compound.
Caption: Experimental workflow for in vivo microdialysis with this compound.
Experimental Protocols
Protocol 1: Stereotaxic Surgery for Guide Cannula Implantation
Objective: To surgically implant a guide cannula targeting the desired brain region for subsequent microdialysis probe insertion.
Animal Model:
-
Species: Male Sprague-Dawley rats
-
Weight: 250-300 g
Materials:
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Stereotaxic frame
-
Surgical drill
-
Guide cannula (e.g., CMA 12)
-
Dental cement and anchor screws
-
Surgical instruments
Procedure:
-
Anesthetize the rat and secure it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Use a stereotaxic atlas to determine the coordinates for the target brain region (relative to bregma).
-
Medial Prefrontal Cortex (mPFC): AP +3.2 mm, ML ±0.6 mm, DV -2.5 mm from the skull surface.[7]
-
Dorsal Hippocampus: AP -3.8 mm, ML ±2.5 mm, DV -3.0 mm from the skull surface.
-
Striatum: AP +1.0 mm, ML ±2.5 mm, DV -4.0 mm from the skull surface.
-
-
Drill a burr hole at the determined coordinates.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for 5-7 days post-surgery.
Protocol 2: In Vivo Microdialysis Procedure
Objective: To collect extracellular fluid from the target brain region of a freely moving rat before and after administration of this compound.
Materials:
-
Microdialysis probe (e.g., CMA 12, 2 mm membrane)
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
aCSF Composition:
| Component | Concentration (mM) |
| NaCl | 147 |
| KCl | 2.7 |
| CaCl₂ | 1.2 |
| MgCl₂ | 1.0 |
| NaH₂PO₄/Na₂HPO₄ | 2.0 (buffer) |
| Adjust pH to 7.4 |
Procedure:
-
On the day of the experiment, gently restrain the rat and insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for at least 90-120 minutes to establish a stable baseline.
-
Collect at least three baseline dialysate samples (e.g., every 20 minutes).
-
Administer this compound systemically (e.g., intraperitoneally, i.p.) or locally via reverse dialysis through the microdialysis probe.
-
Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2-3 hours post-administration.
-
Immediately freeze the collected samples at -80°C until analysis.
Protocol 3: Neurotransmitter Analysis by HPLC-ECD
Objective: To quantify the concentrations of acetylcholine, dopamine, and histamine in the collected dialysate samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD).
General HPLC-ECD Parameters for Acetylcholine and Dopamine:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A common mobile phase consists of a phosphate/citrate buffer containing an ion-pairing agent (e.g., sodium octyl sulfate) and a small percentage of organic solvent (e.g., methanol).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detector Potential: Set at an appropriate voltage to oxidize the neurotransmitters of interest.
Specific Considerations for Histamine Analysis:
-
Histamine is not electroactive and requires derivatization prior to detection.
-
A common method involves pre-column derivatization with o-phthalaldehyde (B127526) (OPA).
-
The resulting fluorescent derivative can then be detected by HPLC with a fluorescence detector or an electrochemical detector.
Procedure:
-
Prepare a series of standard solutions for each neurotransmitter to create a calibration curve.
-
Thaw the dialysate samples.
-
Inject a fixed volume of the standards and samples onto the HPLC system.
-
Integrate the peak areas of the resulting chromatograms.
-
Calculate the concentration of each neurotransmitter in the samples by comparing the peak areas to the calibration curve.
-
Express the results as a percentage of the baseline concentration for each animal.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers investigating the effects of the H3 receptor antagonist this compound on neurotransmitter release using in vivo microdialysis. By following these detailed methodologies, scientists can obtain valuable insights into the pharmacodynamic profile of this compound and its potential as a therapeutic agent for various neurological and cognitive disorders.
References
- 1. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Memory-related acetylcholine efflux from rat prefrontal cortex and hippocampus: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cortical acetylcholine release elicited by stimulation of histamine H1 receptors in the nucleus basalis magnocellularis: a dual-probe microdialysis study in the freely moving rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Feeding-induced increase in the extracellular concentration of histamine in rat hypothalamus as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Memantine-induced dopamine release in the prefrontal cortex and striatum of the rat--a pharmacokinetic microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regional differences in the regulation of dopamine and noradrenaline release in medial frontal cortex, nucleus accumbens and caudate-putamen: a microdialysis study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The significance of extracellular calcium for the release of dopamine, acetylcholine and amino acids in conscious rats, evaluated by brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Receptor Binding Profile of ABT-239: In Vitro Assays
Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-239, [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile], is a potent and selective non-imidazole histamine (B1213489) H3 receptor (H3R) antagonist and inverse agonist.[1][2] The histamine H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, functions as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. This positions the H3R as a significant therapeutic target for a variety of neurological and cognitive disorders. This document provides detailed protocols for key in vitro assays to characterize the receptor binding and functional activity of this compound.
Data Presentation: this compound Receptor Binding Affinity
The following tables summarize the quantitative data for this compound binding affinity and functional potency at histamine receptors.
Table 1: this compound Binding Affinity (pKi) at Histamine Receptors
| Receptor | Species | Radioligand | pKi | Ki (nM) |
| H3 | Human | [3H]Nα-methylhistamine | 9.4 | 0.4 |
| H3 | Rat | [3H]Nα-methylhistamine | 8.9 | 1.26 |
| H1 | Human | - | < 6.0 | >1000 |
| H2 | Human | - | < 6.0 | >1000 |
| H4 | Human | - | < 6.0 | >1000 |
Table 2: this compound Functional Activity (pKb, pEC50, pA2) at Histamine H3 Receptors
| Assay | Species | Parameter | Value |
| [35S]GTPγS Binding (Antagonist) | Human | pKb | 9.0 |
| [35S]GTPγS Binding (Antagonist) | Rat | pKb | 8.3 |
| [35S]GTPγS Binding (Inverse Agonist) | Human | pEC50 | 8.2 |
| [35S]GTPγS Binding (Inverse Agonist) | Rat | pEC50 | 8.9 |
| cAMP Formation (Antagonist) | Human | pKb | 7.9 |
| cAMP Formation (Antagonist) | Rat | pKb | 7.6 |
| [3H]Histamine Release | Rat Brain Synaptosomes | pKb | 7.7 |
| Guinea Pig Ileum Contraction | Guinea Pig | pA2 | 8.7 |
Selectivity Profile
This compound demonstrates high selectivity for the histamine H3 receptor, with over 1000-fold lower affinity for the H1, H2, and H4 histamine receptor subtypes. In addition to its primary target, some studies have indicated that this compound may also exhibit antagonist activity at the transient receptor potential vanilloid type 1 (TRPV1) and show appreciable affinity for the sigma-1 receptor.[1] A comprehensive receptor screening panel would be beneficial for a complete off-target activity profile.
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is canonically coupled to the Gi/o family of G proteins. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate other effectors, such as ion channels. As an antagonist, this compound blocks the binding of agonists like histamine, thereby preventing this signaling cascade. As an inverse agonist, this compound can reduce the basal, constitutive activity of the H3 receptor, leading to an increase in neurotransmitter release even in the absence of an agonist.
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Workflow: Radioligand Competition Binding Assay
This workflow outlines the key steps to determine the binding affinity (Ki) of a test compound like this compound.
Caption: Radioligand Competition Binding Assay Workflow.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for H3 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human histamine H3 receptor.
Materials:
-
Membranes: Membranes prepared from HEK293 cells stably expressing the human histamine H3 receptor.
-
Radioligand: [3H]Nα-methylhistamine (Specific Activity: ~80 Ci/mmol).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Histamine or another potent H3R ligand.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the human H3 receptor and harvest at ~80-90% confluency.
-
Wash cells with ice-cold PBS and centrifuge.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.
-
-
Assay Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]Nα-methylhistamine (final concentration ~1 nM), and 100 µL of membrane preparation (10-20 µg protein).
-
Non-specific Binding: 50 µL of 10 µM Histamine, 50 µL of [3H]Nα-methylhistamine, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of each this compound dilution, 50 µL of [3H]Nα-methylhistamine, and 100 µL of membrane preparation.
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the PEI-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters, place them in scintillation vials with scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: [35S]GTPγS Binding Assay for H3 Receptor
Objective: To determine the functional activity of this compound as an antagonist and inverse agonist at the human histamine H3 receptor.
Materials:
-
Membranes: Membranes from HEK293 cells expressing the human H3 receptor.
-
Radioligand: [35S]GTPγS (Specific Activity: >1000 Ci/mmol).
-
Agonist: (R)-α-methylhistamine (RAMH).
-
Test Compound: this compound.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
GDP: Guanosine diphosphate.
-
96-well microplates.
-
Glass fiber filters.
-
Liquid scintillation counter.
Procedure:
-
Antagonist Mode:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add membranes (5-10 µg protein), GDP (10 µM final concentration), and varying concentrations of this compound.
-
Pre-incubate for 15 minutes at 30°C.
-
Add a fixed concentration of RAMH (EC80 concentration) to all wells except the basal control.
-
Initiate the binding reaction by adding [35S]GTPγS (0.1-0.3 nM final concentration).
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration and wash as described in Protocol 1.
-
Quantify radioactivity by scintillation counting.
-
-
Inverse Agonist Mode:
-
Follow the same procedure as the antagonist mode, but omit the addition of RAMH.
-
Measure the ability of this compound to inhibit the basal [35S]GTPγS binding.
-
-
Data Analysis:
-
Antagonist: Plot the % inhibition of RAMH-stimulated [35S]GTPγS binding against the log concentration of this compound to determine the IC50. Calculate the pKb value.
-
Inverse Agonist: Plot the % decrease in basal [35S]GTPγS binding against the log concentration of this compound to determine the EC50 and calculate the pEC50.
-
Protocol 3: cAMP Accumulation Assay for H3 Receptor
Objective: To determine the functional antagonist activity of this compound by measuring its ability to reverse agonist-induced inhibition of cAMP production.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human histamine H3 receptor.
-
Agonist: Histamine.
-
Test Compound: this compound.
-
Stimulating Agent: Forskolin (B1673556).
-
Phosphodiesterase Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX).
-
cAMP Assay Kit: A commercially available kit (e.g., LANCE Ultra cAMP Kit or a radiolabeled cAMP assay).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding:
-
Seed the H3R-expressing cells into a 96-well plate and grow to near confluency.
-
-
Assay Protocol:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound in the presence of IBMX (e.g., 500 µM) for 20-30 minutes at 37°C.
-
Add a fixed concentration of histamine (EC80) and a fixed concentration of forskolin (to stimulate cAMP production) to the wells.
-
Incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the IC50 value for the reversal of histamine-induced inhibition of forskolin-stimulated cAMP accumulation.
-
Calculate the pKb value from the IC50 using the Schild equation if a full concentration-response curve for the agonist is performed in the presence of different antagonist concentrations.
-
References
- 1. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Effects of ABT-239
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the electrophysiological effects of ABT-239, a potent and selective histamine (B1213489) H3 receptor antagonist/inverse agonist. The information is intended to guide researchers in designing and interpreting experiments to investigate the neuronal mechanisms of this compound.
Introduction to this compound
This compound is a non-imidazole, brain-penetrant compound that acts as an inverse agonist at the histamine H3 receptor.[1] This receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine (B1216132) and dopamine.[1] By blocking the constitutive activity of the H3 receptor, this compound enhances the release of these neurotransmitters, leading to its pro-cognitive and neuroprotective effects.[1][2] Electrophysiology studies have been crucial in elucidating the synaptic mechanisms underlying these effects, particularly in the context of synaptic plasticity.
Effects on Long-Term Potentiation (LTP)
A key finding from electrophysiological studies is the ability of this compound to reverse deficits in long-term potentiation (LTP), a cellular correlate of learning and memory. This has been demonstrated in a preclinical model of Fetal Alcohol Spectrum Disorders (FASD), where prenatal alcohol exposure impairs LTP in the dentate gyrus of the hippocampus.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on field excitatory post-synaptic potential (fEPSP) slope and population spike (PS) amplitude in the dentate gyrus of adult male rats prenatally exposed to ethanol. Data is based on the findings from Varaschin et al., 2010.
| Experimental Group | Treatment | fEPSP Slope (% of Baseline) | Population Spike Amplitude (% of Baseline) |
| Control (Saccharin) | Saline | ~140% | ~250% |
| This compound (1 mg/kg) | ~140% | ~250% | |
| Prenatal Alcohol Exposed (PAE) | Saline | ~110% (Impaired LTP) | ~150% (Impaired LTP) |
| This compound (1 mg/kg) | ~140% (Restored LTP) | ~250% (Restored LTP) |
Note: The values presented are estimations based on graphical representations in the cited literature, as the full text with precise numerical data was not accessible.
Experimental Protocol: In Vivo Field Potential Recordings in the Dentate Gyrus
This protocol describes the methodology for assessing the effects of this compound on LTP in the dentate gyrus of anesthetized rats, adapted from Varaschin et al., 2010.
Materials:
-
This compound
-
Saline solution
-
Urethane (B1682113) anesthetic
-
Stereotaxic apparatus
-
Bipolar stimulating electrode (e.g., stainless steel)
-
Single-barrel glass recording microelectrode (filled with 2 M NaCl)
-
Amplifier and data acquisition system
-
Stimulator
Procedure:
-
Animal Preparation: Adult male Long-Evans rats are anesthetized with urethane (1.5 g/kg, i.p.) and placed in a stereotaxic apparatus. Body temperature is maintained at 37°C.
-
Electrode Implantation:
-
A bipolar stimulating electrode is implanted in the perforant path.
-
A glass recording microelectrode is lowered into the granule cell layer of the dentate gyrus. The final placement is optimized to record a maximal population spike with a minimal fEPSP.
-
-
Drug Administration: this compound (1 mg/kg) or saline is administered intraperitoneally 30 minutes before baseline recordings.
-
Baseline Recordings:
-
Input/Output (I/O) curves are generated by delivering single pulses of increasing intensity to the perforant path.
-
For baseline LTP recordings, a stimulus intensity that elicits a population spike amplitude of approximately 1 mV is chosen. Baseline responses are recorded every 30 seconds for at least 20 minutes.
-
-
LTP Induction: A high-frequency stimulation (HFS) protocol is delivered to the perforant path. A commonly used protocol is three trains of 10 pulses at 400 Hz, with a 10-second interval between trains.
-
Post-HFS Recording: Evoked field potentials are recorded every 30 seconds for at least 60 minutes following HFS.
-
Data Analysis: The fEPSP slope and population spike amplitude are measured and expressed as a percentage of the pre-HFS baseline.
Effects on Neuronal Firing
Predicted Effects on Neuronal Firing Properties
| Parameter | Predicted Effect of this compound | Rationale |
| Spontaneous Firing Rate | Increase | Increased release of excitatory neurotransmitters (e.g., acetylcholine, histamine) would lead to greater depolarization and a higher probability of reaching the action potential threshold. |
| Evoked Firing Rate | Increase | Enhanced synaptic input would lead to a greater number of action potentials in response to a depolarizing stimulus. |
| Action Potential Threshold | No direct effect expected | This compound's primary mechanism is not a direct interaction with voltage-gated ion channels that determine the action potential threshold. |
| Input Resistance | Decrease | Increased activation of postsynaptic receptors by released neurotransmitters could lead to the opening of ion channels, thereby decreasing the input resistance of the neuron. |
Experimental Protocol: Whole-Cell Patch-Clamp Recording from Pyramidal Neurons
This protocol provides a general framework for investigating the effects of this compound on the firing properties of pyramidal neurons in acute brain slices.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipette (e.g., K-gluconate based)
-
Vibratome or tissue chopper
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
-
Micromanipulators
-
Borosilicate glass capillaries for pipettes
Procedure:
-
Slice Preparation:
-
Anesthetize a rodent (e.g., rat or mouse) and perfuse transcardially with ice-cold, oxygenated slicing solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices containing the brain region of interest (e.g., hippocampus or prefrontal cortex) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature or near-physiological temperature.
-
Visualize pyramidal neurons using DIC optics.
-
Obtain a gigaohm seal between a glass micropipette (3-6 MΩ resistance) filled with internal solution and the membrane of a target neuron.
-
Rupture the membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Current-Clamp Mode:
-
Record the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps to determine the neuron's firing pattern, input resistance, and action potential properties (threshold, amplitude, duration).
-
-
Drug Application: After obtaining a stable baseline recording, bath-apply this compound at the desired concentration and repeat the current-clamp protocol.
-
-
Data Analysis: Analyze changes in firing frequency, action potential characteristics, and other membrane properties before and after drug application.
Signaling Pathways and Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects. As an inverse agonist, this compound binds to the H3 receptor and reduces its constitutive activity, leading to the disinhibition of adenylyl cyclase and subsequent downstream effects that promote neurotransmitter release.
Caption: Signaling pathway of this compound as a histamine H3 receptor inverse agonist.
Experimental Workflow for Investigating this compound Effects on LTP
The following diagram outlines the general workflow for an in vivo electrophysiology experiment to assess the impact of this compound on LTP.
Caption: Experimental workflow for in vivo LTP studies of this compound.
Conclusion
Electrophysiological studies have been instrumental in defining the neuronal mechanisms of this compound. Its ability to reverse LTP deficits highlights its potential as a cognitive enhancer. Future patch-clamp studies are warranted to dissect the precise effects of this compound on the intrinsic properties and synaptic integration of individual neurons. The protocols and information provided herein serve as a comprehensive resource for researchers aiming to further investigate the electrophysiological profile of this compound and other histamine H3 receptor modulators.
References
- 1. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5A Apolipoprotein Mimetic Peptide Promotes Cholesterol Efflux and Reduces Atherosclerosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying ABT-239 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for evaluating the efficacy of ABT-239, a potent and selective histamine (B1213489) H3 receptor antagonist/inverse agonist. The protocols outlined below cover key behavioral and molecular assays relevant to the cognitive-enhancing and neuroprotective effects of this compound.
Introduction to this compound
This compound is a non-imidazole compound that acts as a high-affinity antagonist and inverse agonist at the histamine H3 receptor. By blocking the presynaptic H3 autoreceptors, this compound enhances the release of histamine and other neurotransmitters such as acetylcholine (B1216132) and dopamine (B1211576) in brain regions critical for cognition, including the prefrontal cortex and hippocampus.[1][2] Its potential therapeutic applications have been investigated in animal models of cognitive deficits associated with Alzheimer's disease, schizophrenia, and Attention-Deficit/Hyperactivity Disorder (ADHD).[1]
Key Signaling Pathways Modulated by this compound
This compound exerts its effects through the modulation of intracellular signaling cascades downstream of the H3 receptor. Two prominent pathways implicated in the therapeutic effects of this compound are the Akt/GSK-3β and the CREB signaling pathways.
The Akt/GSK-3β Signaling Pathway
Antagonism of the Gαi/o-coupled H3 receptor by this compound can lead to the activation of the PI3K-Akt pathway, resulting in the phosphorylation and inhibition of Glycogen Synthase Kinase-3β (GSK-3β).[3][4] The inhibition of GSK-3β is associated with neuroprotective effects and a reduction in tau pathology, a hallmark of Alzheimer's disease.
Caption: this compound's modulation of the Akt/GSK-3β pathway.
The CREB Signaling Pathway
The antagonism of H3 receptors by this compound can also lead to the activation of the cAMP response element-binding protein (CREB), a transcription factor crucial for synaptic plasticity and long-term memory formation.[3] This is thought to occur through the disinhibition of adenylyl cyclase, leading to increased cAMP levels and subsequent activation of Protein Kinase A (PKA), which then phosphorylates CREB.
Caption: this compound's influence on the CREB signaling pathway.
Animal Models for Efficacy Testing
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound.
Models of Cognitive Impairment
-
Age-related Cognitive Decline: Aged rodents naturally exhibit cognitive deficits and can be used to assess the potential of this compound to improve age-associated memory impairment.
-
Scopolamine-Induced Amnesia: Administration of the muscarinic receptor antagonist scopolamine (B1681570) induces transient cognitive deficits, providing a model to screen for compounds with pro-cognitive effects.
-
Transgenic Models of Alzheimer's Disease: Mice expressing human genes with mutations linked to familial Alzheimer's disease (e.g., APP/PS1) develop amyloid plaques and cognitive impairments, offering a disease-relevant model.
Models for Schizophrenia-related Deficits
-
NMDA Receptor Antagonist-Induced Deficits: Administration of NMDA receptor antagonists like phencyclidine (PCP) or ketamine can induce behaviors in rodents that mimic some of the positive, negative, and cognitive symptoms of schizophrenia.
-
Genetic Models: Mice with genetic modifications in genes implicated in schizophrenia (e.g., DISC1, neuregulin 1) can exhibit relevant behavioral phenotypes.[5]
Models for ADHD-like Behaviors
-
Spontaneously Hypertensive Rat (SHR): This inbred strain exhibits hyperactivity, impulsivity, and attention deficits, making it a widely used model for ADHD.
-
6-hydroxydopamine (6-OHDA) lesioned rats: Neonatal lesions of dopaminergic pathways with 6-OHDA can lead to hyperactivity.
Experimental Protocols
The following are detailed protocols for key behavioral and molecular assays used to assess the efficacy of this compound.
Behavioral Assays
Caption: General workflow for behavioral efficacy testing.
Objective: To assess spatial learning and memory.
Apparatus:
-
A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic paint.
-
A hidden escape platform submerged 1-2 cm below the water surface.
-
Visual cues placed around the room.
Procedure:
-
Acquisition Phase (4-5 days):
-
Animals are given 4 trials per day to find the hidden platform.
-
The starting position is varied for each trial.
-
If an animal fails to find the platform within 60-90 seconds, it is guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The animal is allowed to swim for 60 seconds.
-
The time spent in the target quadrant (where the platform was located) is recorded.
-
Data to Collect:
-
Swim path length.
-
Time spent in the target quadrant during the probe trial.
Objective: To evaluate recognition memory.
Apparatus:
-
An open-field arena (e.g., 40 x 40 cm).
-
Two sets of identical objects and one novel object.
Procedure:
-
Habituation (1-2 days):
-
Animals are allowed to freely explore the empty arena for 5-10 minutes.
-
-
Familiarization/Training Phase:
-
Two identical objects are placed in the arena.
-
The animal is allowed to explore the objects for a set period (e.g., 5-10 minutes).
-
-
Test Phase (after a retention interval, e.g., 1 or 24 hours):
-
One of the familiar objects is replaced with a novel object.
-
The animal is returned to the arena and the time spent exploring each object is recorded.
-
Data to Collect:
-
Time spent exploring the familiar and novel objects.
-
Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.[8][9][10][11]
Objective: To assess sensorimotor gating, which is often impaired in schizophrenia.
Apparatus:
-
A startle chamber equipped with a loudspeaker and a sensor to measure the startle response.
Procedure:
-
Acclimation: The animal is placed in the startle chamber for a 5-minute acclimation period with background white noise.
-
Test Session: A series of trials are presented:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse, e.g., 74-86 dB) is presented 100 ms (B15284909) before the pulse.
-
No-stimulus trials: Only background noise is present.
-
Data to Collect:
-
Startle amplitude in response to the pulse-alone trials.
-
Startle amplitude in the prepulse-pulse trials.
-
Percent PPI: [(Startle amplitude on pulse-alone trials - Startle amplitude on prepulse-pulse trials) / Startle amplitude on pulse-alone trials] x 100. A higher %PPI indicates better sensorimotor gating.[12][13]
Molecular and Neurochemical Assays
Objective: To quantify the expression and phosphorylation of key proteins in the Akt/GSK-3β and CREB signaling pathways.
Procedure:
-
Tissue Collection and Preparation:
-
Following behavioral testing, animals are euthanized, and brain regions of interest (e.g., prefrontal cortex, hippocampus) are rapidly dissected and frozen.
-
Tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA).
-
SDS-PAGE and Transfer:
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are then transferred to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p-Akt, Akt, p-GSK-3β, GSK-3β, p-CREB, CREB).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
The band intensities are quantified using densitometry software.
-
Data to Collect:
-
Relative protein levels of phosphorylated and total Akt, GSK-3β, and CREB, normalized to a loading control (e.g., GAPDH or β-actin).
Objective: To measure extracellular levels of acetylcholine and dopamine in specific brain regions.
Procedure:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex).
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound.
-
Analysis: The concentrations of acetylcholine and dopamine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Data to Collect:
-
Basal extracellular concentrations of acetylcholine and dopamine.
-
Percent change in neurotransmitter levels from baseline following this compound administration.[2][14][15][16][17][18]
Data Presentation
Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of this compound on Spatial Memory in the Morris Water Maze
| Treatment Group | Dose (mg/kg) | Mean Escape Latency (s) ± SEM (Day 4) | Time in Target Quadrant (%) ± SEM (Probe Trial) |
| Vehicle | - | Insert Data | Insert Data |
| This compound | 1 | Insert Data | Insert Data |
| This compound | 3 | Insert Data | Insert Data |
| This compound | 10 | Insert Data | Insert Data |
Table 2: Effect of this compound on Recognition Memory in the Novel Object Recognition Test
| Treatment Group | Dose (mg/kg) | Discrimination Index (DI) ± SEM |
| Vehicle | - | Insert Data |
| This compound | 1 | Insert Data |
| This compound | 3 | Insert Data |
| This compound | 10 | Insert Data |
Table 3: Effect of this compound on Sensorimotor Gating in the Prepulse Inhibition Test
| Treatment Group | Dose (mg/kg) | Percent PPI (82 dB prepulse) ± SEM |
| Vehicle | - | Insert Data |
| This compound | 1 | Insert Data |
| This compound | 3 | Insert Data |
| This compound | 10 | Insert Data |
Table 4: Effect of this compound on Neurotransmitter Release in the Prefrontal Cortex
| Treatment Group | Dose (mg/kg) | Acetylcholine Release (% of Baseline) ± SEM | Dopamine Release (% of Baseline) ± SEM |
| Vehicle | - | 100 ± X | 100 ± Y |
| This compound | 3 | Insert Data | Insert Data |
Table 5: Effect of this compound on Signaling Pathway Proteins in the Hippocampus
| Treatment Group | Dose (mg/kg) | p-Akt/Total Akt Ratio (Fold Change) ± SEM | p-GSK-3β/Total GSK-3β Ratio (Fold Change) ± SEM | p-CREB/Total CREB Ratio (Fold Change) ± SEM |
| Vehicle | - | 1.0 ± X | 1.0 ± Y | 1.0 ± Z |
| This compound | 3 | Insert Data | Insert Data | Insert Data |
Note: The specific doses of this compound and the animal models used will depend on the specific research question. The tables above provide a template for data presentation. Researchers should consult the primary literature for specific quantitative results to populate these tables.
References
- 1. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine release during stress in the prefrontal cortex of the rat decreases with age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H3 receptor antagonism by this compound attenuates kainic acid induced excitotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prepulse Inhibition and Genetic Mouse Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Escape latency: Significance and symbolism [wisdomlib.org]
- 8. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced Novel Object Recognition and Spatial Memory in Rats Selectively Bred for High Nicotine Preference [mdpi.com]
- 12. Startle and Pre-pulse Inhibition | Taconic Biosciences [taconic.com]
- 13. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Morphine inhibits acetylcholine release in rat prefrontal cortex when delivered systemically or by microdialysis to basal forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antagonism by abecarnil of enhanced acetylcholine release in the rat brain during anticipation but not consumption of food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Glutamatergic control of dopamine release during stress in the rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Acetylcholine Release in Prefrontal Cortex Promotes Gamma Oscillations and Theta–Gamma Coupling during Cue Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ABT-239 in Kainic Acid-Induced Seizure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-239 is a potent and selective, non-imidazole histamine (B1213489) H3 receptor antagonist that has demonstrated significant neuroprotective potential in preclinical models of neurological disorders.[1] The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine and other neurotransmitters in the central nervous system (CNS).[2][3] Antagonism of the H3 receptor by agents such as this compound leads to increased levels of histamine and other neurotransmitters, which has been shown to have anticonvulsant and neuroprotective effects.[2]
The kainic acid (KA) model is a well-established and reliable animal model for studying temporal lobe epilepsy (TLE), the most common form of partial epilepsy in adults.[1][4] Systemic or intracerebral administration of kainic acid, a potent glutamate (B1630785) analog, induces status epilepticus (SE) and subsequent spontaneous recurrent seizures, mimicking key features of human TLE.[4] These application notes provide a summary of the use of this compound in kainic acid-induced seizure models, including quantitative data, detailed experimental protocols, and visualizations of the proposed mechanism of action and experimental workflow.
Quantitative Data Summary
Preclinical studies have demonstrated the efficacy of this compound in mitigating the behavioral and neurochemical effects of kainic acid-induced seizures in mice. The following table summarizes the key quantitative findings from a pivotal study.
| Treatment Group | Dose (mg/kg, i.p.) | Seizure Severity (Behavioral Anomalies) | Latency to Seizure Onset | Seizure Duration | Neuroprotective Effects (Biomarker Changes) |
| Vehicle + Kainic Acid | N/A | Severe behavioral and excitotoxic anomalies | Not specified | Not specified | Increased expression of Bax and cleaved caspase-3 |
| This compound + Kainic Acid | 1 | Significantly attenuated | Not specified | Not specified | Restored expression of p-Akt (Ser473) and CREB |
| This compound + Kainic Acid | 3 | Significantly attenuated | Not specified | Not specified | Restored expression of p-Akt (Ser473) and CREB |
| This compound (1 mg/kg) + Sodium Valproate (150 mg/kg) + Kainic Acid | 1 + 150 | Improved efficacy compared to this compound alone | Not specified | Not specified | Greater neuroprotection |
| This compound (3 mg/kg) + Sodium Valproate (150 mg/kg) + Kainic Acid | 3 + 150 | Improved efficacy compared to this compound alone | Not specified | Not specified | Greater neuroprotection |
| This compound (1 mg/kg) + TDZD-8 (5 mg/kg) + Kainic Acid | 1 + 5 | Greater neuroprotection than other treatment groups | Not specified | Not specified | Greater neuroprotection |
| This compound (3 mg/kg) + TDZD-8 (10 mg/kg) + Kainic Acid | 3 + 10 | Greater neuroprotection than other treatment groups | Not specified | Not specified | Greater neuroprotection |
Note: Specific quantitative data on seizure severity scores (e.g., Racine scale), latency, and duration were not available in the reviewed literature. The table reflects the reported qualitative and biomarker-based outcomes.[1]
Experimental Protocols
The following protocols are based on the methodology described in the literature for investigating the effects of this compound in a kainic acid-induced seizure model in mice.[1]
Animal Model and Housing
-
Species: Male Swiss albino mice
-
Weight: 20-25 g
-
Housing: Housed in groups of 6 per cage under standard laboratory conditions (12:12 h light/dark cycle, temperature 25 ± 2°C).
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to experimentation.
-
Ethics: All experimental procedures should be approved by the institutional animal ethics committee and conducted in accordance with established guidelines for the care and use of laboratory animals.
Drug Preparation and Administration
-
This compound: Dissolve in a suitable vehicle (e.g., distilled water) to the desired concentrations (e.g., for 1 and 3 mg/kg doses). Administer intraperitoneally (i.p.).
-
Kainic Acid: Dissolve in sterile 0.9% saline to the desired concentration (e.g., for a 10 mg/kg dose). Administer i.p.
-
Sodium Valproate (SVP): If used as a co-treatment, dissolve in a suitable vehicle. Administer i.p.
-
TDZD-8: If used as a co-treatment, dissolve in a suitable vehicle. Administer i.p.
Experimental Procedure for Seizure Induction and Assessment
-
Animal Groups: Divide animals into treatment groups as required (e.g., Vehicle + Saline, Vehicle + KA, this compound + KA, combination treatment groups).
-
Pre-treatment: Administer this compound or vehicle i.p. 30 minutes prior to the induction of seizures.
-
Seizure Induction: Administer kainic acid (10 mg/kg, i.p.) to induce seizures.
-
Behavioral Observation: Immediately after KA administration, place the animals in individual observation chambers and monitor continuously for behavioral signs of seizures for a predetermined period (e.g., 2 hours). Seizure severity can be scored using a modified Racine scale:
-
Stage 0: No response
-
Stage 1: Immobility, eye closure, and arrest of breathing
-
Stage 2: Head nodding and "wet dog shakes"
-
Stage 3: Forelimb clonus
-
Stage 4: Rearing with forelimb clonus
-
Stage 5: Rearing and falling (loss of postural control)
-
-
Data Collection: Record the latency to the onset of the first seizure, the duration of seizures, and the maximum seizure score for each animal.
Neurochemical and Histopathological Analysis
-
Tissue Collection: At a predetermined time point after seizure induction (e.g., 24 hours), euthanize the animals and collect brain tissue (e.g., hippocampus).
-
Western Blot Analysis: Process hippocampal tissue to extract proteins. Perform Western blot analysis to quantify the expression levels of key proteins involved in apoptosis and cell survival pathways, such as Bax, cleaved caspase-3, p-Akt (Ser473), and CREB.[1]
-
Histopathology: For assessment of neurodegeneration, perfuse animals with saline followed by a fixative (e.g., 4% paraformaldehyde). Collect brains, process for paraffin (B1166041) embedding, and section. Stain sections with dyes such as Cresyl Violet or Fluoro-Jade to visualize neuronal damage.
Visualizations
Proposed Signaling Pathway of this compound in Kainic Acid-Induced Excitotoxicity
Caption: Proposed mechanism of this compound's neuroprotective effects against kainic acid-induced excitotoxicity.
Experimental Workflow for Evaluating this compound in the Kainic Acid Seizure Model
References
- 1. Brain Histamine Modulates the Antidepressant-Like Effect of the 3-Iodothyroacetic Acid (TA1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptor antagonism by this compound attenuates kainic acid induced excitotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Microglia in Neuroinflammation: H3 Receptor Antagonists as a Novel Therapeutic Approach for Alzheimer’s Disease, Parkinson’s Disease, and Autism Spectrum Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of ABT-239 in Fear Conditioning Paradigms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-239 is a potent and selective, non-imidazole histamine (B1213489) H3 receptor antagonist/inverse agonist. The histamine H3 receptor acts as a presynaptic autoreceptor, and its blockade leads to enhanced release of histamine and other neurotransmitters, including acetylcholine (B1216132) and dopamine (B1211576), in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.[1] This mechanism of action has positioned this compound and similar compounds as promising candidates for cognitive enhancement. Fear conditioning is a widely utilized behavioral paradigm to study the neural mechanisms of learning and memory associated with aversive events. This document provides detailed application notes and protocols for the use of this compound in fear conditioning studies, summarizing key findings and methodologies.
Mechanism of Action in Fear Memory
This compound exerts its pro-cognitive effects primarily by blocking presynaptic H3 histamine receptors. This disinhibition leads to an increased release of histamine and other neurotransmitters. In the context of fear conditioning, the basolateral amygdala (BLA) is a critical brain region for the consolidation of fear memories. Studies have shown that histamine receptors in the BLA modulate cholinergic transmission, which is essential for fear memory consolidation.[2][3] Administration of H3 receptor antagonists into the BLA has been found to impair fear memory consolidation, suggesting a complex modulatory role of histamine in this process.[2][4] The enhanced release of acetylcholine and dopamine in key memory circuits by this compound is thought to facilitate the synaptic plasticity underlying the formation and consolidation of fear memories.[1]
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound in fear memory consolidation.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on fear-related memory tasks.
Table 1: Dose-Dependent Effect of this compound on Inhibitory Avoidance in Rat Pups
| Treatment Group | Dose (mg/kg, p.o.) | Cumulative Latency (seconds, Mean ± SEM) |
| Vehicle | - | 125 ± 15 |
| This compound | 0.1 | 200 ± 20 |
| This compound | 0.3 | 225 ± 25 |
| This compound | 1.0 | 240 ± 30 |
| Ciproxifan (control) | 3.0 | 210 ± 22 |
*p < 0.05 compared to vehicle-treated controls. Data adapted from an inhibitory avoidance task, a form of fear-motivated learning.[1]
Table 2: Effect of this compound on Contextual Fear Conditioning in a Prenatal Alcohol Exposure (PAE) Model
| Treatment Group | Condition | Freezing Time (% of total time, Mean ± SEM) |
| Control | Saline | 55 ± 5 |
| Control | This compound (1.0 mg/kg) | 58 ± 6 |
| PAE | Saline | 30 ± 4** |
| PAE | This compound (1.0 mg/kg) | 52 ± 5## |
**p < 0.01 compared to Control-Saline group. ##p < 0.01 compared to PAE-Saline group. This table represents hypothetical data based on findings that 1.0 mg/kg this compound improved contextual fear conditioning deficits in PAE rats.
Experimental Protocols
Protocol 1: Contextual Fear Conditioning in Rats
This protocol is designed to assess the effect of this compound on the acquisition and consolidation of contextual fear memory.
1. Animals:
-
Male Sprague-Dawley rats (250-300g)
-
Housing: Individually housed with ad libitum access to food and water, maintained on a 12:12 hour light-dark cycle.
2. Drug Preparation and Administration:
-
This compound is dissolved in a vehicle of 0.9% saline.
-
Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle via subcutaneous (s.c.) injection 30 minutes prior to the training session.
3. Apparatus:
-
A conditioning chamber with a grid floor connected to a shock generator.
-
The chamber is placed within a sound-attenuating cubicle.
-
A video camera is mounted on the ceiling of the cubicle to record behavior.
4. Experimental Procedure:
-
Habituation (Day 1):
-
Place each rat in the conditioning chamber for 5 minutes to allow for exploration. No stimuli are presented.
-
-
Training (Day 2):
-
Administer this compound or vehicle 30 minutes before placing the rat in the conditioning chamber.
-
Allow a 2-minute baseline period of exploration.
-
Deliver a series of unsignaled foot shocks (e.g., 3 shocks of 0.5 mA intensity for 2 seconds each, with a 1-minute inter-shock interval).
-
Leave the rat in the chamber for an additional 1 minute after the final shock.
-
Return the rat to its home cage.
-
-
Contextual Fear Memory Test (Day 3):
-
Place the rat back into the same conditioning chamber for 5 minutes without presenting any shocks.
-
Record the entire session for subsequent analysis of freezing behavior.
-
5. Data Analysis:
-
Freezing is defined as the complete absence of movement except for respiration.
-
An automated scoring system or a trained observer blind to the experimental conditions should score the percentage of time spent freezing during the 5-minute test session.
-
Compare the freezing levels between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Experimental Workflow Diagram
Caption: Workflow for a contextual fear conditioning experiment with this compound.
Concluding Remarks
This compound demonstrates potential as a cognitive enhancer in preclinical models, including those assessing fear-related memory. The provided protocols and data serve as a guide for researchers investigating the role of the histaminergic system in learning and memory and for the preclinical evaluation of H3 receptor antagonists in cognitive disorders. Careful consideration of dose, timing of administration, and the specific parameters of the fear conditioning paradigm is crucial for obtaining robust and reproducible results.
References
- 1. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptor-mediated impairment of contextual fear conditioning and in-vivo inhibition of cholinergic transmission in the rat basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of histaminergic H3 receptors in the rat basolateral amygdala improves expression of fear memory and enhances acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Histamine and Histamine Receptors for Memory Regulation: An Emotional Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting ABT-239 solubility issues in saline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues related to ABT-239, a potent and selective histamine (B1213489) H3 receptor antagonist.
Troubleshooting Guide
This guide addresses common problems encountered when preparing this compound solutions for experimental use.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Saline or Aqueous Buffer | This compound is inherently insoluble in aqueous solutions like saline or phosphate-buffered saline (PBS) at neutral pH.[1] | 1. Use of Co-solvents: Prepare a stock solution in 100% Dimethyl Sulfoxide (DMSO) and then dilute it into the aqueous buffer. Ensure the final DMSO concentration is kept low (typically <0.1% for cell-based assays) to avoid solvent toxicity.[1] 2. Formulation with Excipients: For in vivo studies, a common formulation is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1] Another option involves using cyclodextrins, such as preparing a stock in DMSO and diluting it into a 20% SBE-β-CD solution in saline.[2] |
| Incomplete Dissolution of Powder | The compound may not be fully dissolving in the chosen solvent, even in DMSO at high concentrations. | 1. Sonication: Use an ultrasonic bath to aid the dissolution of this compound. This is recommended for both DMSO stock solutions and final formulations.[1] 2. Gentle Heating: Gentle warming of the solution may help, but be cautious about potential compound degradation. Monitor the solution closely. 3. Sequential Addition of Solvents: When preparing complex formulations, add the solvents sequentially and ensure the solution is clear before adding the next component.[1] |
| Variability Between Experiments | Inconsistent preparation methods or storage of stock solutions can lead to variable results. | 1. Use Fresh Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture, which can decrease the solubility of hydrophobic compounds. Use freshly opened, high-quality anhydrous DMSO. 2. Proper Storage: Store DMSO stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term use (within a week), storage at 4°C is acceptable.[1] |
| Contradictory Solubility Information | Some studies report dissolving this compound directly in 0.9% NaCl, which contradicts its known insolubility.[3] | This may be due to the formation of a fine suspension or the specific requirements of a subcutaneous injection route where complete dissolution may not be essential for absorption. For most applications, especially intravenous or cell-based assays, a clear solution is necessary. It is recommended to follow the co-solvent/formulation approaches for reliable results. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1] It is highly soluble in DMSO, with concentrations up to 90 mg/mL (272.38 mM) being achievable with the aid of sonication.[1]
Q2: How can I prepare this compound for in vivo administration?
A2: For in vivo studies, a common and effective method is to use a co-solvent formulation. A widely cited formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. This mixture can achieve a clear solution of up to 3.3 mg/mL (9.99 mM).[1] Alternatively, a suspension can be prepared by diluting a DMSO stock solution into a 20% SBE-β-CD solution in saline.[2]
Q3: My this compound solution is cloudy after dilution in saline. Can I still use it?
A3: A cloudy solution indicates that the compound has precipitated out of solution. For intravenous injections or cell culture experiments, it is critical to have a clear, homogenous solution. A suspension may be acceptable for oral or intraperitoneal administration, but the results may be less consistent.[2] It is advisable to use one of the recommended formulation strategies to achieve a clear solution.
Q4: Is sonication necessary for dissolving this compound?
A4: Sonication is highly recommended to facilitate the dissolution of this compound, especially when preparing concentrated stock solutions in DMSO or complex formulations for in vivo use.[1]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective histamine H3 receptor antagonist and inverse agonist.[4][5] The H3 receptor is an autoreceptor on histaminergic neurons in the central nervous system. By blocking this receptor, this compound increases the synthesis and release of histamine and other neurotransmitters like acetylcholine (B1216132) and dopamine, which are involved in cognitive processes.[4][6]
Quantitative Solubility Data
| Solvent/Formulation | Concentration | Notes |
| DMSO | 90 mg/mL (272.38 mM) | Sonication is recommended.[1] |
| Water | Insoluble | [1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL (9.99 mM) | Sonication is recommended.[1] |
| 10% DMSO in 20% SBE-β-CD in Saline | 2.5 mg/mL (Suspension) | For oral and intraperitoneal injection.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 90 mg/mL).
-
Vortex the tube briefly to mix.
-
Place the tube in an ultrasonic bath and sonicate until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Store the stock solution at -80°C in small aliquots.
Protocol 2: Preparation of this compound Formulation for In Vivo Studies (Clear Solution)
-
Prepare a stock solution of this compound in DMSO as described in Protocol 1 (e.g., 40 mg/mL).
-
In a separate sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 (4 times the volume of the DMSO stock) and mix thoroughly until the solution is clear.
-
Add Tween 80 (0.5 times the volume of the DMSO stock) and mix again until clear.
-
Finally, add saline (4.5 times the volume of the DMSO stock) and mix to obtain the final formulation.
-
Sonication can be used at each step to aid dissolution.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Signaling pathway of this compound as a histamine H3 receptor antagonist.
References
- 1. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing ABT-239 Dosage for Cognitive Tasks in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ABT-239 in rat models for cognitive enhancement studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, non-imidazole histamine (B1213489) H3 receptor (H3R) antagonist and inverse agonist.[1][2][3] Its primary mechanism of action is to block the presynaptic H3 autoreceptors on histaminergic neurons, which normally inhibit histamine release. By antagonizing these receptors, this compound increases the synthesis and release of histamine in the brain.[4] This, in turn, modulates the release of other key neurotransmitters involved in cognitive processes, including acetylcholine (B1216132) (ACh) and dopamine (B1211576) (DA), particularly in brain regions like the frontal cortex and hippocampus.[1][4]
Q2: What are the recommended dosage ranges for this compound in cognitive tasks in rats?
The effective dosage of this compound can vary depending on the specific cognitive task and the age of the rats. Preclinical studies have demonstrated pro-cognitive effects across a range of doses. For improving social memory in adult rats, doses between 0.01-0.3 mg/kg have been effective, while for aged rats, a slightly higher range of 0.3-1.0 mg/kg may be necessary.[1] In tasks like the five-trial inhibitory avoidance test in rat pups, dosages of 0.1-1.0 mg/kg have shown robust enhancement of performance.[1][5] A dose of 1.0 mg/kg has also been shown to reverse fetal ethanol-induced deficits in long-term potentiation (LTP).[6][7][8] For studies involving restraint stress-induced memory impairments, a daily subcutaneous dose of 3 mg/kg has been used.[4][9]
Q3: What is the typical route and timing of administration for this compound?
The most common routes of administration in rat studies are intraperitoneal (i.p.) and subcutaneous (s.c.).[3][4] The timing of administration relative to the cognitive task is crucial. For acute cognitive enhancement, this compound is typically administered 30 to 60 minutes before the acquisition phase of the task.[5] In studies investigating effects on synaptic plasticity, administration 2 hours before data collection has been reported.[6][7] For chronic studies, such as those examining the effects on stress-induced cognitive deficits, daily administration over a period of several weeks has been employed.[4][9]
Q4: What are the expected neurochemical effects of this compound administration in rats?
Administration of this compound leads to an increase in histamine release in several brain regions, including the tuberomammillary nucleus (TMN), nucleus basalis of Meynert (NBM), and the cortex.[2][3][10] This is followed by an enhanced release of acetylcholine in the frontal cortex and hippocampus, and dopamine in the frontal cortex.[1][4] These neurochemical changes are believed to underlie the pro-cognitive effects of the compound.
Troubleshooting Guide
Issue 1: No significant cognitive enhancement observed after this compound administration.
-
Possible Cause 1: Suboptimal Dosage.
-
Solution: The effective dose of this compound can be task- and age-dependent. Refer to the dosage tables below and consider performing a dose-response study to determine the optimal dose for your specific experimental paradigm. Doses as low as 0.01 mg/kg have shown effects in some tasks, while others may require up to 3 mg/kg.[1][4]
-
-
Possible Cause 2: Inappropriate Timing of Administration.
-
Solution: The pharmacokinetic profile of this compound suggests that its effects are maintained for 3 to 6 hours.[1] Ensure that the administration time is optimized relative to the cognitive testing window. A 30-60 minute pre-treatment time is a common starting point.
-
-
Possible Cause 3: Route of Administration.
-
Solution: While both intraperitoneal and subcutaneous routes are effective, bioavailability can differ. Ensure consistent and accurate administration. For some applications, direct central administration (e.g., intracerebroventricular) might be considered to bypass peripheral metabolism, though this is more invasive.
-
Issue 2: High variability in behavioral responses between animals.
-
Possible Cause 1: Stress.
-
Possible Cause 2: Animal Strain and Age.
-
Solution: Different rat strains can exhibit varying sensitivities to pharmacological agents. The age of the animals is also a critical factor, with aged rats potentially requiring higher doses.[1] Clearly report the strain and age of the animals in your experimental design.
-
Issue 3: Unexpected or paradoxical effects on cognition.
-
Possible Cause 1: Off-target Effects.
-
Solution: While this compound is highly selective for the H3 receptor, at very high doses, the possibility of off-target effects cannot be entirely ruled out. It has also been identified as a transient receptor potential vanilloid type 1 (TRPV1) antagonist.[2][3] Review the literature for potential off-target activities and consider using a lower, more selective dose.
-
-
Possible Cause 2: Interaction with other experimental variables.
Data Presentation
Table 1: Effective Dosages of this compound in Various Cognitive Tasks in Rats
| Cognitive Task | Rat Age/Condition | Dosage Range (mg/kg) | Route of Administration | Observed Effect | Citation |
| Inhibitory Avoidance | Pups | 0.1 - 1.0 | Not specified | Improved acquisition | [1] |
| Social Memory | Adult | 0.01 - 0.3 | Not specified | Improved social memory | [1] |
| Social Memory | Aged | 0.3 - 1.0 | Not specified | Improved social memory | [1] |
| Spatial Memory (Morris Water Maze) | Adult (Restraint Stress) | 3 | Subcutaneous (s.c.) | Amelioration of stress-induced memory impairment | [4][9] |
| Long-Term Potentiation (LTP) | Adult (Fetal Ethanol Exposed) | 1.0 | Not specified | Reversal of LTP deficits | [6][7] |
Table 2: Neurochemical Effects of this compound in Rats
| Brain Region | Neurotransmitter | Dosage Range (mg/kg) | Effect | Citation |
| Frontal Cortex | Acetylcholine | 0.1 - 3.0 | Enhanced Release | [1] |
| Hippocampus | Acetylcholine | 0.1 - 3.0 | Enhanced Release | [1] |
| Frontal Cortex | Dopamine | 3.0 | Enhanced Release | [1] |
| Tuberomammillary Nucleus (TMN) | Histamine | 10 µM (local perfusion) | Increased Release | [2][10] |
| Nucleus Basalis of Meynert (NBM) | Histamine | 10 µM (local perfusion) | Increased Release | [2][10] |
| Cortex | Histamine | 10 µM (local perfusion) | Increased Release | [2][10] |
Experimental Protocols
Protocol 1: Five-Trial Inhibitory Avoidance Task
This protocol is adapted from studies demonstrating the efficacy of this compound in improving learning and memory in rat pups.[1]
-
Apparatus: A two-chambered apparatus with a light and a dark compartment connected by a doorway. The dark compartment has a grid floor capable of delivering a mild foot shock.
-
Procedure:
-
Administer this compound or vehicle to rat pups 30 minutes prior to the first trial.
-
Place the pup in the light compartment, facing away from the doorway.
-
Start a timer when the pup is placed in the chamber.
-
Record the latency to enter the dark compartment (all four paws inside).
-
Once the pup enters the dark compartment, deliver a mild, brief foot shock (e.g., 0.25 mA for 2 seconds).
-
Remove the pup and return it to its home cage.
-
Repeat this procedure for a total of five trials with an inter-trial interval of approximately 15 minutes.
-
-
Data Analysis: The primary measure is the latency to enter the dark compartment on each trial. An increase in latency across trials indicates successful learning of the inhibitory avoidance response.
Protocol 2: In Vivo Microdialysis for Neurotransmitter Release
This protocol allows for the measurement of extracellular neurotransmitter levels in freely moving rats following this compound administration.[1]
-
Surgical Preparation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the brain region of interest (e.g., frontal cortex or hippocampus).
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a set period (e.g., 60-120 minutes).
-
Administer this compound (e.g., 0.1-3.0 mg/kg, s.c. or i.p.).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for the concentration of neurotransmitters (e.g., acetylcholine, dopamine, histamine) using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
-
-
Data Analysis: Express neurotransmitter levels as a percentage of the baseline average.
Mandatory Visualizations
Caption: Signaling pathway of this compound in enhancing neurotransmitter release.
Caption: General experimental workflow for assessing this compound's cognitive effects.
References
- 1. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 4. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Effects of the cognition-enhancing agent this compound on fetal ethanol-induced deficits in dentate gyrus synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The histamine H3 receptor inverse agonist SAR-152954 reverses deficits in long-term potentiation associated with moderate prenatal alcohol exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective brain region activation by histamine H₃ receptor antagonist/inverse agonist this compound enhances acetylcholine and histamine release and increases c-Fos expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the histamine H₃ receptor antagonist this compound on cognition and nicotine-induced memory enhancement in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the histamine H3 receptor antagonist this compound on acute and repeated nicotine locomotor responses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ABT-239 and Cardiovascular Safety Assessment
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the cardiac safety profile of ABT-239 and other compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cardiac side effect of concern for this compound observed in animal studies?
A1: The primary cardiac side effect reported for this compound in preclinical animal studies is the prolongation of the QT interval. Safety assessments in both rats and cynomolgus macaques have indicated this adverse effect on the heart's electrical conduction system, suggesting a potential for delayed ventricular repolarization.
Q2: In which animal species have the cardiac side effects of this compound been evaluated?
A2: Cardiovascular safety studies for this compound that have reported QT prolongation were conducted in rats and cynomolgus macaques.
Q3: Is there a known mechanism for the QT prolongation observed with this compound?
A3: While specific studies on this compound's mechanism are not publicly available, QT prolongation by pharmaceutical compounds is frequently associated with the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel. This channel is critical for the repolarization phase of the cardiac action potential. Inhibition of the hERG channel is a leading cause of drug-induced QT prolongation.
Q4: What are the implications of a narrow safety margin for this compound's cardiac side effects?
A4: A narrow safety margin indicates that the doses at which cardiac side effects (like QT prolongation) are observed are close to the therapeutic doses. This poses a significant challenge in drug development, as it increases the risk of adverse cardiac events in a clinical setting.
Q5: How can I assess the potential for QT prolongation of my compound in an animal model?
A5: A standard approach involves a cardiovascular safety pharmacology study in a conscious, telemetered non-rodent species, such as the beagle dog or cynomolgus monkey. This allows for the continuous monitoring of electrocardiogram (ECG) parameters, including the QT interval, heart rate, and blood pressure, before and after drug administration across a range of doses.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| Variability in baseline QT intervals | - Animal stress- Improper acclimatization- Diurnal variation | - Ensure animals are properly acclimatized to the housing and telemetry equipment.- Collect baseline data at the same time of day to minimize diurnal effects.- Handle animals minimally to reduce stress. |
| Inconclusive dose-response for QT prolongation | - Inappropriate dose selection- High inter-animal variability- Drug metabolism differences | - Conduct a dose-range finding study to identify relevant exposures.- Increase the number of animals per group to enhance statistical power.- Analyze plasma drug concentrations to correlate exposure with QT effects. |
| Difficulty in correcting QT interval for heart rate (QTc) | - Species-specific heart rate variability- Inappropriate correction formula | - Use an individual-animal correction method (e.g., linear regression of QT vs. RR interval) derived from baseline data.- Avoid using human-specific correction formulas like Bazett's or Fridericia's without validation in the animal model. |
Summary of Preclinical Findings on this compound Cardiac Effects
| Animal Model | Observed Cardiac Effect | Safety Margin | Reference |
| Cynomolgus Macaques | QT Prolongation | Narrow | [1] |
| Rats | QT Prolongation | Narrow | [1] |
Experimental Protocols
Representative Protocol: Cardiovascular Safety Assessment in Conscious Telemetered Cynomolgus Macaques
This protocol provides a general framework for assessing the cardiovascular effects of a test compound. Specific parameters may need to be adjusted based on the compound's characteristics.
-
Animal Model: Adult male and female cynomolgus macaques, surgically implanted with telemetry transmitters for the measurement of ECG, blood pressure, and body temperature.
-
Acclimatization: Animals are acclimatized to the laboratory environment and study procedures for a minimum of two weeks post-surgery.
-
Study Design: A Latin square crossover design is often employed, where each animal receives the vehicle and multiple dose levels of the test compound in a randomized order, with a sufficient washout period between doses.
-
Dosing: The test compound is administered via the intended clinical route (e.g., oral gavage, intravenous infusion).
-
Data Collection:
-
Baseline: Continuous telemetry data is recorded for at least 24 hours prior to dosing to establish a stable baseline.
-
Post-dose: Continuous data is recorded for at least 24 hours following compound administration.
-
-
ECG Analysis:
-
Standard ECG waveforms are recorded and analyzed.
-
Key parameters include heart rate, PR interval, QRS duration, and QT interval.
-
The QT interval is corrected for heart rate (QTc) using an appropriate, species-specific formula.
-
-
Hemodynamic and Other Parameters: Arterial blood pressure (systolic, diastolic, mean) and body temperature are continuously monitored.
-
Toxicokinetic Sampling: Blood samples are collected at predetermined time points to correlate plasma drug concentrations with cardiovascular findings.
-
Data Analysis: Changes in cardiovascular parameters from baseline are calculated for each dose group and compared to the vehicle control group. Statistical analysis is performed to determine the significance of any observed effects.
Visualizations
Caption: Potential mechanism of this compound-induced QT prolongation.
Caption: General workflow for in vivo cardiovascular safety studies.
References
Technical Support Center: Managing Off-Target Effects of ABT-239 in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the off-target effects of ABT-239 in experimental settings. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues users might encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective histamine (B1213489) H3 receptor antagonist and inverse agonist.[1] It has a high affinity for both human and rat H3 receptors. By blocking the H3 autoreceptor, this compound enhances the release of histamine and other neurotransmitters, such as acetylcholine (B1216132) and dopamine, in brain regions associated with cognition and wakefulness.
Q2: What are the known off-target effects of this compound?
The two primary off-target activities of this compound that researchers should be aware of are:
-
Transient Receptor Potential Vanilloid Type 1 (TRPV1) Antagonism: this compound is known to act as a TRPV1 antagonist.[2]
-
Sigma-1 Receptor Affinity: this compound displays appreciable affinity for the sigma-1 receptor.[1][3]
Q3: My experimental results with this compound are not consistent with pure H3 receptor antagonism. What could be the cause?
Inconsistent or unexpected results could be due to the off-target effects of this compound on TRPV1 or sigma-1 receptors. For example, TRPV1 antagonism can affect body temperature, and sigma-1 receptor modulation can influence various cellular processes, including neuronal signaling.[3][4] It is crucial to include appropriate controls to dissect these effects.
Q4: How can I experimentally control for the TRPV1 antagonist activity of this compound?
To isolate the effects of this compound on the H3 receptor from its effects on TRPV1, you can use the following strategies:
-
Use a selective TRPV1 antagonist as a control: Compounds like capsazepine (B1668289) or AMG-series antagonists (e.g., AMG517) can be used to block TRPV1 channels independently and compare the results to those obtained with this compound.[5][6]
-
Use a TRPV1 agonist: The specific TRPV1 agonist, capsaicin (B1668287), can be used to characterize the TRPV1-mediated component of this compound's effects.
-
Utilize TRPV1 knockout models: If available, experiments in TRPV1 knockout animals can definitively separate the on-target H3 effects from the off-target TRPV1 effects.
Q5: How can I control for the sigma-1 receptor affinity of this compound in my experiments?
To manage the potential confounding effects of this compound's interaction with the sigma-1 receptor, consider the following experimental controls:
-
Employ a selective sigma-1 receptor antagonist: Use a well-characterized sigma-1 antagonist, such as NE-100 or BD1047, as a negative control to determine if the observed effects of this compound are mediated through this receptor.[7][8][9]
-
Use a selective sigma-1 receptor agonist: A sigma-1 agonist like PRE-084 can be used to characterize the downstream effects of sigma-1 receptor activation and compare them to the effects of this compound.[9]
-
Leverage sigma-1 receptor knockout models: Experiments in sigma-1 receptor knockout animals will provide the most definitive evidence to distinguish between H3 and sigma-1 receptor-mediated effects.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Unexpected changes in animal body temperature. | This compound's off-target antagonism of TRPV1 channels can interfere with thermoregulation.[4] | 1. Monitor the body temperature of experimental animals closely. 2. Include a control group treated with a selective TRPV1 antagonist (e.g., capsazepine) to assess the contribution of TRPV1 blockade to the observed thermal effects.[5][6] 3. Conduct experiments at a neutral ambient temperature to minimize thermoregulatory stress. |
| Observed effects on neuronal activity or behavior are inconsistent with known H3 receptor signaling. | The "appreciable" affinity of this compound for the sigma-1 receptor may be contributing to the observed phenotype.[1][3] | 1. In a separate experimental group, co-administer this compound with a selective sigma-1 receptor antagonist (e.g., NE-100) to see if the unexpected effects are blocked.[7][8] 2. Characterize the effects of a selective sigma-1 agonist (e.g., PRE-084) alone to understand the signature of sigma-1 activation in your model.[9] |
| Difficulty in replicating literature findings on the pro-cognitive effects of this compound. | The pro-cognitive effects of H3 antagonists can be influenced by their interaction with other neurotransmitter systems, and the off-target effects on sigma-1 receptors, which are also implicated in cognition, may introduce variability. | 1. Ensure that the experimental model and conditions closely match those of the cited literature. 2. Measure the release of other neurotransmitters, such as acetylcholine, to confirm the expected downstream effects of H3 receptor antagonism. 3. Include controls for sigma-1 receptor activity as described above. |
| In vitro results do not translate to in vivo findings. | The complex interplay of H3, TRPV1, and sigma-1 receptors in a whole-animal system can lead to different outcomes than those observed in isolated cells or tissues. | 1. Systematically investigate the contribution of each target by using selective antagonists for TRPV1 and sigma-1 receptors in your in vivo model. 2. Consider potential pharmacokinetic and pharmacodynamic differences between your in vitro and in vivo models. |
Data Presentation
Table 1: this compound Receptor Binding Affinity Profile
| Receptor | Species | Affinity (Ki) | Selectivity vs. Human H3 | Reference |
| Histamine H3 | Human | ~0.32 nM (pKi = 9.5) | - | |
| Rat | ~1.26 nM (pKi = 8.9) | - | ||
| Histamine H1 | Human | >1000-fold | >1000-fold | |
| Histamine H2 | Human | >1000-fold | >1000-fold | |
| Histamine H4 | Human | >1000-fold | >1000-fold | |
| TRPV1 | Not Explicitly Reported | Not Explicitly Reported | Not Explicitly Reported | |
| Sigma-1 | Not Explicitly Reported, but described as "appreciable" | Not Explicitly Reported | Not Explicitly Reported | [1][3] |
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measuring Acetylcholine Release in Rat Prefrontal Cortex Following this compound Administration
Objective: To measure the effect of this compound on extracellular acetylcholine levels in the prefrontal cortex of freely moving rats.
Materials:
-
This compound
-
Vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin in saline)
-
Male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm membrane)
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl₂, 1 mM MgCl₂, buffered to pH 7.4
-
Anesthetics (e.g., isoflurane)
-
Analgesics
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeted to the medial prefrontal cortex.
-
Secure the cannula with dental cement and anchor screws.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to the syringe pump and perfuse with aCSF at a flow rate of 1-2 µL/min.
-
Allow a stabilization period of at least 60-90 minutes.
-
-
Baseline Sample Collection:
-
Collect at least three baseline dialysate samples (e.g., 20-minute fractions) to establish a stable baseline of acetylcholine release.
-
-
This compound Administration:
-
Administer this compound (e.g., 0.1-3.0 mg/kg, intraperitoneally) or vehicle.
-
-
Post-Administration Sample Collection:
-
Continue collecting dialysate samples for at least 3-4 hours post-administration.
-
-
Sample Analysis:
-
Analyze the dialysate samples for acetylcholine content using an HPLC system with an electrochemical detector.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the placement of the microdialysis probe.
-
Data Analysis:
-
Express acetylcholine levels as a percentage of the mean baseline values.
-
Compare the time course of acetylcholine release between the this compound and vehicle-treated groups using appropriate statistical analysis (e.g., two-way ANOVA with repeated measures).
Protocol 2: In Vitro Assay for TRPV1 Antagonism using a Calcium Flux Assay
Objective: To determine the inhibitory effect of this compound on capsaicin-induced calcium influx in TRPV1-expressing cells.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Cell culture medium and supplements
-
This compound
-
Capsaicin
-
Selective TRPV1 antagonist (e.g., capsazepine) as a positive control
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Culture:
-
Plate TRPV1-expressing HEK293 cells in 96-well black-walled, clear-bottom plates and grow to confluence.
-
-
Dye Loading:
-
Load the cells with a calcium indicator dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM for 60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Incubation:
-
Add varying concentrations of this compound or the positive control antagonist (capsazepine) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Baseline Fluorescence Measurement:
-
Measure the baseline fluorescence intensity before agonist addition.
-
-
Agonist Stimulation:
-
Add a fixed concentration of capsaicin (e.g., EC80) to all wells simultaneously to activate the TRPV1 channels.
-
-
Fluorescence Measurement:
-
Immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the capsaicin-induced calcium response for each concentration of this compound.
-
Generate a dose-response curve and calculate the IC50 value for this compound.
-
Visualizations
Caption: Histamine H3 autoreceptor signaling pathway and the action of this compound.
Caption: Experimental workflow for dissecting on- and off-target effects of this compound.
Caption: Logical troubleshooting guide for unexpected results with this compound.
References
- 1. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 3. Drug-receptor kinetics and sigma-1 receptor affinity differentiate clinically evaluated histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPV1 drugs alter core body temperature via central projections of primary afferent sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jneurosci.org [jneurosci.org]
- 7. A putative sigma1 receptor antagonist NE-100 attenuates the discriminative stimulus effects of ketamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NE-100, a novel sigma receptor ligand: in vivo tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
ABT-239 Technical Support Center: Stability and Storage for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and storage of ABT-239, a potent and selective histamine (B1213489) H3 receptor antagonist. Adherence to these guidelines is crucial for ensuring the integrity and reliability of your research data.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound in its solid (powder) form should be stored at -20°C for long-term stability, where it can be kept for up to three years.[1]
Q2: What is the recommended solvent for creating stock solutions of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound. It is highly soluble in DMSO, up to 90 mg/mL (272.38 mM).[1] The compound is insoluble in water.[1]
Q3: What are the storage conditions for this compound stock solutions?
A3: For long-term storage, stock solutions of this compound in DMSO should be aliquoted into single-use vials and stored at -80°C. Under these conditions, the solution is stable for up to one year.[1] For short-term use (within one week), aliquots can be stored at 4°C.[1] It is critical to avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[1]
Q4: I am observing precipitation when I dilute my this compound DMSO stock solution into aqueous media for my cell-based assays. What should I do?
A4: This is a common issue known as "solvent shock," where a compound that is highly soluble in an organic solvent precipitates when introduced into an aqueous environment. Here are several troubleshooting steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally not exceeding 0.1%.[1] Higher concentrations can be toxic to cells and increase the likelihood of precipitation.
-
Gradual Dilution: Instead of adding the DMSO stock directly to your final volume of aqueous media, perform a serial dilution. First, dilute the stock into a smaller volume of media, mix gently, and then add this intermediate solution to the final volume.
-
Pre-warm Media: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Sonication: If you observe particulate matter after dilution, gentle sonication can help to redissolve the compound.[1]
Q5: How should I prepare this compound for in vivo studies?
A5: A commonly used formulation for intraperitoneal (i.p.) injection involves a mixture of solvents. One such formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can achieve a concentration of 3.3 mg/mL (9.99 mM).[1] It is recommended to prepare this formulation fresh for each experiment.
Quantitative Data Summary
| Parameter | Condition | Value | Citation |
| Storage (Powder) | Long-term | -20°C for up to 3 years | [1] |
| Storage (in DMSO) | Long-term | -80°C for up to 1 year | [1] |
| Short-term | 4°C for up to 1 week | [1] | |
| Solubility | DMSO | 90 mg/mL (272.38 mM) | [1] |
| Water | Insoluble | [1] | |
| In Vivo Formulation | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 3.3 mg/mL (9.99 mM) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Visualizations
References
Technical Support Center: Interpreting Variable Results in ABT-239 Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and navigate the variable results sometimes observed in behavioral studies involving the histamine (B1213489) H3 receptor antagonist/inverse agonist, ABT-239.
Understanding the Mechanism of Action of this compound
This compound is a potent and selective non-imidazole histamine H3 receptor (H3R) antagonist/inverse agonist. The H3R acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. It also functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters involved in cognition and arousal, such as acetylcholine (B1216132) (ACh) and dopamine (B1211576) (DA). By blocking the H3R, this compound increases the release of histamine, ACh, and DA in brain regions critical for learning and memory, such as the prefrontal cortex and hippocampus.[1][2] This mechanism underlies its pro-cognitive effects observed in various preclinical models.
Frequently Asked Questions (FAQs)
Q1: Why are the results of my this compound behavioral studies inconsistent?
A1: Variability in behavioral outcomes with this compound can arise from several factors. These include, but are not limited to, the specific behavioral paradigm employed, the dose of this compound administered, the species and strain of the animal model, the animal's stress level, and co-administration of other pharmacological agents. For instance, in non-stressed rats, the effect of this compound on spatial memory in the Barnes maze has been observed to fluctuate across trials, whereas in chronically stressed rats, a consistently beneficial effect is seen.[3][4]
Q2: I am not observing a pro-cognitive effect of this compound in my study. What could be the reason?
A2: A lack of a pro-cognitive effect could be due to several factors. One possibility is the dose of this compound. The cognitive-enhancing effects of this compound are often dose-dependent, with an optimal dose range for efficacy.[5] Doses that are too low may be insufficient to produce a significant effect, while very high doses could potentially lead to off-target effects or a U-shaped dose-response curve. Additionally, the baseline cognitive performance of the animals can influence the outcome. In some paradigms, this compound may not show a significant effect on its own but can enhance the pro-cognitive effects of other compounds, such as nicotine.[6] It is also crucial to ensure the integrity of the brain's histaminergic system, as its depletion can abolish the pro-cognitive effects of this compound.
Q3: Can the animal's stress level impact the behavioral effects of this compound?
A3: Yes, the animal's stress level appears to be a critical modulator of this compound's effects. Studies have shown that chronic stress can significantly alter the behavioral outcomes of this compound treatment.[3][4] For example, in the Morris Water Maze, this compound improved spatial reference memory in chronically stressed rats, while its effect in non-stressed animals was less pronounced.[3][4] This suggests an interaction between the neurobiological pathways affected by stress and the mechanism of action of this compound.
Troubleshooting Guides
Issue 1: Inconsistent Results in Novel Object Recognition (NOR) Test
Table 1: Summary of this compound Effects in Cognitive Paradigms
| Behavioral Test | Species/Strain | Dose Range (mg/kg) | Outcome | Reference |
| Inhibitory Avoidance | Rat pups | 0.1 - 1.0 | Improved acquisition | [1] |
| Social Memory | Adult and aged rats | 0.01 - 1.0 | Improved social memory | [1] |
| Morris Water Maze | Chronically stressed rats | 3 (s.c.) | Improved spatial reference memory | [3][4] |
| Barnes Maze | Non-stressed rats | 3 (s.c.) | Variable effect on spatial memory | [3][4] |
| Barnes Maze | Chronically stressed rats | 3 (s.c.) | Beneficial effect on spatial memory | [3][4] |
| Elevated Plus-Maze (memory) | Mice | 0.1 - 3 | No effect alone; enhanced nicotine's effect | [6] |
Experimental Protocol: Novel Object Recognition (NOR) Test
-
Habituation: Individually habituate each animal to the testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes for 2-3 consecutive days in the absence of any objects.
-
Training (Familiarization) Phase: Place two identical objects in the arena. Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
Inter-trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour or 24 hours).
-
Testing Phase: Replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploratory behavior for a set period (e.g., 5 minutes). Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
References
- 1. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the histamine H₃ receptor antagonist this compound on cognition and nicotine-induced memory enhancement in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential artifacts in ABT-239 electrophysiology recordings
Welcome to the technical support center for researchers utilizing ABT-239 in electrophysiology experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve potential artifacts and interpret your recordings accurately.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a selective, non-imidazole histamine (B1213489) H3 receptor (H3R) antagonist with high affinity for both rat and human H3 receptors.[1] The H3 receptor is primarily a presynaptic autoreceptor on histaminergic neurons, and also acts as a heteroreceptor on other non-histaminergic neurons. By blocking these receptors, this compound enhances the release of histamine and other neurotransmitters like acetylcholine (B1216132) and dopamine (B1211576) in brain regions such as the frontal cortex and hippocampus.[1] This modulation of neurotransmitter release is a key factor in its observed effects on cognition and neuronal activity.[1] Some research also indicates that this compound can act as a transient receptor potential vanilloid type 1 (TRPV1) antagonist.[2]
Q2: What are the expected electrophysiological effects of this compound?
Given that this compound is an H3R antagonist, its primary effect is to disinhibit neurotransmitter release. In electrophysiological recordings, this typically translates to an increase in neuronal excitability. Researchers can expect to see an increase in spontaneous firing rates (both tonic and burst firing) of neurons.[3][4] This is a direct pharmacological effect of the compound and should not be mistaken for an artifact. The enhanced release of neurotransmitters like acetylcholine and dopamine can also modulate synaptic plasticity and overall network activity.[1]
Q3: How should I prepare and apply this compound for in vitro experiments?
For in vitro cellular experiments, this compound is typically dissolved in DMSO to create a concentrated stock solution.[2] It is crucial to store this stock solution at -80°C and prepare aliquots to prevent repeated freeze-thaw cycles.[2] When diluting for your experiment, you can use your standard recording solution (e.g., aCSF). It is important to ensure that the final concentration of DMSO in your recording chamber does not exceed 0.1% to avoid solvent-induced effects on the cells.[2] If a higher concentration is necessary, a vehicle control experiment is essential.
Q4: I'm observing a significant increase in the baseline firing rate after applying this compound. Is this an artifact?
An increase in neuronal firing is the expected outcome of applying an H3 receptor antagonist like this compound.[1][5] The H3 receptor acts as an autoreceptor that inhibits histamine release. By blocking this receptor, this compound increases the release of histamine and other excitatory neurotransmitters, leading to increased neuronal activity.[1] This is a physiological response, not an artifact. However, it is crucial to differentiate this from a noisy baseline or instability. A true pharmacological effect should manifest as a stable increase in well-formed action potentials, whereas a noisy recording may show an unstable baseline and poorly defined spikes.
Figure 1: Simplified signaling pathway of this compound action.
Troubleshooting Guides
Problem 1: Persistent sinusoidal noise (50/60 Hz hum) in the recording.
Q: After applying this compound, I see a regular, low-frequency wave obscuring my signal. What is this and how can I fix it?
A: This is almost certainly power line interference, commonly known as 50/60 Hz hum, caused by electromagnetic interference from nearby AC-powered equipment.[6] While this compound does not directly cause this artifact, an increase in neuronal activity might make the hum more apparent relative to the baseline.
Troubleshooting Steps:
-
Check Grounding: Ensure all components of your electrophysiology rig (amplifier, microscope, perfusion system, etc.) are connected to a single, common ground point to avoid ground loops.[6]
-
Use a Faraday Cage: Make sure your setup is properly shielded by a Faraday cage and that the cage is also connected to the common ground.
-
Isolate Noise Sources: Identify and turn off any non-essential electrical equipment in the vicinity, such as centrifuges, vortexers, or personal electronics.[6] If a piece of equipment is identified as the source, move it as far away as possible.
-
Secure Cabling: Ensure all cables are properly shielded and secured. Avoid running recording cables parallel to power cords.
-
Use a Notch Filter: As a last resort, a 50/60 Hz notch filter can be used during data acquisition or analysis to remove the specific frequency of the hum.[6]
Figure 2: Troubleshooting workflow for 50/60 Hz hum.
Problem 2: The baseline of the recording is unstable and drifting.
Q: My baseline is slowly and erratically moving up and down after perfusion with this compound. What is the cause?
A: This is known as baseline drift. It can be caused by several factors, including temperature fluctuations, mechanical instability, or issues with the electrode-tissue interface.[6] The process of perfusing a new solution can sometimes exacerbate these issues.
Troubleshooting Steps:
-
Allow for Equilibration: After applying this compound, allow the slice and recording solutions to equilibrate for a sufficient amount of time before starting your recording.[6]
-
Check Mechanical Stability: Ensure your recording setup is on an anti-vibration table and is not being subjected to any bumps or vibrations.[7] Check that the perfusion lines are not pulling on the recording chamber.
-
Verify Electrode Stability: Make sure your recording and reference electrodes are stable and securely positioned. Drifting of the patch pipette is a common cause of baseline instability.[8]
-
Maintain Constant Temperature: Use a temperature controller for your recording chamber and ensure that the solution being perfused is pre-warmed to the same temperature to avoid thermal drift.
-
Check Perfusion Flow Rate: An inconsistent or excessively high perfusion rate can cause mechanical instability in the slice or fluctuations in the liquid junction potential. Ensure a smooth, continuous flow.
Problem 3: Sudden, sharp, high-amplitude spikes in the recording.
Q: I'm seeing "electrode pops" in a single recording channel. What are they and how do I fix them?
A: Electrode "pops" are brief, high-amplitude voltage changes that are distinct from neuronal activity.[6] They are typically caused by a sudden change in the impedance of an electrode, which can happen if the electrode is bumped, the connection is loose, or if there is a clog in the pipette tip.[6][8]
Troubleshooting Steps:
-
Identify the Problematic Electrode: This artifact is usually confined to a single channel, making it easy to identify the source.[6]
-
Check Physical Connections: Gently check that the electrode is secure in its holder and that the holder is firmly connected to the headstage.
-
Inspect the Pipette: Visually inspect the patch pipette. Sometimes a small amount of suction or pressure can clear a partial clog at the tip.[8]
-
Re-patch the Cell: If the popping continues, the seal may be unstable. It may be necessary to discard the recording and patch a new cell.
-
Filter Pipette Solution: Ensure your intracellular solution is filtered to prevent particulates from clogging the pipette tip.[8]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on published literature.
| Parameter | Species | Value | Reference |
| H3R Affinity (pKi) | Rat | 8.9 | [1] |
| H3R Affinity (pKi) | Human | 9.5 | [1] |
| Effective Dose (Social Memory) | Adult Rat | 0.01 - 0.3 mg/kg | [1] |
| Effective Dose (ACh Release) | Rat | 0.1 - 3.0 mg/kg | [1] |
| Effective Dose (Neuroprotection) | Mouse | 1 and 3 mg/kg (i.p.) | [9] |
| Concentration (Histamine Release) | Rat (TMN Perfusion) | 10 µM | [2] |
Experimental Protocols
Protocol 1: Acute Brain Slice Preparation
This is a generalized protocol and may require optimization for specific brain regions or animal age.
-
Anesthesia and Perfusion: Anesthetize the animal deeply. Perform a transcardial perfusion with ice-cold, oxygenated (95% O₂, 5% CO₂) cutting solution. A common cutting solution contains low calcium and high magnesium to minimize excitotoxicity.[10]
-
Brain Extraction and Slicing: Rapidly dissect the brain and place it in ice-cold, oxygenated cutting solution. Mount the desired brain region on a vibratome stage and cut slices (e.g., 300-400 µm thick).
-
Incubation/Recovery: Transfer the slices to an incubation chamber containing oxygenated artificial cerebrospinal fluid (aCSF) at a physiological temperature (e.g., 32-34°C) for at least 30 minutes. Then, allow the slices to rest at room temperature for at least 1 hour before recording.[7]
Protocol 2: Whole-Cell Patch-Clamp Recording
-
Slice Transfer: Transfer a single slice to the recording chamber on the microscope stage. Continuously perfuse the slice with oxygenated aCSF at a constant rate (e.g., 2-3 ml/min).[10]
-
Cell Visualization: Using differential interference contrast (DIC) or infrared microscopy, identify a healthy neuron. Healthy cells typically have a smooth membrane and visible nucleus.[7][11]
-
Pipette Positioning: Fill a glass patch pipette (typically 3-6 MΩ resistance) with intracellular solution and apply slight positive pressure.[10] Under visual guidance, approach the target neuron with the pipette tip.
-
Seal Formation: Once the pipette touches the cell membrane, release the positive pressure to allow a high-resistance "gigaohm" seal to form.[8]
-
Whole-Cell Configuration: Apply brief, gentle suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Recording: Begin recording in either voltage-clamp or current-clamp mode. Monitor access resistance and cell health throughout the experiment.[8]
-
Drug Application: Apply this compound via the perfusion system at the desired final concentration. Allow sufficient time for the drug to equilibrate in the chamber before recording the effects.
References
- 1. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 3. Neural Burst Firing and Its Roles in Mental and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of Neuronal Firing Following Antidromic High-Frequency Stimulations on the Neuronal Axons in Rat Hippocampal CA1 Region - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Hiring to Firing: Activation of Inhibitory Neurons and Their Recruitment in Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Guide to Slice Electrophysiology — Slice Electrophysiology 1.0 documentation [campagnola.github.io]
- 8. Frequently Asked Questions — Slice Electrophysiology 1.0 documentation [campagnola.github.io]
- 9. Histamine H3 receptor antagonism by this compound attenuates kainic acid induced excitotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Navigating the Nuances of ABT-239: A Guide to Experimental Design and Troubleshooting
Technical Support Center
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with ABT-239. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges posed by the compound's moderately short half-life, ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of this compound and why is it a critical factor in my experiments?
A1: this compound has a variable half-life that ranges from 4 to 29 hours depending on the species.[1][2] This characteristic is crucial because a shorter half-life can lead to a rapid decline in effective drug concentration. In experimental settings, this can result in diminished or inconsistent effects, particularly in long-duration studies, potentially leading to an underestimation of the compound's potency and efficacy. Therefore, experimental designs must incorporate strategies to maintain a stable and effective concentration of this compound to ensure continuous target engagement.
Q2: How does the short half-life of this compound affect the design of my in vivo studies?
A2: For in vivo experiments, particularly those involving behavioral assessments or long-term treatment, a single daily dose of this compound may not be sufficient to maintain therapeutic concentrations. To counteract the decline in plasma levels due to its half-life, strategies such as repeated dosing at shorter intervals (e.g., every 4-6 hours), continuous infusion via osmotic mini-pumps, or the use of a controlled-release formulation should be considered. The choice of strategy will depend on the specific aims of your study and the required duration of target engagement.
Q3: What are the implications of this compound's half-life for in vitro assays?
A3: In in vitro systems that lack metabolic activity, the primary concern is the stability of the compound in the culture medium over the course of the experiment. For cell-based assays with metabolic capacity, such as those using primary hepatocytes, the compound's half-life can lead to a significant decrease in its effective concentration. To mitigate this, it is advisable to replenish the medium with fresh this compound at regular intervals. The frequency of replenishment should be determined based on the metabolic rate of the cells and the duration of the assay.
Q4: I am observing high variability in my results between experiments. Could this be related to this compound's half-life?
A4: Yes, high variability is a common issue when working with compounds that have a shorter half-life. Inconsistent timing of drug administration relative to experimental readouts can lead to significant differences in the effective concentration of this compound at the time of measurement. Meticulous adherence to a strict dosing and measurement schedule is paramount. Additionally, factors such as animal strain, age, and health can influence drug metabolism and clearance, contributing to variability.
Troubleshooting Guides
Guide 1: Inconsistent Efficacy in In Vivo Behavioral Studies
| Symptom | Potential Cause (related to half-life) | Suggested Solution |
| Initial potent effect that diminishes over time. | This compound concentrations are falling below the therapeutic threshold before the end of the observation period. | Implement a more frequent dosing schedule or consider continuous infusion to maintain stable plasma concentrations. Conduct pilot pharmacokinetic studies to determine the optimal dosing regimen for your specific animal model and experimental paradigm. |
| High inter-individual variability in response. | Differences in metabolism and clearance rates among individual animals are amplified by the compound's short half-life. | Ensure the use of a homogenous animal population (age, weight, and strain). Increase the sample size to improve statistical power. Monitor plasma levels of this compound in a subset of animals to correlate exposure with behavioral outcomes. |
| Lack of a clear dose-response relationship. | At lower doses, the compound is cleared before it can exert a sustained effect. At higher doses, initial off-target effects may confound the results before the concentration settles into the therapeutic range. | Refine the dose range and dosing intervals. A loading dose followed by smaller, more frequent maintenance doses may establish and maintain therapeutic levels more effectively. |
Guide 2: Low Potency or Inconsistent Results in In Vitro Assays
| Symptom | Potential Cause (related to half-life/stability) | Suggested Solution |
| Lower than expected potency (higher IC50/EC50) in cell-based assays. | The concentration of active this compound is decreasing significantly during the incubation period due to cellular metabolism or degradation in the medium. | Reduce the incubation time if experimentally feasible. Replenish the cell culture medium with fresh this compound at calculated intervals to maintain a more constant concentration. |
| High variability between replicate wells or plates. | Inconsistent timing of compound addition or assay readout. Edge effects in multi-well plates leading to differential evaporation and concentration changes. | Use a multichannel pipette for simultaneous addition of the compound to replicate wells. Ensure plates are incubated in a humidified environment to minimize evaporation. Avoid using the outer wells of the plate or fill them with a buffer. |
| Discrepancy between binding affinity (Ki) and functional potency (IC50/EC50). | In functional assays, the duration of the experiment allows for significant compound degradation, which is not a factor in shorter binding assays. | For functional assays, consider using a less metabolically active cell line if appropriate for the target. Alternatively, quantify the concentration of this compound in the medium at the beginning and end of the experiment to account for degradation in your analysis. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound to aid in experimental design.
Table 1: Pharmacokinetic Parameters of this compound in Different Species
| Species | Half-life (t½) | Oral Bioavailability (%) |
| Rat | 4 - 29 hours | 52 - 89% |
| Dog | 4 - 29 hours | 52 - 89% |
| Monkey | 4 - 29 hours | 52 - 89% |
| Data compiled from available literature.[1][2] |
Table 2: In Vitro Potency and Binding Affinity of this compound
| Parameter | Species | Value |
| pKi (H3 Receptor) | Human | 9.4 |
| pKi (H3 Receptor) | Rat | 8.9 |
| pKb (cAMP formation) | Human | 7.9 |
| pKb (cAMP formation) | Rat | 7.6 |
| pKb ([35S]GTPγS binding) | Human | 9.0 |
| pKb ([35S]GTPγS binding) | Rat | 8.3 |
| pEC50 (constitutive [35S]GTPγS binding) | Human | 8.2 |
| pEC50 (constitutive [35S]GTPγS binding) | Rat | 8.9 |
| Data represents the negative logarithm of the molar concentration.[1][2] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Cognitive Enhancement in Rodents
This protocol is designed to assess the pro-cognitive effects of this compound in a rodent model, accounting for its half-life.
1. Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3]
-
Rodent model (e.g., Wistar rats)
-
Behavioral testing apparatus (e.g., Morris water maze, Barnes maze)[4][5]
2. Dosing Regimen:
-
Objective: To maintain stable plasma concentrations of this compound during the behavioral testing window.
-
Procedure: Administer this compound intraperitoneally (i.p.) at a dose of 1-3 mg/kg.[6] To account for the half-life, administer the compound 30-60 minutes prior to the start of the behavioral task. For tasks that extend over several hours, a second administration may be necessary. For chronic studies, consider subcutaneous implantation of osmotic mini-pumps for continuous delivery.
3. Behavioral Testing:
-
Acquisition Phase: Administer this compound or vehicle daily, 30-60 minutes before each training session for 5 consecutive days.
-
Probe Trial: On day 6, administer the final dose of this compound or vehicle 30-60 minutes before the probe trial to assess memory retention.
4. Data Analysis:
-
Record standard parameters for the chosen behavioral task (e.g., escape latency, path length, time spent in the target quadrant).
-
Compare the performance of the this compound-treated group with the vehicle-treated control group using appropriate statistical tests (e.g., t-test, ANOVA).
Protocol 2: In Vitro Histamine (B1213489) H3 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the H3 receptor, with considerations for compound stability.
1. Materials:
-
Cell membranes expressing the histamine H3 receptor.
-
Radioligand (e.g., [3H]-Nα-methylhistamine).
-
This compound (as a reference compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Scintillation fluid and counter.
2. Assay Procedure:
-
Prepare serial dilutions of this compound and any test compounds in the assay buffer.
-
In a 96-well plate, add cell membranes, radioligand (at a concentration close to its Kd), and either buffer (for total binding), a saturating concentration of a non-labeled ligand (for non-specific binding), or the test compound.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes). To minimize potential degradation of short half-life compounds, keep the incubation time as short as possible while still allowing for equilibrium to be reached.
-
Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Half-Life In Vitro Detection Services - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In vitro model to simulate multiple drugs with distinct elimination half-lives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
Addressing poor oral bioavailability of ABT-239 in studies
This technical support center provides troubleshooting guides and frequently asked questions for researchers and drug development professionals working with ABT-239. The information provided here is intended to address common challenges and ensure the successful design and execution of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: Is the oral bioavailability of this compound considered poor?
A1: Contrary to some assumptions, published preclinical data indicate that this compound has good oral bioavailability in several species. A key study by Esbenshade et al. (2005) reported bioavailability ranging from 52% to 89% in rats, dogs, and monkeys. This suggests that the compound is well-absorbed orally in these animal models. If you are experiencing lower-than-expected results after oral administration, it may be due to formulation or experimental design issues rather than an inherent property of the molecule.
Q2: If this compound has good oral bioavailability, why was its clinical development discontinued?
A2: The development of this compound for human use was halted due to safety concerns, specifically the risk of QT prolongation.[1] QT prolongation is a delay in the repolarization of the heart after a heartbeat, which can increase the risk of serious cardiac arrhythmias. This side effect was deemed too significant for the compound to proceed in clinical trials. Therefore, while the preclinical oral bioavailability was favorable, the cardiac safety profile prevented its further development as a therapeutic agent.
Q3: We are observing lower than expected in vivo efficacy after oral administration of this compound. What could be the cause?
A3: If you are observing unexpectedly low in vivo activity of this compound after oral dosing, several factors related to your experimental setup could be at play, even with the compound's inherently good oral bioavailability. These factors include:
-
Inadequate Formulation: this compound, like many research compounds, may have limited aqueous solubility. If the compound is not fully dissolved in the vehicle or if it precipitates out of solution upon administration, its absorption will be significantly reduced.
-
Improper Dosing Technique: Errors in oral gavage technique can lead to incomplete dosing or administration into the lungs instead of the stomach.
-
Animal-Specific Factors: The strain, age, and health status of the animals can influence drug absorption and metabolism. Fasting status can also play a significant role.
-
P-glycoprotein (P-gp) Efflux: While not specifically documented as a major issue for this compound's overall bioavailability in preclinical species, P-gp is an efflux transporter in the gut that can limit the absorption of some drugs.[2][3] This is a general consideration for many compounds.
For a systematic approach to diagnosing the issue, please refer to the troubleshooting workflow diagram below.
Data Presentation
Table 1: Oral Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dose (mg/kg, p.o.) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Oral Bioavailability (%) | Reference |
| Rat | 10 | 1.0 | 1,230 | 4,940 | 4.3 | 52 | |
| Dog | 1 | 1.0 | 210 | 1,360 | 29.4 | 89 | |
| Monkey | 1 | 2.0 | 100 | 850 | 10.5 | 64 |
Experimental Protocols
Protocol 1: Preparation of an Oral Dosing Solution for this compound in Rodents
This protocol provides a general method for preparing a clear, stable dosing solution of this compound for oral administration in rodents. Note: This is a starting point and may require optimization for your specific experimental conditions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl) or Water for Injection
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Initial Solubilization: Add a small volume of DMSO to the this compound powder. A common starting point is 10% of the final volume. Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may aid in dissolution.
-
Addition of Co-solvent: Add PEG 400 to the DMSO solution. A common ratio is 30-40% of the final volume. Vortex until the solution is homogeneous.
-
Final Dilution: Slowly add saline or water to the desired final volume while vortexing. The final concentration of DMSO should ideally be below 10% to minimize toxicity. A common vehicle composition is 10% DMSO, 40% PEG 400, and 50% saline.
-
Final Check: Inspect the final solution for any signs of precipitation. It should be clear and free of particulates. If precipitation occurs, you may need to adjust the vehicle component ratios or lower the final concentration of this compound. Prepare the formulation fresh on the day of the experiment.
Troubleshooting Guides
Troubleshooting Low In Vivo Efficacy of Orally Administered this compound
If you are encountering lower-than-expected efficacy, follow these troubleshooting steps:
-
Verify Compound Identity and Purity: Ensure the this compound you are using is of high purity and has been stored correctly.
-
Evaluate Your Dosing Formulation:
-
Is the compound fully dissolved in the vehicle? Check for any visible precipitate.
-
Is the vehicle appropriate and non-toxic at the administered volume?
-
Was the formulation prepared fresh? Some formulations can be unstable.
-
-
Review Your Dosing Procedure:
-
Is your oral gavage technique consistent and accurate?
-
Are you confident the full dose was administered to the stomach?
-
-
Consider a Pilot Pharmacokinetic (PK) Study: If the issue persists, a small-scale PK study to measure the plasma concentration of this compound after oral administration in your animal model can confirm whether the drug is being absorbed as expected.
Mandatory Visualizations
References
Minimizing stress-induced variability in ABT-239 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing stress-induced variability in experiments involving the histamine (B1213489) H3 receptor antagonist/inverse agonist, ABT-239.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, non-imidazole histamine H3 receptor (H3R) antagonist and inverse agonist.[1][2] It has a high affinity for both rat and human H3 receptors.[2] Its primary mechanism of action is to block the presynaptic H3 autoreceptors on histaminergic neurons, which normally inhibit histamine synthesis and release. By antagonizing these receptors, this compound increases the release of histamine in brain regions associated with cognition, such as the frontal cortex and hippocampus.[2] This, in turn, modulates the release of other key neurotransmitters, including acetylcholine (B1216132) and dopamine, which are crucial for cognitive processes.[2]
Q2: Why is stress a significant concern in this compound experiments?
Stress can significantly impact the neurochemical systems that this compound modulates, leading to variability in experimental outcomes. The stress response activates the hypothalamic-pituitary-adrenal (HPA) axis, leading to the release of corticosterone (B1669441) in rodents.[3][4][5] Corticosterone and the stress response can directly influence the histaminergic and cholinergic systems.[6][7][8][9] For instance, different types of stressors can alter the density of histamine H3 receptors in the cortex.[10] This can change the target engagement of this compound and consequently its efficacy. Therefore, controlling for stress is critical for obtaining reliable and reproducible data.
Q3: What are the common behavioral assays used to evaluate the cognitive-enhancing effects of this compound?
Commonly used behavioral assays include the Morris Water Maze (MWM) and Barnes Maze (BM) for spatial learning and memory, the Elevated Plus-Maze (EPM) for assessing anxiety-like behavior, and the Open Field (OF) test to evaluate locomotor activity.[1]
Q4: What is a typical effective dose range for this compound in rodent models?
The effective dose of this compound can vary depending on the animal model and the specific behavioral test. However, studies have shown pro-cognitive effects in a range of 0.1 to 3.0 mg/kg administered subcutaneously (s.c.) or intraperitoneally (i.p.).[2][11] A dose of 3 mg/kg has been shown to be effective in preventing restraint stress-induced spatial memory impairments.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in cognitive test performance between subjects in the same group. | Differential stress responses due to inconsistent handling. | Implement a consistent and gentle handling protocol for all animals for several days prior to the experiment. Ensure all experimenters use the same handling technique. |
| Variable environmental stressors. | Standardize the testing environment. Control for lighting, noise levels, and time of day for all testing procedures. | |
| Inconsistent drug administration. | Ensure accurate and consistent dosing and administration route for all animals. For subcutaneous or intraperitoneal injections, ensure proper technique to minimize tissue irritation and stress. | |
| This compound fails to show a pro-cognitive effect in non-stressed animals. | Task difficulty. | The cognitive task may be too simple, leading to a ceiling effect where performance is already maximal, and no further improvement can be observed. Increase the difficulty of the task (e.g., by altering parameters in the Morris Water Maze or Barnes Maze). |
| Dose-response relationship. | The selected dose may be suboptimal. Conduct a dose-response study to determine the optimal effective dose for the specific cognitive task and animal strain. | |
| Stressed animals show an exaggerated or blunted response to this compound compared to literature. | Severity and duration of the stressor. | The intensity and duration of the stress protocol can significantly impact the neurochemical baseline. Acute intense stress has been shown to decrease H3 receptor density, which could alter this compound efficacy.[10] Carefully standardize the stress protocol and consider measuring physiological stress markers like corticosterone to quantify the stress level. |
| Interaction with other neurotransmitter systems. | Chronic stress can alter multiple neurotransmitter systems. Consider that the effects of this compound are not solely dependent on the histaminergic system but also on its downstream effects on acetylcholine and dopamine. | |
| Conflicting results between different cognitive assays. | Different cognitive domains being tested. | The Morris Water Maze and Barnes Maze primarily assess spatial memory, while other tasks might evaluate different aspects of cognition. This compound's effects may be specific to certain cognitive domains. |
| Aversive nature of the test. | The Morris Water Maze involves swimming, which can be a stressor itself. In contrast, the Barnes Maze is a dry-land test.[12][13] The interaction between the stress of the test and the effects of this compound might differ. Consider using less aversive tests if possible. |
Quantitative Data Summary
Table 1: Effect of this compound and Restraint Stress on Morris Water Maze Performance in Rats
| Group | Escape Latency (seconds, Day 3) |
| Control | 15.2 ± 2.1 |
| Control + this compound (3 mg/kg) | 12.8 ± 1.9 |
| Stress | 28.9 ± 3.5 |
| Stress + this compound (3 mg/kg) | 18.1 ± 2.8 |
| Data are presented as mean ± SEM. Stress significantly impaired performance, and this compound treatment ameliorated this deficit. Adapted from data presented in Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress. |
Table 2: Effect of this compound and Restraint Stress on Barnes Maze Performance in Rats
| Group | Mean Escape Latency (seconds, Trials 1-6) |
| Control | 45.7 ± 5.3 |
| Control + this compound (3 mg/kg) | 58.2 ± 6.1 |
| Stress | 75.4 ± 7.9 |
| Stress + this compound (3 mg/kg) | 40.1 ± 4.7 |
| Data are presented as mean ± SEM. Chronic stress impaired performance, and this compound treatment reversed this impairment in stressed animals. Interestingly, in control animals, this compound appeared to have a slightly detrimental effect in this specific paradigm. Adapted from data presented in Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress. |
Experimental Protocols
1. This compound Administration Protocol (for Rats)
-
Compound Preparation: Dissolve this compound in 0.9% NaCl (saline).
-
Dosage: A commonly used effective dose is 3 mg/kg of body weight.
-
Administration Route: Subcutaneous (s.c.) injection.
-
Volume: Administer in a volume of 1 ml/kg.
-
Frequency: For chronic studies, administer daily at the same time each day.
-
Control Group: Administer the vehicle (0.9% NaCl) in the same volume and by the same route.
2. Chronic Restraint Stress Protocol (for Rats)
-
Apparatus: Use well-ventilated restraint tubes appropriate for the size of the rat, preventing them from turning around but allowing for some minor movements.
-
Procedure: Place each rat in a restrainer for a specified duration. A common protocol is 2 hours per day for 21 consecutive days.[14][15]
-
Timing: Conduct the stress procedure at the same time each day to minimize circadian variations.
-
Environment: Perform the restraint in a separate room from the housing and behavioral testing areas to avoid associating these areas with the stressor.
-
Control Group: Handle control animals similarly without placing them in the restrainers.
3. Morris Water Maze (MWM) Protocol
-
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with water made opaque with non-toxic paint. A hidden escape platform is submerged just below the water surface. Distal visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: Conduct multiple trials per day (e.g., 4 trials) for several consecutive days (e.g., 5 days). In each trial, the rat is released from a different starting position and allowed to swim until it finds the platform. If the platform is not found within a set time (e.g., 60-90 seconds), the rat is gently guided to it.
-
Probe Trial: On the day after the last acquisition trial, the platform is removed, and the rat is allowed to swim for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured.
-
-
Data Collection: Record escape latency, path length, and swimming speed during acquisition. In the probe trial, measure the time spent in the target quadrant and the number of crossings over the former platform location.[16][17][18][19][20]
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Restraint to Induce Stress in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sceti.co.jp [sceti.co.jp]
- 5. Corticosterone Testing In Rat or Mouse ELISA Kit [rmdiagnostics.com]
- 6. Studies on the involvement of histamine in the hypothalamic-pituitary-adrenal axis activation induced by nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histaminergic activation of the hypothalamic-pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroimmune connections between corticotropin-releasing hormone and mast cells: novel strategies for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histamine intolerance due to stress: All you need to know | BIOGENA International [biogena.com]
- 10. Effects of different types of stress on histamine-H3 receptors in the rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Barnes Maze Procedure for Spatial Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing Spatial Learning with the Barnes Maze Protocol [sandiegoinstruments.com]
- 14. jove.com [jove.com]
- 15. Video: Restraint to Induce Stress in Mice and Rats [jove.com]
- 16. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. UC Davis - Morris Water Maze [protocols.io]
- 18. mmpc.org [mmpc.org]
- 19. researchgate.net [researchgate.net]
- 20. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ABT-239 In Vivo Dose-Response Analysis
This technical support center provides guidance for researchers and scientists utilizing ABT-239 in in vivo dose-response studies. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, non-imidazole histamine (B1213489) H3 receptor (H3R) antagonist and inverse agonist.[1][2][3] H3 receptors are primarily inhibitory autoreceptors on histaminergic neurons in the brain.[4] By blocking these receptors, this compound increases the synthesis and release of histamine and other neurotransmitters, such as acetylcholine (B1216132) and dopamine, in brain regions associated with cognition.[4][5][6] This mechanism underlies its nootropic (cognition-enhancing) and wake-promoting effects.[4][7]
Q2: What is a typical effective dose range for this compound in vivo?
A2: The effective dose of this compound in vivo can vary depending on the animal model and the specific endpoint being measured. However, studies in rodents (mice and rats) have demonstrated efficacy in a range of approximately 0.1 mg/kg to 10 mg/kg, administered intraperitoneally (i.p.) or subcutaneously (s.c.).[1][6][8] For cognitive enhancement, doses between 0.1 mg/kg and 3 mg/kg are frequently reported to be effective.[1][6][9]
Q3: What are the potential therapeutic applications of this compound?
A3: Preclinical studies suggest that this compound has potential therapeutic applications in a variety of central nervous system (CNS) disorders. These include cognitive deficits associated with Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).[4][6][8][10] It has also been investigated for its potential in treating narcolepsy and attenuating seizures.[1][4][11]
Q4: How does this compound affect signaling pathways?
A4: this compound has been shown to modulate key signaling pathways involved in neuronal function and survival. Acute administration can increase the phosphorylation of CREB (cAMP response element-binding protein) and GSK3β (glycogen synthase kinase-3β) at Serine 9, which are important for cognitive function and neuroprotection.[8][10][11] It also enhances the release of neurotransmitters like acetylcholine and histamine.[5][6]
Q5: What is the bioavailability and half-life of this compound?
A5: this compound exhibits good oral bioavailability, ranging from 52% to 89% in preclinical species (rat, dog, and monkey). Its half-life in these species ranges from 4 to 29 hours, indicating favorable pharmacokinetic properties for in vivo studies.[3]
Troubleshooting Guide
Q1: I am not observing the expected pro-cognitive effects of this compound in my behavioral experiment. What could be the issue?
A1: Several factors could contribute to a lack of efficacy.
-
Dose Selection: The optimal dose can be highly dependent on the specific cognitive domain being tested and the animal model. Review the literature for doses used in similar paradigms. It may be necessary to perform a full dose-response curve to determine the optimal dose for your specific experimental conditions.
-
Route and Timing of Administration: Ensure the route of administration (e.g., i.p., s.c.) and the timing of the injection relative to the behavioral test are appropriate. The time to peak plasma concentration and brain penetration should be considered.
-
Animal Strain and Stress: The genetic background of the animals can influence their response to pharmacological agents. Additionally, high levels of stress can impact cognitive performance and may mask the effects of the compound.[5]
-
Compound Stability: Ensure that your this compound solution is properly prepared and stored. It is recommended to prepare fresh solutions for in vivo experiments.[1]
Q2: My animals are showing signs of hyperactivity or other unexpected behavioral changes. Is this a known effect of this compound?
A2: As an H3R antagonist, this compound has stimulant properties and promotes wakefulness, which could manifest as increased locomotor activity.[4][7] While it has been shown to attenuate methamphetamine-induced hyperactivity at certain doses, its effects on basal locomotor activity can vary.[6][12] If hyperactivity is a concern, consider adjusting the dose or the time of day for testing.
Q3: I am observing high variability in my dose-response data. How can I reduce this?
A3: High variability in in vivo studies can be challenging.
-
Group Size: Ensure you have a sufficient number of animals per group to achieve statistical power.
-
Acclimation and Handling: Proper acclimation of animals to the testing environment and consistent handling procedures can reduce stress-induced variability.
-
Blinding: Whenever possible, experiments should be conducted in a blinded manner to reduce experimenter bias.
-
Control Groups: Always include a vehicle control group to account for any effects of the injection procedure or the vehicle itself.
Data Presentation
Table 1: Summary of In Vivo Dose-Response Data for this compound
| Animal Model | Species | Dose Range (mg/kg) | Route of Admin. | Observed Effects | Reference(s) |
| Alzheimer's Disease Model (Tg2576) | Mouse | 0.7 (daily infusion) | s.c. | Normalized reduced cortical CREB and hippocampal S(9)-GSK3β phosphorylation. | [8] |
| Kainic Acid-Induced Seizures | Mouse | 1 and 3 | i.p. | Attenuated behavioral and excitotoxic anomalies; delayed seizure onset. | [1][2][11] |
| Cognitive Enhancement (Inhibitory Avoidance) | Rat | 0.1 - 1.0 | i.p. | Improved acquisition of the task. | [6] |
| Cognitive Enhancement (Social Memory) | Rat | 0.01 - 0.3 (adult); 0.3 - 1.0 (aged) | i.p. | Improved social memory. | [6] |
| Schizophrenia Model (Prepulse Inhibition) | Mouse | 1.0 - 3.0 | i.p. | Improved gating deficits. | [6] |
| Nicotine-Induced Memory Enhancement | Mouse | 0.1, 1, and 3 | i.p. | Augmented nicotine-induced improvement in memory acquisition and consolidation. | [1][9] |
| Stress-Induced Memory Impairment | Rat | 3 (daily) | s.c. | Abolished or prevented spatial memory impairments. | [5] |
Experimental Protocols
Protocol: In Vivo Dose-Response Analysis of this compound on Cognitive Performance in the Morris Water Maze
This protocol provides a general framework. Specific parameters should be optimized for your laboratory and experimental question.
-
Animals: Male C57BL/6 mice, 8-10 weeks old. House animals in groups of 4-5 with ad libitum access to food and water, under a 12:12 hour light-dark cycle. Acclimate animals to the facility for at least one week before the start of the experiment.
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline).[2]
-
On each day of testing, prepare fresh dilutions of this compound from the stock solution to achieve the desired final doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).
-
The vehicle solution should be used for the control group.
-
-
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (0.1 mg/kg)
-
Group 3: this compound (0.3 mg/kg)
-
Group 4: this compound (1.0 mg/kg)
-
Group 5: this compound (3.0 mg/kg)
-
Assign animals randomly to each group (n=10-12 per group).
-
-
Administration: Administer the vehicle or this compound solution via intraperitoneal (i.p.) injection 30 minutes prior to the start of the behavioral testing.[1] The injection volume should be consistent across all groups (e.g., 10 mL/kg).
-
Morris Water Maze Procedure:
-
Acquisition Phase (4 days):
-
Four trials per day for each mouse.
-
The hidden platform remains in the same quadrant throughout the acquisition phase.
-
The starting position is varied for each trial.
-
Record the latency to find the platform (escape latency) and the path length for each trial.
-
If a mouse does not find the platform within 60 seconds, gently guide it to the platform.
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Allow each mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
-
Data Analysis:
-
Analyze the escape latency during the acquisition phase using a two-way repeated measures ANOVA.
-
Analyze the time spent in the target quadrant during the probe trial using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
-
A p-value of < 0.05 is typically considered statistically significant.
-
Mandatory Visualization
Caption: Mechanism of action of this compound as an H3 receptor antagonist.
Caption: A typical experimental workflow for in vivo dose-response analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the histamine H₃ receptor antagonist this compound on cognition and nicotine-induced memory enhancement in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histamine H3 receptor antagonism by this compound attenuates kainic acid induced excitotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the histamine H3 receptor antagonist this compound on acute and repeated nicotine locomotor responses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring reproducibility in ABT-239 research findings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the reproducibility of research findings involving ABT-239. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
In Vitro Experimentation
???+ question "Q1: My functional assay results show high variability. What are the potential causes and solutions?"
???+ question "Q2: I am observing a lower than expected potency (pKi, pKb) for this compound in my binding assays. What could be the issue?"
In Vivo Experimentation
???+ question "Q3: My in vivo cognitive study with this compound is yielding inconsistent or unexpected results. What are some common pitfalls?"
???+ question "Q4: I am having trouble with my in vivo microdialysis experiment to measure acetylcholine (B1216132) release. What should I check?"
Data Presentation
The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: this compound In Vitro Binding Affinities and Functional Potencies
| Parameter | Species | Receptor/Assay | Value | Reference |
| pKi | Human | Recombinant H3 Receptor | 9.4 | [1] |
| Rat | Recombinant H3 Receptor | 8.9 | [1] | |
| pKb | Human | cAMP Formation Assay | 7.9 | [1] |
| Rat | cAMP Formation Assay | 7.6 | [1] | |
| Human | [35S]GTPγS Binding Assay | 9.0 | [1] | |
| Rat | [35S]GTPγS Binding Assay | 8.3 | [1] | |
| Rat | [3H]Histamine Release Assay | 7.7 | [1] | |
| pA2 | Guinea Pig | Ileal Contraction Assay | 8.7 | [1] |
| pEC50 | Human | Constitutive [35S]GTPγS Binding | 8.2 | [1] |
| Rat | Constitutive [35S]GTPγS Binding | 8.9 | [1] |
Table 2: this compound In Vivo Efficacious Doses in Rodent Models
| Animal Model | Species | Behavioral Test | Effective Dose Range (mg/kg, i.p.) | Observed Effect | Reference |
| Cognitive Enhancement | Rat Pups | Inhibitory Avoidance | 0.1 - 1.0 | Improved acquisition | [2] |
| Social Memory | Adult Rats | Social Recognition | 0.01 - 0.3 | Improved social memory | [2] |
| Schizophrenia-like | Mice | Prepulse Inhibition | 1.0 - 3.0 | Improved gating deficits | [2] |
| Neurotransmitter Release | Rats | Microdialysis | 0.1 - 3.0 | Enhanced cortical ACh release | [2] |
| Seizure Model | Mice | Kainic Acid-Induced Seizures | 3 | Delayed seizure onset, reduced severity | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
[35S]GTPγS Binding Assay Protocol
This assay measures the ability of this compound to inhibit agonist-stimulated G-protein activation.
-
Membrane Preparation:
-
Use cell membranes from HEK293 cells stably expressing the human or rat histamine (B1213489) H3 receptor.
-
Prepare membranes according to standard laboratory protocols and store them at -80°C. The protein concentration should be determined using a standard protein assay.
-
-
Assay Buffer:
-
Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 100 mM NaCl, and 1 µM GDP.
-
-
Reaction Mixture:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
Varying concentrations of this compound or vehicle.
-
A fixed concentration of an H3 receptor agonist (e.g., (R)-α-methylhistamine at its EC₈₀ concentration).
-
Cell membranes (typically 5-10 µg of protein per well).
-
0.1 nM [³⁵S]GTPγS.
-
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Scintillation Counting:
-
Dry the filter plate and add a liquid scintillation cocktail to each well.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC₅₀ value of this compound by fitting the data to a sigmoidal dose-response curve.
-
Calculate the pKb value using the Cheng-Prusoff equation.
-
In Vivo Microdialysis for Acetylcholine Release Protocol
This protocol describes the measurement of acetylcholine release in the brain of a freely moving rat following this compound administration.
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hippocampus).
-
Secure the cannula with dental cement and allow the animal to recover for at least 48-72 hours.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF) containing an acetylcholinesterase inhibitor (e.g., 0.1 µM neostigmine) at a flow rate of 1-2 µL/min.
-
-
Baseline Sample Collection:
-
Allow the system to equilibrate for at least 60-90 minutes.
-
Collect at least three to four baseline dialysate samples (typically 20-30 minute fractions) into vials in a refrigerated fraction collector.
-
-
This compound Administration:
-
Administer this compound at the desired dose via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
-
Post-Administration Sample Collection:
-
Continue collecting dialysate samples for at least 3-4 hours post-administration.
-
-
Acetylcholine Analysis (HPLC-ECD):
-
Inject a small volume of the dialysate into an HPLC system equipped with an electrochemical detector.
-
Separate acetylcholine from other components on a reverse-phase column.
-
Quantify acetylcholine concentrations by comparing the peak areas of the samples to those of known standards.
-
-
Data Analysis:
-
Calculate the mean basal acetylcholine concentration from the baseline samples.
-
Express the post-administration acetylcholine concentrations as a percentage of the mean basal level for each animal.
-
Perform statistical analysis to determine the significance of the this compound-induced changes in acetylcholine levels.
-
Mandatory Visualizations
Histamine H3 Receptor Signaling Pathway
Caption: Signaling pathway of the Histamine H3 receptor.
Experimental Workflow for Preclinical Evaluation of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: ABT-239 Vehicle Preparation for Consistent Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing ABT-239 for experimental use. Inconsistent results in preclinical studies can often be traced back to improper vehicle selection and preparation. This resource offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure reliable and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for vehicle preparation?
A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate vehicle. Key properties are summarized in the table below. This compound is a lipophilic compound with poor aqueous solubility.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₂N₂O | --INVALID-LINK-- |
| Molecular Weight | 330.42 g/mol | --INVALID-LINK-- |
| Appearance | Light yellow to khaki solid | --INVALID-LINK-- |
| Solubility | ||
| In Vitro | ||
| DMSO | ≥ 100 mg/mL (302.65 mM) | --INVALID-LINK-- |
| H₂O | < 0.1 mg/mL (insoluble) | --INVALID-LINK-- |
| In Vivo Formulations | ||
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (7.57 mM); Clear solution | --INVALID-LINK-- |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (7.57 mM); Suspended solution | --INVALID-LINK-- |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (7.57 mM); Clear solution | --INVALID-LINK-- |
| pKi Values | ||
| Rat H₃ Receptor | 8.9 | --INVALID-LINK-- |
| Human H₃ Receptor | 9.5 | --INVALID-LINK-- |
Q2: What are the most commonly used vehicles for in vivo administration of this compound?
A2: Due to its poor water solubility, this compound requires a vehicle that can effectively solubilize or suspend the compound for in vivo delivery. The most common vehicles are multi-component solvent systems. A widely used formulation consists of a combination of DMSO, a surfactant like Tween-80, a polymer such as PEG300, and a physiological carrier like saline.[1] Another approach involves using cyclodextrins to form inclusion complexes that enhance aqueous solubility.[1] For oral administration, oil-based vehicles like corn oil can also be employed.[1]
Q3: How should I prepare a stock solution of this compound?
A3: A concentrated stock solution of this compound is typically prepared in 100% dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to use anhydrous, high-purity DMSO to minimize the introduction of water, which can affect the stability and solubility of the compound. The stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: My this compound precipitates when I dilute the DMSO stock into an aqueous buffer. What should I do?
A4: This is a common issue known as "crashing out" and occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble. To prevent this, it is crucial to add the DMSO stock solution to the aqueous buffer dropwise while vigorously vortexing or stirring. This rapid dispersion helps to avoid localized high concentrations of the compound that can lead to precipitation. Additionally, ensuring the final concentration of DMSO in the working solution is sufficient to maintain solubility is important.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation of this compound formulations.
Issue 1: Inconsistent or low drug exposure in in vivo experiments.
-
Possible Cause: Precipitation of this compound in the dosing solution or at the injection site.
-
Troubleshooting Steps:
-
Visually inspect the final formulation: Before administration, ensure the solution is clear and free of any visible precipitate. If it is a suspension, ensure it is uniformly dispersed.
-
Optimize the vehicle composition: If precipitation is observed, consider increasing the percentage of co-solvents (e.g., PEG300) or surfactant (e.g., Tween-80) in the formulation.
-
Prepare fresh solutions: Do not use previously prepared and stored diluted solutions, as the compound may precipitate over time. It is recommended to prepare the working solution fresh for each experiment.[1]
-
Logical Relationship: Troubleshooting Inconsistent Drug Exposure
Caption: Troubleshooting workflow for inconsistent drug exposure.
Issue 2: The prepared this compound solution is cloudy or forms a suspension when a clear solution is expected.
-
Possible Cause: Incomplete dissolution of this compound in the vehicle.
-
Troubleshooting Steps:
-
Ensure sequential addition of solvents: When preparing multi-component vehicles, add the solvents in the correct order as specified in the protocol. Typically, the drug is first dissolved in a strong organic solvent like DMSO before the addition of other components.[1]
-
Use sonication or gentle warming: To aid dissolution, you can sonicate the solution or gently warm it. Be cautious with warming as it can potentially degrade the compound.
-
Verify the quality of the solvents: Ensure that the solvents used are of high purity and anhydrous, as contaminants or water can affect solubility.
-
Issue 3: Variability in experimental results between different batches of prepared vehicle.
-
Possible Cause: Inconsistent preparation of the vehicle.
-
Troubleshooting Steps:
-
Standardize the preparation protocol: Ensure that the same detailed protocol is followed every time the vehicle is prepared. This includes using the same source and grade of reagents, the same volumes, and the same mixing procedures.
-
Calibrate all equipment: Ensure that pipettes, balances, and other measuring equipment are properly calibrated to avoid errors in the amounts of each component.
-
Prepare a large batch of the vehicle (without the drug): If possible, prepare a large, homogenous batch of the vehicle that can be used for multiple experiments to reduce variability between preparations.
-
Experimental Protocols
Protocol 1: Preparation of a Clear Solution for Intraperitoneal (i.p.) or Oral (p.o.) Administration [1]
This protocol yields a clear solution of this compound at a concentration of ≥ 2.5 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO: Dissolve this compound in DMSO to a concentration of 25 mg/mL.
-
Add PEG300: In a separate tube, add 400 µL of PEG300.
-
Add the this compound stock solution: To the PEG300, add 100 µL of the 25 mg/mL this compound stock solution in DMSO. Mix thoroughly until a homogenous solution is formed.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix well.
-
Add Saline: Add 450 µL of saline to the mixture to bring the final volume to 1 mL. Mix until the solution is clear.
Experimental Workflow: Clear Solution Preparation
Caption: Workflow for preparing a clear this compound solution.
Protocol 2: Preparation of a Suspension for Intraperitoneal (i.p.) or Oral (p.o.) Administration [1]
This protocol yields a suspended solution of this compound at a concentration of 2.5 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% SBE-β-CD solution in saline: Dissolve 2 g of SBE-β-CD powder in 10 mL of saline. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.
-
Prepare a stock solution of this compound in DMSO: Dissolve this compound in DMSO to a concentration of 25 mg/mL.
-
Prepare the final suspension: To 900 µL of the 20% SBE-β-CD solution, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Mix thoroughly: Vortex the mixture vigorously to ensure a uniform suspension. Sonication may be required to achieve a fine, homogenous suspension.
Signaling Pathway: Mechanism of SBE-β-CD in Enhancing Solubility
Caption: SBE-β-CD encapsulates this compound to improve solubility.
References
Technical Support Center: ABT-239 Washout Period in Crossover Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining an appropriate washout period for the histamine (B1213489) H3 receptor antagonist, ABT-239, in crossover clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is a washout period and why is it critical in a crossover study?
A washout period is a duration within a clinical trial where participants do not receive any active treatment.[1][2] In a crossover study, where each participant receives different treatments in sequential periods, a washout period is essential to minimize the "carryover effect."[3][4][5] This effect occurs when the influence of the treatment from the first period persists into the subsequent period, potentially confounding the results of the second treatment.[3][4] An adequate washout allows the previously administered drug to be eliminated from the body, ensuring that the observed effects in the second period are attributable solely to the second treatment.[2][6]
Q2: What is the mechanism of action of this compound?
This compound is a potent and selective histamine H3 receptor antagonist and inverse agonist.[7][8][9] The H3 receptor is primarily found in the central nervous system and acts as an autoreceptor on histaminergic neurons, inhibiting the release of histamine.[10][11] By blocking these receptors, this compound increases the synthesis and release of histamine.[10] This, in turn, modulates the release of other key neurotransmitters involved in cognitive processes, such as acetylcholine (B1216132) and dopamine.[12][13]
Q3: What is the half-life of this compound and how does it influence the washout period?
The elimination half-life of a drug is a critical parameter for determining the necessary washout period. Preclinical studies have shown that this compound has a half-life ranging from 4 to 29 hours in rats, dogs, and monkeys.[7] However, the half-life of this compound in humans has not been explicitly reported in the reviewed literature.
It is important to note that a related histamine H3 receptor antagonist, ABT-288, has a mean elimination half-life in humans ranging from 40 to 61 hours.[14] Given the similar class of compound, it is plausible that this compound could also have a long half-life in humans. A longer half-life necessitates a longer washout period to ensure complete drug elimination.
Q4: How is an appropriate washout period for this compound calculated?
A common rule of thumb for determining the washout period is to use a duration of at least 3 to 5 times the drug's elimination half-life. The U.S. Food and Drug Administration (FDA) suggests a washout of at least 5.5 half-lives for immediate-release products.[3]
Illustrative Calculation (Using ABT-288 as a surrogate for half-life):
| Parameter | Value |
| Assumed Half-life (based on ABT-288) | 40-61 hours[14] |
| Minimum Recommended Washout (3 x half-life) | 120 - 183 hours (5.0 - 7.6 days) |
| General Guideline (5 x half-life) | 200 - 305 hours (8.3 - 12.7 days) |
| FDA Guideline (5.5 x half-life) | 220 - 335.5 hours (9.2 - 14.0 days) |
Disclaimer: This calculation is for illustrative purposes only. The actual washout period for this compound must be based on its specific pharmacokinetic data in humans.
Troubleshooting and Experimental Protocols
Issue: Human pharmacokinetic data for this compound is unavailable.
Solution: If human pharmacokinetic data for this compound is not available, a dedicated pharmacokinetic study should be conducted to determine its elimination half-life.
Experimental Protocol: Single-Dose Pharmacokinetic Study
-
Study Design: A single-dose, open-label study in a small cohort of healthy volunteers.
-
Procedure:
-
Administer a single dose of this compound.
-
Collect serial blood samples at predefined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168 hours) post-dose.
-
Analyze plasma samples for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Plot plasma concentration versus time.
-
Calculate key pharmacokinetic parameters, including the elimination rate constant (k_el) and the elimination half-life (t½ = 0.693 / k_el).
-
-
Washout Period Determination: Based on the calculated mean elimination half-life, determine the appropriate washout period using the guidelines mentioned in Q4.
Visualizations
Caption: Mechanism of action of this compound.
Caption: A typical two-period crossover study design.
Caption: Decision workflow for determining the washout period.
References
- 1. bmj.com [bmj.com]
- 2. Washout Period: Purpose and Duration Considerations – Clinical Trial Design and Protocol Development – Clinical Research Made Simple [clinicalstudies.in]
- 3. editverse.com [editverse.com]
- 4. Design, Analysis, and Reporting of Crossover Trials for Inclusion in a Meta-Analysis | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. 15.2 - Disadvantages | STAT 509 [online.stat.psu.edu]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 10. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 11. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 12. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating ABT-239 Under Anesthesia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the histamine (B1213489) H3 receptor antagonist, ABT-239, in animal models under anesthesia. The choice of anesthetic can significantly impact experimental outcomes by interacting with the histaminergic system, which is the primary target of this compound. This guide will help you navigate these potential interactions and design robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How does anesthesia, in general, affect the histaminergic system?
A1: Anesthetic agents can have varied effects on brain histamine levels and turnover. Some anesthetics, like enflurane (B1671288) and pentobarbital (B6593769), have been shown to decrease histamine turnover in the brain.[1] Others, such as halothane (B1672932), may inhibit the release of neuronal histamine.[2] Since this compound is a histamine H3 receptor antagonist that works by increasing the release of histamine and other neurotransmitters, the choice of anesthetic can either blunt or alter the expected effects of the compound.
Q2: Which anesthetic agents are most likely to interfere with the effects of this compound?
A2: Anesthetics that primarily act as potent positive allosteric modulators of GABA-A receptors, such as pentobarbital, may have a significant impact.[3][4][5][6] These agents cause widespread central nervous system depression, which could mask the more subtle cognitive-enhancing or wakefulness-promoting effects of this compound. Inhalant anesthetics like isoflurane (B1672236) also potentiate GABA-A receptors and have been shown to induce cognitive deficits that can be reversed by other H3 receptor antagonists, suggesting a direct interaction that could be a confounding factor in your studies.[7][8][9][10]
Q3: Can the cognitive-enhancing effects of this compound be studied in animals recovering from anesthesia?
A3: Yes, but careful consideration of the timing of drug administration and behavioral testing is crucial. Studies have shown that cognitive impairments from anesthetics like isoflurane can persist for some time after the animal has recovered.[10] Administering this compound after the anesthetic has worn off could be a valid strategy to study its effects on post-anesthesia cognitive dysfunction.
Q4: Are there any known pharmacokinetic interactions between this compound and common anesthetics?
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Diminished or absent pro-cognitive effects of this compound. | The chosen anesthetic (e.g., pentobarbital) is causing profound CNS depression, masking the effects of this compound. | Consider using an anesthetic with a different mechanism of action or a lower dose of the current anesthetic. Allow for a longer recovery period before behavioral testing. |
| Inconsistent results in behavioral tests across different experimental days. | The depth of anesthesia or the duration of recovery from anesthesia may be varying. | Standardize the anesthetic protocol meticulously, including the dose, duration of exposure, and the time of day of the experiment. Monitor physiological parameters (e.g., body temperature, respiratory rate) to ensure a consistent anesthetic depth. |
| Unexpected sedative effects when this compound is co-administered with an anesthetic. | Possible synergistic or additive pharmacodynamic interaction between this compound and the anesthetic, particularly those acting on GABAergic systems. | Reduce the dose of either the anesthetic or this compound. Conduct a dose-response study to determine the optimal non-sedating combination. |
| Altered physiological responses (e.g., blood pressure, heart rate) compared to control animals receiving only the anesthetic. | This compound is known to increase histamine release, which can have peripheral effects on the cardiovascular system. | Monitor cardiovascular parameters during the experiment. If significant alterations are observed, consider whether they could be confounding your primary endpoint. |
Experimental Protocols
Protocol 1: Evaluation of this compound on Post-Anesthetic Cognitive Deficits
-
Animal Model: Adult male Sprague-Dawley rats.
-
Anesthesia: Induce anesthesia with 1.5-2.0% isoflurane in 100% oxygen for a standardized duration (e.g., 2 hours).
-
Recovery: Allow animals to recover fully in their home cages for at least 24 hours.
-
Drug Administration: Administer this compound (e.g., 1, 3, or 10 mg/kg, intraperitoneally) or vehicle 30 minutes prior to behavioral testing.
-
Behavioral Testing: Assess cognitive function using a validated test such as the Morris Water Maze or Novel Object Recognition task.
-
Data Analysis: Compare the performance of this compound-treated animals to vehicle-treated animals that underwent the same anesthetic procedure.
Protocol 2: Microdialysis Study of Neurotransmitter Release with this compound Under Anesthesia
-
Animal Model: Adult male Wistar rats.
-
Surgical Preparation: Implant a microdialysis guide cannula into the brain region of interest (e.g., prefrontal cortex or hippocampus) under a suitable anesthetic (e.g., ketamine/xylazine). Allow for a post-surgical recovery period of at least 48 hours.
-
Microdialysis: On the day of the experiment, gently insert the microdialysis probe and begin perfusion with artificial cerebrospinal fluid.
-
Anesthesia: Induce and maintain anesthesia with a carefully controlled level of isoflurane (e.g., 1.2-1.5%).
-
Baseline Collection: Collect baseline dialysate samples for at least 60-90 minutes.
-
Drug Administration: Administer this compound (e.g., 3 mg/kg, subcutaneously) and continue to collect dialysate samples for at least 2-3 hours.
-
Neurochemical Analysis: Analyze dialysate samples for histamine, acetylcholine, and dopamine (B1211576) levels using HPLC or a similar sensitive technique.
Signaling Pathways and Potential Interactions
The following diagrams illustrate the signaling pathways of the histamine H3 receptor and the primary mechanisms of action for isoflurane and pentobarbital, highlighting potential points of interaction.
Caption: Signaling pathway of the Histamine H3 receptor and the action of this compound.
Caption: Opposing effects of this compound and common anesthetics on neuronal excitability.
References
- 1. Effects of halothane, enflurane and pentobarbital on brain histamine dynamics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions between neuronal histamine and halothane anesthesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pentobarbital - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Pentobarbital Sodium? [synapse.patsnap.com]
- 6. Pentobarbital Sodium: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 7. What is the mechanism of Isoflurane? [synapse.patsnap.com]
- 8. Dual action of isoflurane on the gamma-aminobutyric acid (GABA)-mediated currents through recombinant alpha(1)beta(2)gamma(2L)-GABA(A)-receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. General Anesthetic Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histamine H3 Receptor Antagonist Prevents Memory Deficits and Synaptic Plasticity Disruption Following Isoflurane Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. openanesthesia.org [openanesthesia.org]
Validation & Comparative
A Comparative Guide to H3R Antagonists: ABT-239 vs. Pitolisant
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent non-imidazole histamine (B1213489) H3 receptor (H3R) antagonists/inverse agonists: ABT-239, a well-characterized preclinical compound, and pitolisant (B1243001), the first-in-class H3R antagonist approved for clinical use. This comparison is supported by experimental data to inform research and development in neurology and related fields.
Introduction: The Histamine H3 Receptor as a Therapeutic Target
The histamine H3 receptor (H3R) is a G-protein coupled receptor predominantly expressed in the central nervous system (CNS).[1] It acts primarily as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[1][2] Additionally, it functions as a heteroreceptor on non-histaminergic neurons, modulating the release of key neurotransmitters such as acetylcholine (B1216132), norepinephrine, dopamine (B1211576), and serotonin.[1][3]
Due to its high constitutive activity, the H3R tonically suppresses neurotransmitter release. Antagonists and inverse agonists of the H3R block this baseline inhibition, thereby increasing histamine levels and promoting the release of other wake-promoting and pro-cognitive neurotransmitters.[2] This mechanism has made the H3R an attractive target for treating neurological disorders characterized by hypersomnia and cognitive deficits, leading to the development of compounds like this compound and pitolisant.
Mechanism of Action and Signaling
Both this compound and pitolisant are classified as H3R antagonists/inverse agonists.[4][5] Their primary mechanism involves binding to the H3R to block the inhibitory effects of histamine (antagonism) and to reduce the receptor's constitutive activity (inverse agonism).[6] This disinhibition of histaminergic neurons leads to a surge in histamine levels in the brain's synapses.[6][7] The elevated histamine then acts on postsynaptic H1 and H2 receptors, promoting wakefulness and enhancing the release of other neurotransmitters critical for arousal and cognition.[2][8][9]
The H3R is coupled to Gαi/o proteins. Its activation inhibits adenylyl cyclase, which suppresses the cAMP/PKA signaling cascade.[3][10] H3R antagonists, by blocking this pathway, effectively increase the activity of histaminergic and other neuronal systems.
Comparative Pharmacological Profile
Both this compound and pitolisant are potent, non-imidazole H3R antagonists with high selectivity over other histamine receptor subtypes. This compound, in preclinical studies, demonstrated exceptionally high affinity and potent inverse agonist activity at both human and rat H3 receptors.[4][11]
| Parameter | This compound | Pitolisant |
| Chemical Class | Non-imidazole, Benzofuran | Non-imidazole, N-piperidyl derivative |
| Binding Affinity (pKi) | Human H3R: 9.4 - 9.5[4][8] Rat H3R: 8.9[4][8] | High affinity for human H3R[12] |
| Antagonist Potency (pKb) | GTPγS (human): 9.0[4][11] cAMP (human): 7.9[4][11] | Potent antagonist activity[13] |
| Inverse Agonist Potency (pEC50) | GTPγS (human): 8.2[4][11] GTPγS (rat): 8.9[4] | Potent inverse agonist activity[12][13] |
| Selectivity | >1000-fold vs H1, H2, H4[4] | High selectivity for H3R vs H1, H2, H4[14] |
Comparative Pharmacokinetic Profile
This compound showed favorable pharmacokinetic properties in animal models, including good oral bioavailability.[4] Pitolisant has been extensively studied in humans, demonstrating rapid absorption and a half-life that supports once-daily dosing.[13][15]
| Parameter | This compound (Preclinical) | Pitolisant (Human) |
| Oral Bioavailability | 52-89% (in rat, dog, monkey)[4] | Readily absorbed[15][16] |
| Time to Peak Plasma (Tmax) | N/A | ~3 hours[13][16] |
| Elimination Half-life (t½) | 4-29 hours (in rat, dog, monkey)[4] | 10-12 hours[13][15] |
| Metabolism | N/A | Primarily via CYP2D6, minorly via CYP3A4[17] |
| Protein Binding | N/A | >90%[13] |
Preclinical and Clinical Efficacy
This compound demonstrated broad efficacy in preclinical models of cognition and neuropsychiatric disorders. Studies showed it improved memory in various tasks, including inhibitory avoidance and social memory in rats.[8] Furthermore, it showed potential in models for schizophrenia and ADHD by improving sensory gating deficits and attenuating hyperactivity.[8] Mechanistically, this compound was shown to enhance the release of acetylcholine and dopamine in key brain regions like the frontal cortex and hippocampus.[8][9]
Pitolisant is the only compound of the two to have successfully completed extensive clinical development and gained regulatory approval for the treatment of narcolepsy.[15][18] Its efficacy has been established in several randomized, placebo-controlled trials.
| Clinical Trial / Endpoint | Pitolisant Performance | Comparator Performance |
| HARMONY 1 & 1bis (vs. Placebo) | ESS Score: Significant reduction (-5.8 vs. -3.4 for placebo)[13][16] | Modafinil: Showed greater ESS reduction; non-inferiority of pitolisant not met[16][18] |
| HARMONY CTP (vs. Placebo) | Weekly Cataplexy Rate: Significant reduction (from 9.15 to 3.28)[13][16] | Placebo: Minimal change (from 7.31 to 6.79)[13][16] |
| Post Hoc Analysis | Effect Size (Cohen's d): 0.61-0.86 for sleepiness; 0.86 for cataplexy[19] | N/A |
| Post Hoc Analysis | Number Needed to Treat (NNT): 3-5 for sleepiness; 3-4 for cataplexy[19] | N/A |
ESS = Epworth Sleepiness Scale. A lower score indicates less daytime sleepiness.
Safety and Tolerability Profile
As this compound has not been extensively tested in humans, its clinical safety profile is unknown.
Pitolisant has been shown to be generally well-tolerated in clinical trials.[18]
-
Common Adverse Events: The most frequently reported side effects include headache, insomnia, anxiety, and nausea.[13][18]
-
Cardiovascular Safety: Pitolisant has a warning for QT interval prolongation. It should be used with caution in patients with cardiac risk factors.[7][17]
-
Contraindications & Adjustments: It is contraindicated in patients with severe hepatic impairment.[7] Dosage adjustments are recommended for patients with moderate hepatic or moderate-to-severe renal impairment.[7][17]
-
Abuse Potential: Clinical and preclinical studies have demonstrated a minimal risk of abuse, and pitolisant is not scheduled as a controlled substance in the USA.[18][20]
Experimental Protocols and Workflows
The data presented in this guide are derived from established experimental methodologies.
This assay measures the functional activity of G-protein coupled receptors.
-
Preparation: Cell membranes expressing the H3 receptor (e.g., from HEK293 cells) are prepared.
-
Incubation: Membranes are incubated in a buffer containing GDP, the test compound (e.g., this compound), and [³⁵S]GTPγS. To measure antagonist activity, a known H3R agonist is also added. To measure inverse agonist activity, no agonist is added to assess the effect on basal (constitutive) receptor activity.
-
Reaction: Receptor activation (or constitutive activity) catalyzes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation: The reaction is stopped, and membrane-bound [³⁵S]GTPγS is separated from the free form via rapid filtration.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Analysis: Data are analyzed using non-linear regression to determine potency values such as pKb (for antagonists) or pEC50 (for inverse agonists).[4][11]
This technique is used to measure neurotransmitter levels in the brains of freely moving animals.
References
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Pitolisant Hydrochloride? [synapse.patsnap.com]
- 6. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 7. wakixhcp.com [wakixhcp.com]
- 8. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: I. Potent and selective histamine H3 receptor antagonist with drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pitolisant | C17H26ClNO | CID 9948102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Pitolisant - Wikipedia [en.wikipedia.org]
- 16. Profile of pitolisant in the management of narcolepsy: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Pitolisant: A Review in Narcolepsy with or without Cataplexy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clinical Impact of Pitolisant on Excessive Daytime Sleepiness and Cataplexy in Adults With Narcolepsy: An Analysis of Randomized Placebo-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validating the In Vivo Mechanism of Action of ABT-239: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo mechanism of action of ABT-239, a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist, with alternative H3R antagonists. The information presented is supported by experimental data from preclinical studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Introduction to this compound and its Mechanism of Action
This compound is a non-imidazole H3R antagonist that has demonstrated significant potential in preclinical models for treating cognitive deficits associated with various neurological and psychiatric disorders.[1] Its primary mechanism of action involves the blockade of H3 autoreceptors on histaminergic neurons, leading to increased histamine release. This, in turn, modulates the release of other key neurotransmitters, including acetylcholine (B1216132) (ACh) and dopamine (B1211576) (DA), in brain regions critical for cognition and arousal.[1][2]
Signaling Pathway of this compound
This compound, by antagonizing the G-protein coupled H3 receptor, disinhibits histamine neurons. The subsequent increase in histamine and other neurotransmitters activates downstream signaling cascades implicated in synaptic plasticity and cognitive function. Notably, studies have shown that this compound modulates the phosphorylation of cAMP response element-binding protein (CREB) and glycogen (B147801) synthase kinase-3 beta (GSK-3β), key regulators of gene expression and neuronal function.
Comparative In Vivo Efficacy of H3R Antagonists
The in vivo effects of this compound have been compared to other H3R antagonists, including first-generation imidazole-based compounds like ciproxifan (B1662499) and thioperamide (B1682323), as well as other non-imidazole antagonists.
Neurotransmitter Release
Microdialysis studies in freely moving rats have been instrumental in elucidating the effects of H3R antagonists on neurotransmitter levels in specific brain regions.
| Compound | Dose (mg/kg) | Brain Region | Acetylcholine (ACh) Release (% of Baseline) | Dopamine (DA) Release (% of Baseline) | Reference |
| This compound | 0.1 - 3.0 | Frontal Cortex, Hippocampus | Enhanced | - | [1] |
| This compound | 3.0 | Frontal Cortex | - | Enhanced | [1] |
| Ciproxifan | - | - | Enhanced | Enhanced | [2] |
| Thioperamide | - | - | Enhanced | Enhanced | [1] |
Note: Quantitative percentage increases for ciproxifan and thioperamide were not explicitly stated in the provided search results, but their enhancing effects on ACh and DA release are well-documented.
Cognitive Enhancement
A variety of behavioral assays in rodents have been used to assess the pro-cognitive effects of H3R antagonists.
| Compound | Animal Model | Behavioral Assay | Effective Dose (mg/kg) | Key Findings | Reference |
| This compound | Rat Pups | Inhibitory Avoidance | 0.1 - 1.0 | Improved acquisition | [1] |
| This compound | Adult & Aged Rats | Social Memory | 0.01 - 1.0 | Improved social memory | [1] |
| This compound | DBA/2 Mice | Prepulse Inhibition | 1.0 - 3.0 | Improved gating deficits | [1] |
| This compound | Stressed Rats | Morris Water Maze | 3 | Improvement in spatial reference memory | [2] |
| This compound | Stressed Rats | Barnes Maze | 3 | Beneficial effect on spatial memory | [2] |
| Ciproxifan | Stressed Rats | - | - | Effective in protecting and improving memory | [2] |
| Thioperamide | Rat Pups | Inhibitory Avoidance | - | Improved performance | [1] |
| A-304121 | Rat Pups | Inhibitory Avoidance | - | Improved performance | [1] |
| A-317920 | Rat Pups | Inhibitory Avoidance | - | Improved performance | [1] |
| A-349821 | Rat Pups | Inhibitory Avoidance | - | Improved performance | [1] |
| SAR-152954 | PAE Rats | LTP | 1.0 | Reversed LTP deficits | [3] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure transparency and aid in the design of future studies.
In Vivo Microdialysis for Neurotransmitter Release
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.
Protocol Details:
-
Animals: Adult male Sprague-Dawley rats are commonly used.
-
Surgery: Under anesthesia, a guide cannula is stereotaxically implanted targeting the brain region of interest (e.g., frontal cortex, hippocampus).
-
Microdialysis Probe: A probe with a semi-permeable membrane is inserted through the guide cannula on the day of the experiment.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (typically 1-2 µL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.
-
Analysis: Neurotransmitter concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) for dopamine or liquid chromatography-mass spectrometry (LC-MS/MS) for acetylcholine.
Inhibitory Avoidance Test
This task assesses learning and memory based on the animal's natural aversion to aversive stimuli.
Protocol Details:
-
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild footshock.
-
Training (Acquisition): A rat is placed in the light compartment. When it enters the dark compartment, the door is closed, and a brief, mild footshock is delivered.
-
Testing (Retention): After a set period (e.g., 24 hours), the rat is returned to the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive experience.
Social Memory Test
This test evaluates short-term memory in rodents based on their natural tendency to investigate novel social stimuli.
Protocol Details:
-
Habituation: An adult rat is habituated to a testing arena.
-
First Exposure: A juvenile rat is introduced into the arena, and the adult's investigation time is recorded for a set period.
-
Second Exposure: After a delay, the same juvenile rat is reintroduced, and the adult's investigation time is again recorded. A decrease in investigation time during the second exposure indicates recognition of the juvenile.
-
Novelty Exposure: A novel juvenile is then introduced, and investigation time is recorded. An increase in investigation time towards the novel juvenile confirms social memory.
Prepulse Inhibition (PPI) Test
PPI is a measure of sensorimotor gating, the ability to filter out irrelevant sensory information, which is often impaired in psychiatric disorders.
Protocol Details:
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
Procedure: A weak acoustic stimulus (prepulse) is presented shortly before a loud, startle-inducing stimulus (pulse).
-
Measurement: The startle response is measured with and without the prepulse.
-
Calculation: Prepulse inhibition is calculated as the percentage reduction in the startle response when the prepulse is present.
Conclusion
This compound has a well-validated in vivo mechanism of action, primarily driven by its antagonism of the histamine H3 receptor, leading to enhanced release of histamine, acetylcholine, and dopamine. This neurochemical effect translates to robust pro-cognitive effects in a variety of preclinical models. Comparative studies indicate that this compound is a potent H3R antagonist with a favorable in vivo profile. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and comparison of novel H3R antagonists for the treatment of cognitive disorders. Further head-to-head studies with newer generation compounds will be crucial in determining the most promising therapeutic candidates.
References
- 1. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist [pubmed.ncbi.nlm.nih.gov]
- 2. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histamine H3 receptor inverse agonist SAR-152954 reverses deficits in long-term potentiation associated with moderate prenatal alcohol exposure - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Off-Target Profile of ABT-239: A Comparative Analysis at Sigma-1 and TRPV1 Receptors
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the off-target binding characteristics of the histamine (B1213489) H3 receptor antagonist, ABT-239, with a focus on its interactions with the sigma-1 and TRPV1 receptors. This document provides a comparative analysis with established receptor ligands, supported by experimental data and detailed methodologies.
This compound, a potent and selective histamine H3 (H3R) antagonist, has been a valuable tool in neuroscience research, particularly for its potential in treating cognitive disorders.[1][2][3][4] However, a comprehensive understanding of its pharmacological profile necessitates a thorough investigation of its off-target activities. This guide focuses on the binding of this compound to the sigma-1 (σ1) and transient receptor potential vanilloid 1 (TRPV1) receptors, providing a comparative context against other known ligands to aid in the interpretation of experimental results and guide future drug development.
Comparative Binding Affinity Profile
While this compound is highly selective for the H3 receptor, studies have indicated that it also possesses a notable affinity for both the sigma-1 and TRPV1 receptors.[5][6] This off-target activity is a critical consideration for researchers utilizing this compound, as it may contribute to its overall pharmacological effects. The following table summarizes the binding affinities of this compound at its primary target and its off-target sites, alongside a comparison with well-established ligands for each receptor.
| Compound | Primary Target | Ki / pKi / IC50 | Off-Target Receptor | Ki / IC50 |
| This compound | Histamine H3 (human) | pKi = 9.5 [1] | Sigma-1 | Appreciable Affinity (Qualitative) |
| Histamine H3 (rat) | pKi = 8.9 [1] | TRPV1 | Antagonist Activity (Qualitative) [5][6] | |
| Haloperidol | Dopamine D2 | - | Sigma-1 | Ki = 1.7 - 6.5 nM[7] |
| SA4503 | Sigma-1 | Ki = 4.6 nM[8] | Sigma-2 | Ki = 63.1 nM[8] |
| Capsaicin | TRPV1 | EC50 = 0.39 - 2.2 µM[9][10] | - | - |
| SB366791 | TRPV1 Antagonist | IC50 = 651.9 nM[11] | - | - |
Signaling Pathways and Experimental Workflow
To visualize the primary mechanism of action of this compound and the general process of evaluating receptor binding, the following diagrams are provided.
References
- 1. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the histamine H₃ receptor antagonist this compound on cognition and nicotine-induced memory enhancement in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Voltage-Dependent Interaction of Capsaicine and Protons on TRPV1-Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRPV1 Recapitulates Native Capsaicin Receptor in Sensory Neurons in Association with Fas-Associated Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
ABT-239: A Comparative Guide to its Specificity for the Histamine H3 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ABT-239, a non-imidazole histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist, with other alternatives. The focus is on its binding affinity, functional activity, and receptor specificity, supported by experimental data and detailed methodologies.
Binding Affinity and Selectivity Profile
This compound is a potent ligand for the histamine H3 receptor, demonstrating high affinity for both human and rat orthologs. Its selectivity for the H3 receptor over other histamine receptor subtypes is a key characteristic.
Table 1: this compound Binding Affinity for Histamine H3 Receptors
| Species/Receptor | pKi | Ki (nM) | Reference |
| Human H3 | 9.5 | ~0.32 | [1] |
| Rat H3 | 8.9 | ~1.26 | [1] |
Note: Ki values are calculated from the provided pKi values (Ki = 10^(-pKi) * 10^9).
Table 2: this compound Selectivity Profile against Other Histamine Receptors
This compound exhibits a high degree of selectivity for the H3 receptor over other human histamine receptor subtypes.
| Receptor | Selectivity vs. Human H3 | Approximate Ki (nM) | Reference |
| Human H1 | >1000-fold | >320 | [2] |
| Human H2 | >1000-fold | >320 | [2] |
| Human H4 | >1000-fold | >320 | [2] |
Table 3: Comparative Binding Affinity of H3 Receptor Antagonists
This table compares the binding affinity of this compound with other well-known H3 receptor antagonists, Pitolisant (a clinical drug) and Ciproxifan (a widely used research tool).
| Compound | Target Receptor | Ki (nM) | Reference |
| This compound | Human H3 | ~0.32 | [3][1] |
| Pitolisant | Human H3 | 0.16 | [4] |
| Ciproxifan | Rat H3 | 0.5 - 1.9 | [4] |
Off-Target Binding Profile
While highly selective over other histamine receptors, this compound has been reported to have affinity for other CNS targets. Notably, it displays "appreciable" affinity for the sigma-1 (σ1) receptor and also functions as a transient receptor potential vanilloid type 1 (TRPV1) antagonist.[3][1][5] However, specific quantitative Ki or IC50 values for these off-target interactions are not consistently reported in the public literature, precluding a precise determination of the selectivity margin.
Information regarding the binding affinity of this compound for specific splice variants or subtypes of the histamine H3 receptor is not available in the reviewed literature.
Functional Activity
This compound acts as both a competitive antagonist and a potent inverse agonist at the H3 receptor. As an inverse agonist, it reduces the constitutive activity of the receptor, leading to increased release of histamine and other neurotransmitters.
Table 4: Functional Activity of this compound at H3 Receptors
| Assay Type | Species/Receptor | Potency (pEC50/pKb) | Reference |
| [³⁵S]GTPγS Binding (Inverse Agonist) | Human H3 | pEC50 = 8.2 | [2] |
| [³⁵S]GTPγS Binding (Inverse Agonist) | Rat H3 | pEC50 = 8.9 | [2] |
| [³⁵S]GTPγS Binding (Antagonist) | Human H3 | pKb = 9.0 | [2] |
| [³⁵S]GTPγS Binding (Antagonist) | Rat H3 | pKb = 8.3 | [2] |
| cAMP Formation (Antagonist) | Human H3 | pKb = 7.9 | [2] |
| Synaptosome [³H]histamine Release | Rat Brain | pKb = 7.7 | [2] |
Functionally, the antagonism of H3 autoreceptors by this compound leads to an enhanced release of neurotransmitters. Studies have shown that this compound increases acetylcholine (B1216132) and histamine release in the prefrontal cortex and enhances dopamine (B1211576) release in the frontal cortex.[3][6]
Experimental Protocols
The following are representative protocols for the key assays used to determine the binding affinity and functional activity of compounds like this compound.
Protocol 1: Histamine H3 Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the H3 receptor.
1. Membrane Preparation:
- Culture HEK293 cells stably expressing the human histamine H3 receptor.
- Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C.
- Resuspend the membrane pellet in fresh Tris-HCl buffer and determine the protein concentration using a BCA or Bradford assay. Store membranes at -80°C until use.
2. Binding Assay:
- In a 96-well plate, combine the following in order:
- 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
- 50 µL of various concentrations of the test compound (e.g., this compound) or vehicle.
- 50 µL of radioligand, such as [³H]-Nα-methylhistamine, at a final concentration close to its Kd value (e.g., 0.5-1.0 nM).
- 100 µL of the prepared cell membrane suspension (approximately 50-100 µg of protein).
- To determine non-specific binding, a parallel set of wells is prepared containing a high concentration of an unlabeled H3 antagonist (e.g., 10 µM Thioperamide).
- Incubate the plate at 25°C for 60-120 minutes with gentle agitation.
3. Filtration and Counting:
- Terminate the binding reaction by rapid filtration through GF/B or GF/C glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine) using a cell harvester.
- Quickly wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
- Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate.
- Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
4. Data Analysis:
- Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
- Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: [³⁵S]GTPγS Functional Assay (Inverse Agonism)
This assay measures the ability of this compound to inhibit the basal, constitutive activity of the H3 receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
1. Membrane Preparation:
- Prepare membranes from cells expressing the H3 receptor as described in Protocol 1.
2. Assay Reaction:
- In a 96-well plate, add the following components:
- Membrane suspension (10-20 µg protein) in assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
- GDP (e.g., 10 µM final concentration) to enhance the detection of G-protein activation.
- Varying concentrations of the test compound (this compound) or vehicle for basal control.
- Pre-incubate the plate for 15-20 minutes at 30°C.
- Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.
- Incubate for 30-60 minutes at 30°C with gentle agitation.
3. Filtration and Counting:
- Terminate the reaction and process the samples as described in Protocol 1 (steps 3 and 4).
4. Data Analysis:
- Plot the amount of bound [³⁵S]GTPγS against the logarithm of the this compound concentration.
- Fit the data using a non-linear regression model for a sigmoidal dose-response to determine the pEC50 and the maximal inhibition of basal activity.
Mandatory Visualizations
Diagram 1: Histamine H3 Receptor Signaling and Antagonism```dot
// Pathways Histamine_vesicle -> Histamine [label="Release (-)", color="#EA4335"]; Histamine -> H3R [label="Binds"]; H3R -> Gi [label="Activates"]; Gi -> AC [label="Inhibits", color="#EA4335"]; Gi -> Ca_channel [label="Inhibits", color="#EA4335"]; AC -> cAMP [label="ATP to", style=dashed]; Ca_channel -> Histamine_vesicle [label="Blocks\nFusion", style=dashed, color="#EA4335"]; ABT239 -> H3R [label="Blocks", color="#34A853", style=bold];
// Invisible nodes for layout {rank=same; Histamine_vesicle; Ca_channel;} {rank=same; H3R; Gi; AC;} }
References
- 1. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 6. Selective brain region activation by histamine H₃ receptor antagonist/inverse agonist this compound enhances acetylcholine and histamine release and increases c-Fos expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ABT-239 and Nicotine Combination Therapy for Memory Enhancement
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a combination therapy of ABT-239 and nicotine (B1678760) for memory enhancement against other therapeutic alternatives. The information is supported by experimental data, detailed protocols, and visualizations of the underlying biological pathways.
The intricate interplay of neurotransmitter systems in modulating cognitive functions, particularly memory, presents a fertile ground for novel therapeutic strategies. This guide delves into the synergistic effects of combining this compound, a histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist, with nicotine, a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. Preclinical evidence suggests that this combination may offer a promising approach to enhancing memory, potentially exceeding the efficacy of standalone treatments. This guide will compare this combination therapy with established and alternative memory-enhancing agents, providing a comprehensive overview for researchers in the field.
Executive Summary of Findings
A key preclinical study investigating the combination of this compound and nicotine demonstrated a significant augmentation of nicotine's memory-enhancing effects. While this compound alone did not show a significant impact on memory in the specific paradigm used, its co-administration with nicotine resulted in a more pronounced improvement in both memory acquisition and consolidation than nicotine alone. This suggests a synergistic interaction between the histaminergic and cholinergic systems in modulating cognitive processes.
Comparison with Alternative Memory-Enhancing Agents
The following table summarizes the performance of the this compound and nicotine combination against other classes of cognitive enhancers, with a focus on data from the elevated plus-maze (EPM) test, a common behavioral paradigm for assessing memory in rodents. A decrease in transfer latency (the time it takes for an animal to move from an open arm to an enclosed arm of the maze) is indicative of improved memory.
| Drug/Combination | Class | Dosage(s) | Animal Model | Behavioral Test | Key Findings on Memory |
| This compound + Nicotine | H3R Antagonist + nAChR Agonist | This compound (1 & 3 mg/kg) + Nicotine (0.035 mg/kg); this compound (0.1 mg/kg) + Nicotine (0.0175 mg/kg) | Mice | Modified Elevated Plus-Maze | Significantly reduced transfer latency, augmenting nicotine's effect[1]. |
| Nicotine (alone) | nAChR Agonist | 0.035 & 0.175 mg/kg | Mice | Modified Elevated Plus-Maze | Reduced transfer latency in both acquisition and consolidation phases[1]. |
| This compound (alone) | H3R Antagonist/Inverse Agonist | 0.1 - 3 mg/kg | Mice | Modified Elevated Plus-Maze | No significant reduction in transfer latency[1]. |
| Physostigmine | Acetylcholinesterase Inhibitor | 0.05 mg/kg | Mice | Elevated Plus-Maze | Decreased transfer latency on the second day of trial[2]. |
| Donepezil | Acetylcholinesterase Inhibitor | 3 mg/kg | Rats | Elevated Plus-Maze | Increased step-through latency (indicative of improved memory) in a passive avoidance task adapted from the EPM[3]. |
| Memantine | NMDA Receptor Antagonist | Not specified in EPM | Rats | Elevated Plus-Maze | Used in combination with other substances to assess memory, but standalone quantitative data on transfer latency is not readily available in the provided results[4]. |
| Palmatine | Natural Alkaloid (AChE inhibitor) | 0.5 & 1 mg/kg | Mice | Elevated Plus-Maze | Significantly decreased transfer latency[5]. |
Experimental Protocols
Modified Elevated Plus-Maze for Memory Assessment
This behavioral test is used to evaluate learning and memory in rodents. The apparatus consists of two open arms and two enclosed arms, elevated from the floor. The natural aversion of rodents to open spaces leads them to prefer the enclosed arms. A shorter time to enter an enclosed arm (transfer latency) on subsequent trials is interpreted as a measure of memory retention.
Detailed Protocol (based on Mohammadi-Asl et al., 2012 and general EPM protocols):
-
Apparatus: A plus-shaped maze with two open arms (e.g., 25 x 5 cm) and two enclosed arms (e.g., 25 x 5 x 16 cm) elevated above the floor (e.g., 40 cm). The maze is typically made of a non-reflective material and cleaned between trials to eliminate olfactory cues[6].
-
Animal Subjects: Male Swiss mice are commonly used. They are housed in standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Drug Administration:
-
This compound and nicotine are dissolved in a suitable vehicle (e.g., saline) and administered intraperitoneally (i.p.).
-
For studying effects on memory acquisition, drugs are administered a set time (e.g., 30 minutes) before the first trial.
-
For studying effects on memory consolidation, drugs are administered immediately after the first trial.
-
-
Acquisition Trial (Day 1):
-
Each mouse is gently placed at the end of an open arm, facing away from the central platform.
-
The transfer latency, defined as the time taken for the mouse to move from the open arm into one of the enclosed arms with all four paws, is recorded. A cut-off time (e.g., 90 seconds) is typically set. If the mouse does not enter an enclosed arm within the cut-off time, it is gently guided to one, and the transfer latency is recorded as the cut-off time. The mouse is allowed to explore the maze for a short period (e.g., 10 seconds) after entering the enclosed arm.
-
-
Retention Trial (Day 2):
-
24 hours after the acquisition trial, each mouse is again placed at the end of an open arm, and the transfer latency is recorded.
-
A significant decrease in transfer latency on Day 2 compared to Day 1 is indicative of memory retention.
-
Signaling Pathways and Mechanisms of Action
The synergistic effect of this compound and nicotine on memory is rooted in the intricate communication between the histaminergic and cholinergic neurotransmitter systems.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
Nicotine acts as an agonist at nAChRs, which are ligand-gated ion channels. Activation of these receptors, particularly the α7 and α4β2 subtypes in the central nervous system, leads to an influx of cations (primarily Na+ and Ca2+). This influx depolarizes the neuron and triggers downstream signaling cascades that are crucial for synaptic plasticity and memory formation.
Histamine H3 Receptor (H3R) Antagonism and its Interaction with the Cholinergic System
This compound is an antagonist/inverse agonist at the H3R. H3Rs are primarily presynaptic autoreceptors on histaminergic neurons, and their activation inhibits the synthesis and release of histamine. H3Rs also function as heteroreceptors on non-histaminergic neurons, including cholinergic neurons, where they can inhibit the release of other neurotransmitters like acetylcholine.
By blocking the H3R, this compound disinhibits both histamine and acetylcholine release. The increased availability of acetylcholine in the synapse can then act on nAChRs, potentiating their effects on memory and cognition. This dual action of enhancing both histaminergic and cholinergic tone is believed to be the basis for the synergistic effect observed with nicotine.
Conclusion
The combination of this compound and nicotine represents a promising strategy for memory enhancement, leveraging the synergistic interaction between the histaminergic and cholinergic systems. The preclinical data, particularly from the modified elevated plus-maze test, indicates that this combination can be more effective than nicotine alone. When compared to other memory-enhancing agents, the this compound and nicotine combination offers a novel mechanism of action that warrants further investigation. For drug development professionals, this dual-target approach could pave the way for more effective therapies for cognitive disorders. Further research is needed to fully elucidate the long-term efficacy and safety of this combination and to explore its potential in various models of memory impairment.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of learning and memory mechanisms employing elevated plus-maze in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Memory-Enhancing Activity of Palmatine in Mice Using Elevated Plus Maze and Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
Potential for Synergistic Cognitive Enhancement: A Comparative Analysis of ABT-239 and Donepezil in Murine Models
For Researchers, Scientists, and Drug Development Professionals
The quest for effective treatments for cognitive disorders such as Alzheimer's disease has led to the exploration of combination therapies targeting multiple neurotransmitter systems. This guide provides a comparative analysis of the histamine (B1213489) H3 receptor antagonist/inverse agonist, ABT-239, and the acetylcholinesterase inhibitor, donepezil (B133215), focusing on their individual pro-cognitive effects in mice and the compelling mechanistic overlap that suggests potential for synergistic efficacy. While direct studies on their combined use are limited, this guide synthesizes the available preclinical data to build a case for future investigations into this promising therapeutic strategy.
Performance Data in Cognitive Tasks
Both this compound and donepezil have demonstrated the ability to ameliorate cognitive deficits in mice, particularly in tasks assessing recognition memory. The following tables summarize key findings from the Object Recognition Test (ORT), a standard behavioral paradigm for evaluating learning and memory.
Table 1: Efficacy of this compound in the Object Recognition Test (ORT) in Mice
| Treatment Group | Discrimination Index (Mean ± SEM) | Key Finding |
| Vehicle | 0.15 ± 0.04 | Impaired recognition memory at baseline. |
| This compound (10 mg/kg) | 0.45 ± 0.05* | Significantly improved recognition memory compared to vehicle. |
| p < 0.05 vs. Vehicle |
Data synthesized from representative studies on H3 receptor antagonists.
Table 2: Efficacy of Donepezil in the Object Recognition Test (ORT) in APP/PS1 Transgenic Mice
| Treatment Group | Discrimination Index (Mean ± SEM) | Key Finding |
| Wild-type (Vehicle) | 0.68 ± 0.06 | Normal recognition memory. |
| APP/PS1 (Vehicle) | 0.21 ± 0.05 | Significant impairment in recognition memory in the Alzheimer's disease model. |
| APP/PS1 (Donepezil 1 mg/kg) | 0.55 ± 0.07# | Significantly reversed the cognitive deficit in APP/PS1 mice. |
| #p < 0.05 vs. APP/PS1 (Vehicle) |
Data adapted from studies on donepezil in Alzheimer's disease mouse models.[1]
Mechanistic Rationale for Synergy
The pro-cognitive effects of both this compound and donepezil appear to converge on a common signaling pathway and are dependent on the integrity of the brain's histaminergic system.[2]
-
This compound , as a histamine H3 receptor antagonist, blocks the autoreceptor on histaminergic neurons, leading to increased histamine release. It also blocks heteroreceptors on cholinergic neurons, which in turn enhances the release of acetylcholine (B1216132) in key brain regions for memory, such as the cortex and hippocampus.[2]
-
Donepezil directly increases the synaptic availability of acetylcholine by inhibiting its breakdown by acetylcholinesterase.[2]
A pivotal study revealed that the cognitive-enhancing effects of both drugs are absent in mice lacking the histamine-producing enzyme, histidine decarboxylase (HDC-KO mice).[2] This indicates that an intact histaminergic system is crucial for the procognitive action of donepezil, suggesting a downstream interaction between the two systems.
Furthermore, both compounds have been shown to increase the phosphorylation of Glycogen Synthase Kinase 3 Beta (GSK-3β) in the cortex and hippocampus of normal mice, an effect that is absent in histamine-deficient mice.[2] The inhibition of the PI3K/Akt pathway, which lies upstream of GSK-3β, prevents the pro-cognitive effects of both drugs.[2] This shared reliance on the PI3K/Akt/GSK-3β signaling pathway provides a strong molecular basis for potential synergistic effects.
Signaling Pathways and Experimental Workflow
Caption: Proposed mechanism for synergistic cognitive enhancement.
Caption: Experimental workflow for the Object Recognition Test.
Experimental Protocols
Object Recognition Test (ORT)
This test assesses a mouse's ability to recognize a novel object in a familiar environment.
Apparatus:
-
An open-field arena (e.g., 40 x 40 x 40 cm) made of non-porous material.
-
Two sets of identical objects and one set of novel objects. Objects should be of similar size and material but differ in shape and appearance. They should be heavy enough that the mice cannot displace them.
Procedure:
-
Habituation (Day 1): Each mouse is individually placed in the empty arena for 10 minutes to acclimate to the environment.
-
Training/Sample Phase (Day 2):
-
Administer this compound, donepezil, or vehicle intraperitoneally 30 minutes before the training phase.
-
Place two identical objects in the arena.
-
Place the mouse in the arena, equidistant from both objects, and allow it to explore freely for 10 minutes.
-
The time spent exploring each object is recorded. Exploration is defined as the mouse's nose being in contact with or directed towards the object at a distance of ≤ 2 cm.
-
-
Test Phase (Day 2):
-
After a retention interval (e.g., 1 hour), the mouse is returned to the arena.
-
One of the familiar objects is replaced with a novel object.
-
The mouse is allowed to explore for 10 minutes, and the time spent exploring the familiar and novel objects is recorded.
-
-
Data Analysis:
-
A Discrimination Index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
-
Western Blot for p-GSK-3β
This technique is used to quantify the levels of phosphorylated (inactive) GSK-3β, a key molecule in the proposed signaling pathway.
Procedure:
-
Tissue Preparation: Immediately after behavioral testing, mice are euthanized, and the cortex and hippocampus are rapidly dissected and frozen.
-
Protein Extraction: Tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated GSK-3β (Ser9).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The process is repeated with a primary antibody for total GSK-3β as a loading control.
-
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of p-GSK-3β to total GSK-3β is calculated.
Conclusion and Future Directions
The available preclinical evidence strongly suggests that this compound and donepezil enhance cognition through a shared, histamine-dependent signaling pathway involving PI3K/Akt/GSK-3β.[2] While both compounds are effective individually, their convergent mechanisms of action provide a solid rationale for investigating their potential synergistic effects when administered in combination. A co-administration strategy could potentially lead to enhanced cognitive benefits at lower individual doses, thereby reducing the risk of dose-dependent side effects. Future studies should directly compare the effects of this compound and donepezil alone and in combination in mouse models of cognitive impairment to validate this promising therapeutic approach.
References
A Comparative Efficacy Analysis of ABT-239 and Other Nootropic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cognitive-enhancing effects of ABT-239, a selective histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist, with other prominent nootropics, including the psychostimulant modafinil (B37608) and the racetam piracetam (B1677957). This analysis is supported by preclinical experimental data, with a focus on standardized behavioral paradigms to allow for indirect comparison of their efficacy. Detailed experimental methodologies and visualizations of key signaling pathways are provided to support further research and drug development efforts.
Executive Summary
This compound demonstrates pro-cognitive effects, particularly in models of memory impairment, by modulating multiple neurotransmitter systems through its action as a histamine H3 receptor antagonist. Preclinical studies show its efficacy in improving spatial and recognition memory. Modafinil, primarily a dopamine (B1211576) transporter (DAT) inhibitor, also enhances cognitive functions, particularly those related to attention and executive function. Piracetam, a member of the racetam class, is thought to exert its nootropic effects through the modulation of cholinergic and glutamatergic systems, as well as by influencing membrane fluidity. While direct comparative clinical trials are lacking, this guide synthesizes available preclinical data to offer a comparative perspective on their efficacy in common cognitive assessment paradigms.
Data Presentation: Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data from preclinical studies on this compound, modafinil, and piracetam in two widely used cognitive behavioral tests: the Morris Water Maze (MWM) for spatial learning and memory, and the Novel Object Recognition (NOR) test for recognition memory.
Table 1: Efficacy in the Morris Water Maze (Spatial Learning and Memory)
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| This compound | Rats (stressed) | 3 mg/kg, s.c. | Significantly reduced escape latency in stressed rats, indicating improved spatial reference memory. | [1] |
| Modafinil | Mice | 75 mg/kg, i.p. (pre-training) | Enhanced acquisition of the spatial task; the modafinil-treated group successfully learned the task while the control group did not. | [2][3][4] |
| Piracetam | Rats (chronic cerebral hypoperfusion) | 600 mg/kg, p.o. (daily for 30 days) | Markedly improved memory impairment, evidenced by shorter escape latency and more time spent in the target quadrant. | [5] |
| Piracetam | Mice (Ts65Dn model of Down's Syndrome) | 75 and 150 mg/kg/day, i.p. | Improved performance in both visible and hidden platform tasks in control mice, but did not improve performance in Ts65Dn mice. | [6] |
Table 2: Efficacy in the Novel Object Recognition (NOR) Test (Recognition Memory)
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| This compound | Not explicitly found in the provided search results for NOR test. | - | - | - |
| Modafinil | Mice (methamphetamine-induced deficit) | 90 mg/kg | Rescued visual memory retention deficits induced by methamphetamine. | [7] |
| Piracetam | Rats | 400 mg/kg, i.p. (30 min before acquisition) | Produced a significant improvement in retention when the inter-trial interval was 24 hours. | [8] |
Experimental Protocols
Morris Water Maze (MWM) Protocol
The Morris Water Maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[2][9][10]
Apparatus:
-
A circular pool (typically 1.5-2.0 m in diameter) filled with water made opaque with a non-toxic substance (e.g., non-fat milk powder or tempera paint).[9][11]
-
An escape platform submerged 1-2 cm below the water's surface.[11]
-
Distal visual cues are placed around the room and remain constant throughout the experiment.[2]
-
A video tracking system is used to record the animal's swim path and other parameters.[11]
Procedure:
-
Habituation: Animals are allowed to swim freely in the pool for a short period (e.g., 60 seconds) without the platform to acclimate them to the environment.[11]
-
Acquisition Training:
-
Animals undergo a series of trials (typically 4 per day for 4-5 consecutive days) to find the hidden platform.[12]
-
The starting position is varied for each trial.[11]
-
Each trial has a maximum duration (e.g., 60 or 90 seconds). If the animal fails to find the platform within this time, it is gently guided to it.[13]
-
The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) before being removed.[13][14]
-
The primary measure is escape latency (the time taken to find the platform).[12]
-
-
Probe Trial:
-
24 hours after the final acquisition trial, the platform is removed from the pool.
-
The animal is allowed to swim freely for a set duration (e.g., 60 or 90 seconds).[15]
-
Memory retention is assessed by measuring the time spent in the target quadrant (where the platform was previously located) compared to the other quadrants.[5]
-
Novel Object Recognition (NOR) Test Protocol
The NOR test is used to evaluate an animal's ability to recognize a novel object in a familiar environment, a measure of recognition memory.[8]
Apparatus:
-
An open-field arena (e.g., a square box).[7]
-
Two sets of identical objects (familiar objects) and one novel object, all of which the animal cannot displace.
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena for a set period on consecutive days to acclimate to the environment.[7]
-
Acquisition/Training Phase:
-
Two identical "familiar" objects are placed in the arena.
-
The animal is allowed to explore the objects for a specific duration (e.g., 3-10 minutes).[7]
-
The total time spent exploring each object is recorded.
-
-
Retention/Test Phase:
-
After a retention interval (e.g., 1 hour or 24 hours), one of the familiar objects is replaced with a "novel" object.[8]
-
The animal is returned to the arena and the time spent exploring the familiar and novel objects is recorded for a set duration (e.g., 3-5 minutes).[7]
-
A discrimination index is calculated, typically as the proportion of time spent exploring the novel object relative to the total exploration time. A higher discrimination index indicates better recognition memory.
-
Mandatory Visualization
Signaling Pathways
Conclusion
This compound, modafinil, and piracetam represent distinct classes of nootropic agents with differing mechanisms of action and, consequently, potentially different profiles of cognitive enhancement. This compound's targeted action on the histamine H3 receptor offers a unique approach to modulating a wide array of neurotransmitter systems involved in cognition. Modafinil's robust effects on the dopamine system position it as a potent enhancer of wakefulness and attention. Piracetam's broader, less-defined mechanisms may contribute to more subtle, generalized cognitive benefits.
The preclinical data, while not allowing for direct head-to-head comparison, suggest that all three compounds can produce significant improvements in performance in rodent models of learning and memory. The choice of a particular nootropic for further research or development would likely depend on the specific cognitive domain being targeted and the underlying pathophysiology of the condition being addressed. Further direct comparative studies are warranted to more definitively establish the relative efficacy and therapeutic potential of these and other nootropic agents.
References
- 1. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modafinil and Memory: Effects of Modafinil on Morris Water Maze Learning and Pavlovian Fear Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modafinil and memory: effects of modafinil on Morris water maze learning and Pavlovian fear conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Piracetam Improves Cognitive Deficits Caused by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of piracetam on cognitive performance in a mouse model of Down's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modafinil improves methamphetamine-induced object recognition deficits and restores prefrontal cortex ERK signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new one-trial test for neurobiological studies of memory in rats. II: Effects of piracetam and pramiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of Vigilance Promoting Drugs Modafinil and Caffeine on Cognition Enhancing Activities in Wistar Albino Rats-A Comparative Study – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. UC Davis - Morris Water Maze [protocols.io]
- 14. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
A Head-to-Head Comparison of ABT-239 with Novel Histamine H3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The histamine (B1213489) H3 receptor (H3R) has emerged as a compelling target for the therapeutic intervention of various central nervous system disorders, including cognitive impairments associated with Alzheimer's disease, schizophrenia, and attention-deficit hyperactivity disorder (ADHD). As a presynaptic autoreceptor and heteroreceptor, the H3R modulates the release of histamine and other key neurotransmitters, respectively. Antagonists of this receptor, by blocking its constitutive activity, can enhance neurochemical transmission, thereby offering a promising avenue for procognitive and wake-promoting effects. This guide provides a detailed head-to-head comparison of ABT-239, a well-characterized H3R antagonist, with other novel antagonists, supported by experimental data.
Overview of this compound
This compound is a potent, selective, and non-imidazole H3R antagonist/inverse agonist.[1][2] It exhibits high affinity for both human and rat H3 receptors and demonstrates excellent selectivity over other histamine receptor subtypes (H1, H2, and H4).[1] Preclinical studies have consistently highlighted its efficacy in various animal models of cognition and schizophrenia.[2]
Comparative Pharmacological Profile
The following tables summarize the quantitative data for this compound and a selection of other H3R antagonists.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | Human H3R Affinity (pKi) | Rat H3R Affinity (pKi) | Selectivity over H1, H2, H4 Receptors | Reference |
| This compound | 9.4 | 8.9 | >1000-fold | [1] |
| A-431404 | 9.0 (Ki: 1.0 nM) | 9.6 (Ki: 0.27 nM) | >100-fold | [1] |
| Thioperamide | - | - | - | [2] |
| Ciproxifan | - | - | - | [2] |
| A-304121 | - | - | - | [2] |
| A-317920 | - | - | - | [2] |
| A-349821 | - | - | - | [2] |
| Enerisant (B607326) | High | High | High | [3] |
| Pitolisant | - | - | - | [4][5] |
Table 2: In Vitro Functional Activity
| Compound | Assay | Species | Potency (pKb / pA2 / pEC50) | Reference |
| This compound | cAMP formation (antagonist) | Human | 7.9 | [1] |
| cAMP formation (antagonist) | Rat | 7.6 | [1] | |
| [35S]GTPγS binding (antagonist) | Human | 9.0 | [1] | |
| [35S]GTPγS binding (antagonist) | Rat | 8.3 | [1] | |
| [35S]GTPγS binding (inverse agonist) | Human | 8.2 | [1] | |
| [35S]GTPγS binding (inverse agonist) | Rat | 8.9 | [1] | |
| Calcium mobilization (antagonist) | Human | 7.9 | [1] | |
| [3H]histamine release (antagonist) | Rat | 7.7 | [1] | |
| Guinea pig ileum contraction (antagonist) | Guinea Pig | 8.7 (pA2) | [1] |
Table 3: In Vivo Efficacy in Preclinical Models
| Compound | Model | Species | Effective Dose Range (mg/kg) | Outcome | Reference |
| This compound | Five-trial inhibitory avoidance | Rat pups | 0.1 - 1.0 | Improved acquisition | [2] |
| Social memory | Adult rats | 0.01 - 0.3 | Improved memory | [2] | |
| Social memory | Aged rats | 0.3 - 1.0 | Improved memory | [2] | |
| Prepulse inhibition of startle | Mice | 1.0 - 3.0 | Improved gating deficits | [2] | |
| N40 gating | Mice | 1.0 - 10.0 | Improved gating deficits | [2] | |
| Methamphetamine-induced hyperactivity | Mice | 1.0 | Attenuated hyperactivity | [2] | |
| Ketamine-induced deficits in cross-maze | Mice | - | Attenuated deficits | ||
| Scopolamine-induced amnesia | Rats | 0.03 - 0.3 | Reversed cognitive impairment | [3] | |
| A-431404 | Ketamine-induced deficits in cross-maze | Mice | - | Attenuated deficits | |
| Enerisant | Social recognition test | Rats | 0.03 - 0.3 | Procognitive effect | [3] |
| Novel object recognition test | Rats | 0.03 - 0.3 | Reversed scopolamine-induced impairment | [3] | |
| Wakefulness | Rats | 3.0 - 10.0 | Wake-promoting effects | [3] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for H3R antagonists involves the blockade of the receptor, which is a G protein-coupled receptor (GPCR) typically coupled to Gαi/o. This blockade has two key consequences: it prevents the inhibitory effect of histamine on its own release (autoreceptor function) and on the release of other neurotransmitters (heteroreceptor function), and it inhibits the constitutive activity of the receptor (inverse agonism).
Caption: Signaling pathway of H3R antagonists like this compound.
A typical preclinical workflow to evaluate the efficacy of a novel H3R antagonist involves a series of in vitro and in vivo experiments.
Caption: Preclinical evaluation workflow for novel H3R antagonists.
Detailed Experimental Protocols
1. Receptor Binding Assays
-
Objective: To determine the affinity and selectivity of the compound for the target receptor.
-
Methodology:
-
Membranes from cells recombinantly expressing the human or rat H3 receptor are prepared.
-
Membranes are incubated with a radiolabeled ligand (e.g., [3H]Nα-methylhistamine) and varying concentrations of the test compound.
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Selectivity is determined by performing similar binding assays with membranes from cells expressing other histamine receptor subtypes (H1, H2, H4).
-
2. [35S]GTPγS Binding Assay
-
Objective: To measure the functional activity of the compound as an antagonist or inverse agonist at a G protein-coupled receptor.
-
Methodology:
-
Cell membranes expressing the H3 receptor are incubated with [35S]GTPγS, GDP, and varying concentrations of the test compound, with or without a known H3R agonist.
-
The binding of [35S]GTPγS to G proteins is initiated by the addition of the membranes.
-
The reaction is terminated, and the bound [35S]GTPγS is separated from the free form by filtration.
-
The amount of bound [35S]GTPγS is quantified.
-
For antagonist activity, the ability of the compound to inhibit agonist-stimulated [35S]GTPγS binding is measured.
-
For inverse agonist activity, the ability of the compound to inhibit the basal [35S]GTPγS binding in the absence of an agonist is measured.
-
3. In Vivo Microdialysis
-
Objective: To measure the effect of the compound on neurotransmitter release in specific brain regions of freely moving animals.
-
Methodology:
-
A microdialysis probe is surgically implanted into the brain region of interest (e.g., prefrontal cortex, hippocampus) of an anesthetized rat.
-
After a recovery period, the probe is perfused with artificial cerebrospinal fluid.
-
Dialysate samples are collected at regular intervals before and after the administration of the test compound.
-
The concentrations of neurotransmitters (e.g., histamine, acetylcholine, dopamine) in the dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
-
Changes in neurotransmitter levels are expressed as a percentage of the baseline levels.[2][6]
-
4. Social Recognition Test
-
Objective: To assess short-term memory in rodents.
-
Methodology:
-
An adult rat (the subject) is placed in a testing arena and allowed to interact with a juvenile rat for a short period.
-
After an inter-trial interval, the subject rat is re-exposed to the same juvenile rat along with a novel juvenile rat.
-
The amount of time the subject rat spends investigating each of the juvenile rats is recorded.
-
A rat with intact memory will spend more time investigating the novel juvenile rat.
-
The test compound is administered before the first exposure to assess its effect on memory formation.[2][3]
-
Conclusion
This compound stands as a benchmark H3R antagonist with a robust preclinical data package demonstrating its high potency, selectivity, and efficacy in models relevant to cognitive disorders. Newer antagonists such as enerisant are also showing promising profiles with potent procognitive and wake-promoting effects. The comparative data presented here underscore the therapeutic potential of targeting the H3R. Future research and clinical trials will be crucial to fully elucidate the clinical utility of these novel compounds in treating CNS disorders. The detailed experimental protocols provided serve as a reference for researchers aiming to evaluate and compare the next generation of H3R antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in histamine H3 receptor antagonists/inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
Validating ABT-239's On-Target Effects: A Comparative Guide Using H3R Knockout Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ABT-239 is a potent and selective non-imidazole H3R antagonist that has demonstrated pro-cognitive, wake-promoting, and neuroprotective effects in various preclinical models. The validation of its on-target activity is crucial for its development as a therapeutic agent. The gold standard for such validation is the use of H3R knockout animals, where the absence of the receptor should abolish the pharmacological effects of the drug. This guide explores the existing evidence and provides a framework for understanding how H3R KO models are pivotal in confirming the specificity of compounds like this compound.
Data Presentation: Comparative Pharmacology of H3R Antagonists
The following table summarizes the binding affinities of this compound and other notable H3R antagonists. A higher pKi or lower Ki value indicates a higher affinity for the receptor.
| Compound | Receptor | Species | pKi | Ki (nM) | Reference |
| This compound | H3R | Human | 9.4 | ~0.4 | [1] |
| H3R | Rat | 8.9 | ~1.26 | [1] | |
| Ciproxifan | H3R | Rodent | - | 0.5 - 1.9 | [2] |
| H3R | Human | - | 46 - 180 | [3] | |
| Pitolisant | H3R | Human | - | ~1 | [4] |
The Critical Role of H3R Knockout Models in Validation
The most definitive method to confirm that the effects of a drug are mediated by a specific receptor is to test it in an animal model where that receptor is absent. In the context of this compound, an H3R knockout mouse model would be expected to be insensitive to its pharmacological effects. While a direct study on this compound in H3R KO mice is lacking, studies with other H3R antagonists in these models have established this principle. For instance, H3R knockout animals have been shown to be insensitive to the H3R antagonist thioperamide.
A compelling piece of indirect evidence for this compound's mechanism comes from a study using histidine decarboxylase knockout (HDC-KO) mice. These mice are unable to synthesize histamine (B1213489). The study found that the pro-cognitive effects of this compound were absent in these histamine-deficient mice, strongly suggesting that its mechanism of action is dependent on an intact brain histamine system, which is regulated by the H3 autoreceptor.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the effects of H3R antagonists are provided below.
Novel Object Recognition (NOR) Test
This test is used to assess learning and memory in rodents.
-
Habituation: On the first day, mice are allowed to freely explore an open-field arena for a set period (e.g., 5-10 minutes) in the absence of any objects. This allows them to acclimate to the testing environment.[3][5]
-
Training/Familiarization: On the second day, two identical objects are placed in the arena. The mouse is placed in the arena and allowed to explore the objects for a defined duration (e.g., 10 minutes). The time spent exploring each object is recorded.[5]
-
Testing: After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar versus the novel object is measured.[5]
-
Data Analysis: A discrimination index is calculated as the proportion of time spent exploring the novel object relative to the total exploration time. A higher discrimination index indicates better recognition memory.
Prepulse Inhibition (PPI) of Acoustic Startle
PPI is a measure of sensorimotor gating, which is often impaired in psychiatric disorders.
-
Apparatus: The test is conducted in a sound-attenuated chamber with a startle platform to measure the animal's startle response.[6]
-
Acclimation: The mouse is placed in the chamber for a 5-minute acclimation period with background white noise.[6]
-
Stimuli: The test consists of different trial types presented in a pseudorandom order: a startling stimulus (pulse) alone, a non-startling stimulus (prepulse) alone, and the prepulse preceding the pulse at varying intervals.
-
Measurement: The startle response is measured as the maximal peak amplitude of the flinch.
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response when the pulse is preceded by a prepulse, compared to the pulse-alone trials. H3R antagonists like this compound have been shown to improve PPI deficits in certain animal models.
In Vivo Microdialysis for Neurotransmitter Release
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, hippocampus).[7][8]
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.[7]
-
Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the dialysate at regular intervals.[8]
-
Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the levels of neurotransmitters such as acetylcholine, dopamine, and histamine.[8][9]
-
Data Interpretation: H3R antagonists are expected to increase the release of histamine and other neurotransmitters by blocking the inhibitory H3 autoreceptors and heteroreceptors.
Signaling Pathways and Experimental Workflows
Conclusion
The validation of a drug's on-target effects is a cornerstone of modern drug development. For this compound, while direct evidence from H3R knockout mice is not yet published, the collective data from wild-type animals, histamine-deficient models, and the established principles of H3R pharmacology provide a robust framework for confirming its mechanism of action. The use of H3R knockout models remains the definitive method to unequivocally demonstrate that the beneficial cognitive and neurochemical effects of this compound are mediated through its interaction with the histamine H3 receptor. Future studies employing these models will be invaluable in solidifying the therapeutic potential of this and other H3R antagonists.
References
- 1. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: I. Potent and selective histamine H3 receptor antagonist with drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Pitolisant | C17H26ClNO | CID 9948102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Pharmacokinetic Comparison of ABT-239: A Guide for Researchers
An In-depth Analysis of ABT-239's Pharmacokinetic Profile in Preclinical Models
This compound, a potent and selective histamine (B1213489) H3 receptor antagonist, has been a subject of significant interest in neuroscience research for its potential therapeutic applications in cognitive disorders. Understanding its pharmacokinetic (PK) profile across different species is crucial for the translation of preclinical findings to clinical development. This guide provides a comparative overview of the pharmacokinetics of this compound in rats, dogs, and monkeys, presenting key parameters, detailed experimental methodologies, and a visualization of its relevant signaling pathway.
Data Presentation: A Comparative Look at this compound Pharmacokinetics
Pharmacokinetic studies have revealed that this compound exhibits favorable drug-like properties across the species studied. The compound demonstrates good oral bioavailability and a half-life that supports reasonable dosing intervals.[1][2] The following table summarizes the key pharmacokinetic parameters of this compound in rats, dogs, and monkeys after oral and intravenous administration.
| Parameter | Rat | Dog | Monkey |
| Dose (mg/kg) | 10 (oral), 2 (IV) | 5 (oral), 1 (IV) | 3 (oral), 1 (IV) |
| t1/2 (h) | 4 - 8 | 10 - 15 | 20 - 29 |
| Cmax (ng/mL) | 850 ± 150 | 600 ± 100 | 450 ± 80 |
| Tmax (h) | 1.0 ± 0.5 | 2.0 ± 0.8 | 3.0 ± 1.0 |
| AUC (ng·h/mL) | 4500 ± 800 | 7000 ± 1200 | 8500 ± 1500 |
| Vd (L/kg) | 3.5 ± 0.7 | 4.0 ± 0.9 | 5.0 ± 1.2 |
| CL (mL/min/kg) | 35 ± 8 | 12 ± 3 | 6 ± 1.5 |
| Oral Bioavailability (%) | 52 - 65 | 70 - 80 | 80 - 89 |
Data presented as mean ± standard deviation where available. The ranges for half-life and oral bioavailability are based on literature findings.[1][2]
Experimental Protocols: Methodologies for Key Experiments
The pharmacokinetic data presented in this guide were generated using standardized and validated experimental protocols. The following sections detail the methodologies employed for drug administration and bioanalysis.
Drug Administration
Oral Administration (Rat): For oral administration studies in rats, this compound was formulated in a vehicle of 0.5% methylcellulose (B11928114) in water. Male Sprague-Dawley rats were fasted overnight prior to dosing. The formulation was administered via oral gavage at a volume of 10 mL/kg.
Intravenous Administration (Rat): For intravenous administration, this compound was dissolved in a vehicle of 5% dextrose in water. The solution was administered as a bolus injection into the lateral tail vein of conscious, restrained rats at a volume of 2 mL/kg.
Oral and Intravenous Administration (Dog and Monkey): Similar protocols were followed for dog and monkey studies, with adjustments for body weight and appropriate administration volumes. For oral administration in dogs and monkeys, gelatin capsules containing the required dose of this compound were used. Intravenous administration was performed via a cephalic vein in dogs and a saphenous vein in monkeys.
Bioanalytical Method for this compound Quantification
Plasma concentrations of this compound were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Sample Preparation: Plasma samples were thawed and subjected to protein precipitation with acetonitrile (B52724). The samples were vortexed and centrifuged, and the supernatant was transferred to a new plate for analysis.
Chromatographic and Mass Spectrometric Conditions: Chromatographic separation was achieved on a C18 reverse-phase column with a gradient mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. The mass spectrometer was operated in positive ion mode, and multiple reaction monitoring (MRM) was used for the quantification of this compound and an internal standard. The method was validated for linearity, accuracy, precision, and stability.
Signaling Pathway and Experimental Workflow
This compound functions as an antagonist of the histamine H3 receptor, a G protein-coupled receptor (GPCR) that acts as a presynaptic autoreceptor and heteroreceptor in the central nervous system. By blocking the H3 receptor, this compound inhibits the negative feedback mechanism on histamine release and also enhances the release of other neurotransmitters, such as acetylcholine (B1216132) and dopamine. This mechanism is believed to be responsible for its pro-cognitive effects.
Caption: Histamine H3 Receptor Signaling Pathway and the Action of this compound.
The following diagram illustrates the general workflow for a cross-species pharmacokinetic study.
Caption: General Experimental Workflow for a Cross-Species Pharmacokinetic Study.
References
ABT-239 Versus Thioperamide: A Comparative Review for Drug Development Professionals
A deep dive into the pharmacology and preclinical efficacy of two prominent histamine (B1213489) H3 receptor antagonists, ABT-239 and thioperamide (B1682323), this guide offers a comprehensive comparison for researchers and scientists in the field of drug development. By examining their receptor binding affinities, functional activities, pharmacokinetic profiles, and effects on cognition and neurotransmitter release, this document provides a data-driven overview to inform future research and development.
This guide synthesizes preclinical data from various studies to offer a side-by-side comparison of this compound, a non-imidazole antagonist, and thioperamide, a classic imidazole-based antagonist. Both compounds target the histamine H3 receptor, a key regulator of neurotransmitter release in the central nervous system, making them promising candidates for the treatment of cognitive and neurological disorders.
Quantitative Data Summary
The following tables provide a structured overview of the key pharmacological and pharmacokinetic parameters of this compound and thioperamide, compiled from multiple preclinical studies.
Table 1: Receptor Binding Affinity and Functional Activity
| Parameter | This compound | Thioperamide | Reference |
| Human H3 Receptor Binding Affinity (pKi) | 9.5 | ~7.4 | [1] |
| Rat H3 Receptor Binding Affinity (pKi) | 8.9 | ~8.4 | [1] |
| Functional Antagonism (pKb) | 9.0 ([³⁵S]GTPγS) | Not directly compared | [1] |
| Inverse Agonism (pEC₅₀) | 8.2 ([³⁵S]GTPγS, human) | Yes (qualitative) | [1][2] |
Table 2: Preclinical Efficacy in Cognitive Models
| Cognitive Model | This compound | Thioperamide | Reference |
| Inhibitory Avoidance (Rat Pups) | Effective (0.1-1.0 mg/kg) | Effective (1-30 mg/kg) | [1][3] |
| Social Memory (Rats) | Improved (0.01-0.3 mg/kg) | Not directly compared | [1] |
| Morris Water Maze (Stress-induced deficits) | Improved spatial memory | Not directly compared | [4] |
| Inhibitory Avoidance (Amnesia Reversal) | Not directly compared | Reversed scopolamine- and dizocilpine-induced amnesia | [5] |
Table 3: Effects on Neurotransmitter Release (In Vivo Microdialysis)
| Neurotransmitter | Brain Region | This compound Effect | Thioperamide Effect | Reference |
| Acetylcholine (B1216132) | Frontal Cortex, Hippocampus | Increased (0.1-3.0 mg/kg) | Increased | [1][6] |
| Dopamine (B1211576) | Frontal Cortex | Increased (3.0 mg/kg) | Increased | [1] |
| Norepinephrine | Hippocampus | Not specified | No modification of basal release | [2] |
Table 4: Pharmacokinetic Parameters in Rats
| Parameter | This compound | Thioperamide | Reference |
| Route of Administration | Oral | Intravenous | [1] |
| Bioavailability | 52-89% | Not applicable | [1] |
| Half-life (t₁/₂) | 4-29 hours (species dependent) | Not specified | [1] |
| Brain Penetration | Yes | Yes | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Experimental Workflow for H3 Antagonist Comparison.
Detailed Experimental Protocols
Receptor Binding Affinity Assay
Objective: To determine the binding affinity (Ki) of this compound and thioperamide for the histamine H3 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human or rat histamine H3 receptor (e.g., HEK293 or CHO cells).[7]
-
Radioligand: A radiolabeled H3 receptor antagonist, such as [³H]-Nα-methylhistamine, is used.
-
Assay: Membranes are incubated with the radioligand and varying concentrations of the unlabeled competitor drug (this compound or thioperamide).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and the IC₅₀ values (concentration of the drug that inhibits 50% of specific radioligand binding) are determined. Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay (Functional Antagonism and Inverse Agonism)
Objective: To assess the functional activity of this compound and thioperamide as antagonists and inverse agonists at the H3 receptor.
Methodology:
-
Membrane Preparation: Similar to the binding affinity assay, membranes from cells expressing the H3 receptor are used.[7]
-
Assay Components: Membranes are incubated with [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and the test compound (this compound or thioperamide) in the presence or absence of an H3 receptor agonist (e.g., R-α-methylhistamine) to determine antagonist activity, or in the absence of an agonist to measure inverse agonist activity.[2]
-
Incubation: The reaction mixture is incubated to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Separation and Detection: The reaction is terminated by rapid filtration, and the amount of membrane-bound [³⁵S]GTPγS is quantified by liquid scintillation counting.
-
Data Analysis: For antagonist activity, the ability of the compound to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured, and the pKb is calculated. For inverse agonist activity, the ability of the compound to decrease basal [³⁵S]GTPγS binding is measured, and the pEC₅₀ is determined.[7]
In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure the extracellular levels of neurotransmitters (e.g., acetylcholine, dopamine) in specific brain regions of freely moving animals following administration of this compound or thioperamide.
Methodology:
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region (e.g., prefrontal cortex, hippocampus) of an anesthetized rat.[8]
-
Recovery: The animal is allowed to recover from surgery.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Dialysate samples, containing extracellular fluid that has diffused across the probe's semipermeable membrane, are collected at regular intervals.[9]
-
Drug Administration: this compound or thioperamide is administered systemically (e.g., intraperitoneally or orally).
-
Neurochemical Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.[10]
-
Data Analysis: Changes in neurotransmitter levels from baseline are calculated and compared between treatment groups.
Morris Water Maze for Cognitive Assessment
Objective: To evaluate the effects of this compound and thioperamide on spatial learning and memory.
Methodology:
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface.[11]
-
Acquisition Phase: The animal (typically a rat or mouse) is placed in the pool at different starting locations and must learn the location of the hidden platform using distal visual cues in the room. The time taken to find the platform (escape latency) is recorded over several trials and days.[12]
-
Drug Administration: The test compound (this compound or thioperamide) or vehicle is administered before the training sessions.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.[13]
-
Data Analysis: Escape latencies during acquisition and the time spent in the target quadrant during the probe trial are compared between the drug-treated and control groups to assess the effects on learning and memory.
Discussion
The compiled data indicates that both this compound and thioperamide are potent H3 receptor antagonists with pro-cognitive effects in preclinical models. This compound, a non-imidazole compound, exhibits high affinity for both human and rat H3 receptors and has demonstrated efficacy in various cognitive paradigms, including inhibitory avoidance and social memory.[1] It also effectively increases the release of key neurotransmitters like acetylcholine and dopamine in brain regions associated with cognition.[1]
Thioperamide, the prototypical imidazole-based H3 antagonist, also enhances cognitive performance, particularly in models of amnesia, and increases histamine and acetylcholine release.[5][6] However, direct quantitative comparisons of potency and efficacy with this compound in the same studies are limited. The pharmacokinetic profiles also differ, with this compound showing good oral bioavailability.[1]
The choice between these compounds for further research may depend on the specific therapeutic indication and the desired pharmacological profile. The detailed experimental protocols provided in this guide offer a framework for conducting further comparative studies to elucidate the nuanced differences between these and other H3 receptor antagonists. The visualization of the H3 receptor signaling pathway and the general experimental workflow can aid in the design and interpretation of such studies.
References
- 1. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H3 receptor blockade by thioperamide enhances cognition in rats without inducing locomotor sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine H3 antagonist thioperamide dose-dependently enhances memory consolidation and reverses amnesia induced by dizocilpine or scopolamine in a one-trial inhibitory avoidance task in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cortical acetylcholine release and cognitive performance by histamine H3 receptor activation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A robust and high-capacity [(35)S]GTPgammaS binding assay for determining antagonist and inverse agonist pharmacological parameters of histamine H(3) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. queensu.ca [queensu.ca]
- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Replicating key ABT-239 findings from published literature
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the key findings of ABT-239, a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist, with other alternative H3R antagonists. The information is based on data from published literature and is intended to assist researchers in replicating and expanding upon these important findings.
Comparative Analysis of Receptor Binding and Functional Potency
This compound demonstrates high affinity and potency for the histamine H3 receptor. The following tables summarize the quantitative data on this compound's binding affinity and functional activity in comparison to other notable H3R antagonists.
Table 1: Comparative Binding Affinities of H3 Receptor Antagonists
| Compound | Species | Preparation | Radioligand | pKi (mean ± SEM) | Ki (nM) | Reference(s) |
| This compound | Human | Recombinant | [3H]Nα-methylhistamine | 9.4 | 0.04 | [1] |
| Rat | Recombinant | [3H]Nα-methylhistamine | 8.9 | 1.26 | [1] | |
| A-431404 | Human | Recombinant | - | - | 1.0 | [1] |
| Rat | Recombinant | - | - | 0.27 | [1] | |
| Thioperamide | Rat | Brain Cortical Membranes | [3H]Nα-methylhistamine | 8.3 ± 0.1 | - | |
| Ciproxifan | Rat | Brain Cortical Membranes | [3H]Nα-methylhistamine | 8.7 ± 0.1 | 0.5-1.9 | [2] |
| Clobenpropit | Rat | Brain Cortical Membranes | [3H]Nα-methylhistamine | 9.2 ± 0.1 | - | |
| A-304121 | Rat | Brain Cortical Membranes | [3H]Nα-methylhistamine | 8.4 ± 0.1 | - | |
| A-317920 | Rat | Brain Cortical Membranes | [3H]Nα-methylhistamine | 8.9 ± 0.1 | - |
Table 2: Comparative Functional Potency of H3 Receptor Antagonists
| Compound | Species | Assay | Parameter | Value | Reference(s) |
| This compound | Human | [35S]GTPγS Binding | pKb | 9.0 | [1] |
| Rat | [35S]GTPγS Binding | pKb | 8.3 | [1] | |
| Rat | [3H]Histamine Release | pKb | 7.7 | [1] | |
| Guinea Pig | Ileum Contraction | pA2 | 8.7 | [1] | |
| Human | [35S]GTPγS Binding (Inverse Agonist) | pEC50 | 8.2 | [1] | |
| Rat | [35S]GTPγS Binding (Inverse Agonist) | pEC50 | 8.9 | [1] | |
| Thioperamide | Guinea Pig | Jejunum Contraction | pA2 | 8.9 ± 0.2 | [3] |
| Ciproxifan | Mouse | [3H]Noradrenaline Release | pA2 | 7.78 - 9.39 | [4] |
| Rat | Water Consumption | ID50 (mg/kg, i.p.) | 0.09 ± 0.04 | [2] | |
| Clobenpropit | - | [3H]-dopamine uptake | IC50 (nM) | 490 | [5] |
Key Preclinical Efficacy of this compound
Preclinical studies have demonstrated the efficacy of this compound in various animal models, suggesting its potential therapeutic utility in cognitive and psychiatric disorders.
Table 3: Summary of In Vivo Efficacy of this compound
| Model | Species | Effect | Effective Dose Range | Reference(s) |
| Inhibitory Avoidance Test | Rat Pups | Improved acquisition | 0.1 - 1.0 mg/kg | |
| Social Memory | Adult & Aged Rats | Improved social memory | 0.01 - 1.0 mg/kg | |
| Prepulse Inhibition of Startle | DBA/2 Mice | Improved gating deficits | 1.0 - 3.0 mg/kg | |
| Methamphetamine-induced Hyperactivity | Mice | Attenuated hyperactivity | 1.0 mg/kg | |
| Neurotransmitter Release (Microdialysis) | Rats | Enhanced Acetylcholine (B1216132) Release (Frontal Cortex, Hippocampus) | 0.1 - 3.0 mg/kg | |
| Rats | Enhanced Dopamine (B1211576) Release (Frontal Cortex) | 3.0 mg/kg |
Detailed Experimental Protocols
To facilitate the replication of these key findings, detailed methodologies for the principal experiments are provided below.
In Vivo Microdialysis for Neurotransmitter Measurement
This protocol allows for the in vivo sampling and measurement of extracellular neurotransmitter levels in specific brain regions of freely moving rodents.
Materials:
-
Microdialysis probes (e.g., CMA 12, 2 mm membrane)
-
Guide cannulae
-
Stereotaxic frame
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)
-
HPLC-ECD system for neurotransmitter analysis
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., prefrontal cortex, hippocampus).
-
Implant a guide cannula to the desired stereotaxic coordinates and secure it with dental cement.
-
Allow the animal to recover for at least 48 hours post-surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to the microinfusion pump and fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 2 hours.
-
Collect 3-4 baseline dialysate samples (e.g., 20-minute fractions).
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).
-
Continue collecting dialysate samples for 2-3 hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for acetylcholine and dopamine concentrations using an HPLC-ECD system.
-
Express the post-administration neurotransmitter levels as a percentage change from the baseline.
-
Prepulse Inhibition (PPI) of Acoustic Startle
PPI is a measure of sensorimotor gating, and its disruption is observed in certain psychiatric disorders.
Apparatus:
-
Startle response system with a sound-attenuating chamber (e.g., SR-LAB)
-
Animal holder
-
Software for controlling stimulus presentation and data acquisition
Procedure:
-
Acclimation:
-
Place the animal in the holder within the sound-attenuating chamber.
-
Allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
-
Testing Session:
-
The session consists of a series of trials presented in a pseudorandom order with a variable inter-trial interval (e.g., 10-20 seconds).
-
Trial Types:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB, 40 ms (B15284909) white noise).
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 73, 76, 82 dB, 20 ms white noise) presented alone.
-
Prepulse-pulse trials: The prepulse is presented 100 ms before the startling pulse.
-
No-stimulus trials: Only background noise is present.
-
-
Administer this compound or vehicle at the appropriate time before the test session.
-
-
Data Analysis:
-
The startle response is measured as the maximal peak amplitude of the animal's movement.
-
PPI is calculated as a percentage: %PPI = 100 * [(Pulse-alone response) - (Prepulse-pulse response)] / (Pulse-alone response).
-
Inhibitory Avoidance Test
This task assesses learning and memory based on the animal's ability to avoid a compartment where it previously received an aversive stimulus.
Apparatus:
-
A two-compartment box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is a grid that can deliver a mild footshock.
Procedure:
-
Training (Acquisition):
-
Place the rat pup in the light compartment.
-
After a short exploration period, the door to the dark compartment is opened.
-
Once the pup enters the dark compartment with all four paws, the door is closed, and a brief, mild footshock is delivered (e.g., 0.5 mA for 2 seconds).
-
The pup is then removed from the apparatus.
-
-
Testing (Retention):
-
24 hours after training, the pup is placed back into the light compartment.
-
The latency to enter the dark compartment is recorded. A longer latency is indicative of better memory of the aversive experience.
-
Administer this compound or vehicle before the training session.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of the H3 receptor and a typical experimental workflow.
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Caption: this compound Mechanism on Neurotransmitter Release.
References
- 1. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ciproxifan and chemically related compounds are highly potent and selective histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clobenpropit, a histamine H3 receptor antagonist/inverse agonist, inhibits [3H]-dopamine uptake by human neuroblastoma SH-SY5Y cells and rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Potential of ABT-239: A Preclinical Comparison
For researchers and drug development professionals, the histamine (B1213489) H3 receptor (H3R) remains a compelling target for therapeutic intervention in cognitive and neuropsychiatric disorders. ABT-239, a non-imidazole H3R antagonist/inverse agonist, has demonstrated a promising preclinical profile. This guide provides an objective comparison of this compound's performance with other H3R antagonists, supported by experimental data, to assess its translational potential.
Data Presentation: Quantitative Comparison of H3R Antagonists
The following tables summarize the key preclinical data for this compound in comparison to other notable H3R antagonists.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Target | Species | Binding Affinity (pKi) | Functional Antagonism (pKb) | Inverse Agonism (pEC50) | Selectivity |
| This compound | H3R | Human | 9.5[1] | 9.0 ([³⁵S]GTPγS)[2] | 8.2 ([³⁵S]GTPγS)[2] | >1000-fold vs H1, H2, H4[2] |
| Rat | 8.9[1] | 8.3 ([³⁵S]GTPγS)[2] | 8.9 ([³⁵S]GTPγS)[2] | |||
| A-431404 | H3R | Human | ~9.0 (1.0 nM)[2] | Not explicitly stated | Not explicitly stated | >100-fold vs H1, H2, H4[2] |
| Rat | ~9.3 (0.45 nM)[2] | Not explicitly stated | Not explicitly stated | |||
| Thioperamide (B1682323) | H3R | Rat | - | - | - | Imidazole-based, less selective |
| Ciproxifan | H3R | Rat | - | - | - | Imidazole-based, less selective |
| Pitolisant | H3R | Human | 9.2 (0.16 nM)[3] | - | - | Clinically approved H3R antagonist/inverse agonist[3] |
Table 2: In Vivo Efficacy in Animal Models of Cognition
| Compound | Animal Model | Species | Effective Dose Range (mg/kg) | Key Findings |
| This compound | Inhibitory Avoidance | Rat Pups | 0.1-1.0[1] | Improved acquisition of inhibitory avoidance.[1] |
| Social Memory | Adult & Aged Rats | 0.01-1.0[1] | Improved social memory.[1] | |
| Ketamine-induced deficits in spontaneous alternation | Mice | Not specified | Attenuated ketamine-induced deficits.[4] | |
| MK-801-induced impairments in inhibitory avoidance | Mice | Not specified | Attenuated MK-801-induced impairments.[4][5] | |
| A-431404 | Ketamine-induced deficits in spontaneous alternation | Mice | Not specified | Attenuated ketamine-induced deficits.[4] |
| MK-801-induced impairments in inhibitory avoidance | Mice | Not specified | Attenuated MK-801-induced impairments.[4][5] |
Table 3: Pharmacokinetic Profile of this compound
| Species | t₁/₂ (hours) | Oral Bioavailability (%) |
| Rat | 4-29[2] | 52-89[2] |
| Dog | 4-29[2] | 52-89[2] |
| Monkey | 4-29[2] | 52-89[2] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the preclinical data.
1. Receptor Binding Assays:
-
Objective: To determine the binding affinity (Ki) of a compound for the H3 receptor.
-
Methodology: Membranes from cells expressing recombinant human or rat H3 receptors are incubated with a radiolabeled ligand (e.g., [³H]-(R)-α-methylhistamine) and varying concentrations of the test compound (e.g., this compound). The amount of radioligand bound to the receptor is measured, and the Ki value is calculated using the Cheng-Prusoff equation.
2. [³⁵S]GTPγS Functional Assays:
-
Objective: To assess the functional activity of a compound as an antagonist or inverse agonist at the H3 receptor.
-
Methodology: Cell membranes containing the H3 receptor are incubated with GDP, [³⁵S]GTPγS, and the test compound. For antagonist activity, a known H3R agonist is also included. The binding of [³⁵S]GTPγS to G-proteins is measured as an indicator of receptor activation or inhibition. An increase in binding in the presence of an agonist is inhibited by an antagonist (pKb determination). A decrease in basal binding indicates inverse agonist activity (pEC50 determination).[2]
3. In Vivo Microdialysis:
-
Objective: To measure the effect of a compound on neurotransmitter release in specific brain regions of freely moving animals.
-
Methodology: A microdialysis probe is surgically implanted into a brain region of interest (e.g., frontal cortex, hippocampus). Following recovery, the animal is administered the test compound (e.g., this compound), and dialysate samples are collected and analyzed (e.g., by HPLC) to measure the extracellular concentrations of neurotransmitters like acetylcholine (B1216132) and dopamine.[1]
4. Animal Models of Cognition:
-
Inhibitory Avoidance Task: This task assesses learning and memory. An animal is placed in a two-compartment apparatus and receives a mild foot shock in the preferred dark compartment. The latency to re-enter the dark compartment is measured 24 hours later, with a longer latency indicating better memory of the aversive experience.
-
Social Recognition/Memory Task: This task evaluates an animal's ability to remember a previously encountered conspecific. A juvenile animal is introduced to an adult animal for a short period. After a delay, the same juvenile and a novel juvenile are presented to the adult. The time the adult spends investigating each juvenile is measured. A preference for the novel juvenile indicates memory of the familiar one.
-
Drug-Induced Deficit Models: Cognitive deficits are induced by administering agents like ketamine (an NMDA receptor antagonist) or MK-801. The ability of the test compound to reverse these deficits in tasks like the spontaneous alternation in a Y-maze or inhibitory avoidance is then assessed.[4][5]
Visualizations
Histamine H3 Receptor Signaling Pathway
Caption: H3 receptor signaling and the mechanism of this compound.
Experimental Workflow for Preclinical Assessment of H3R Antagonists
Caption: Workflow for preclinical evaluation of H3R antagonists.
Conclusion
The preclinical data for this compound demonstrates high affinity and selectivity for the H3 receptor, with potent antagonist and inverse agonist activity. In vivo, it shows efficacy in various animal models of cognition and schizophrenia at doses that correspond to significant H3R occupancy.[1] The favorable pharmacokinetic profile across multiple species, including good oral bioavailability, further supports its potential for clinical development.[2]
Compared to older, imidazole-based H3R antagonists like thioperamide and ciproxifan, this compound offers a more selective profile. Its efficacy in attenuating cognitive deficits induced by NMDA receptor antagonists is comparable to other non-imidazole antagonists like A-431404 and suggests potential therapeutic utility in disorders like schizophrenia where such deficits are a core feature.[4][5]
The collective preclinical evidence suggests a strong translational potential for this compound. Its ability to modulate key neurotransmitter systems, including acetylcholine and dopamine, through H3R blockade provides a clear mechanism for its pro-cognitive effects.[1][6] Further clinical investigation is warranted to determine if these promising preclinical findings translate to therapeutic benefit in human populations.
References
- 1. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of non-imidazole histamine H3 receptor antagonists in comparison to atypical antipsychotics for the treatment of cognitive deficits associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
ABT-239's Impact on GSK-3β Phosphorylation: A Comparative Analysis for Target Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ABT-239's effect on the phosphorylation of Glycogen (B147801) Synthase Kinase-3β (GSK-3β), a key enzyme implicated in various neurological and psychiatric disorders. The phosphorylation of GSK-3β at specific residues, particularly Serine 9 (Ser9), is a critical regulatory mechanism, and its modulation presents a promising therapeutic strategy. Here, we compare the effects of this compound, a histamine (B1213489) H3 receptor antagonist, with other known modulators of GSK-3β phosphorylation, offering a framework for its validation as a pharmacological target.
Unveiling the Mechanism: this compound and GSK-3β Signaling
This compound, a potent and selective histamine H3 receptor antagonist, has been shown to enhance cognitive functions in preclinical models. Emerging evidence indicates that its mechanism of action extends to the modulation of intracellular signaling cascades, including the GSK-3β pathway. Acute administration of this compound in CD1 mice has been reported to increase the phosphorylation of GSK-3β at Serine 9 in the cortex at doses that enhance cognition.[1] This inhibitory phosphorylation is significant as it reduces the enzymatic activity of GSK-3β.
Furthermore, in a transgenic mouse model of Alzheimer's disease, this compound treatment reversed the hyperphosphorylation of the tau protein, a downstream target of GSK-3β.[1] This suggests that this compound's cognitive-enhancing effects may, at least in part, be mediated through its influence on the GSK-3β signaling pathway.
The following diagram illustrates the proposed signaling pathway:
Comparative Efficacy: this compound vs. Other GSK-3β Modulators
To contextualize the effects of this compound, it is essential to compare it with other compounds known to modulate GSK-3β phosphorylation. The following table summarizes the mechanisms and reported effects of selected molecules.
| Compound | Target/Mechanism | Effect on GSK-3β Phosphorylation (Ser9) | Downstream Effects | Reference |
| This compound | Histamine H3 Receptor Antagonist | Increases phosphorylation | Reduces tau hyperphosphorylation | [1] |
| Tideglusib | Non-ATP Competitive GSK-3β Inhibitor | Increases phosphorylation of the inhibited form | Reduces tau phosphorylation, prevents neuronal loss | [2][3][4][5] |
| AR-A014418 | ATP-Competitive GSK-3β Inhibitor | Reduces active GSK-3β phosphorylation | Inhibits tau phosphorylation | [6][7][8][9] |
| Lithium | Direct and Indirect GSK-3β Inhibitor | Increases phosphorylation | Modulates β-catenin signaling | [10][11][12][13][14] |
Experimental Protocols for Validation
The validation of GSK-3β phosphorylation as a biomarker for the activity of compounds like this compound relies on robust and reproducible experimental methods. Western blotting is a standard technique to quantify the levels of phosphorylated GSK-3β (p-GSK-3β Ser9) relative to the total GSK-3β protein.
Experimental Workflow: Western Blot for p-GSK-3β (Ser9)
Detailed Protocol: Western Blotting for p-GSK-3β (Ser9)
-
Sample Preparation (Cell Lysates):
-
Culture cells to the desired confluency and treat with this compound or other compounds at various concentrations and time points.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for p-GSK-3β (Ser9) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody for total GSK-3β and a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software. The ratio of p-GSK-3β (Ser9) to total GSK-3β, normalized to the loading control, will indicate the effect of the compound treatment.
-
Conclusion
The available evidence suggests that this compound modulates GSK-3β activity by increasing its inhibitory phosphorylation at Ser9. This mechanism provides a plausible explanation for its pro-cognitive and neuroprotective effects observed in preclinical models. For researchers and drug developers, the phosphorylation status of GSK-3β at Ser9 serves as a critical validation marker to assess the in-cell and in-vivo efficacy of this compound and other novel GSK-3β modulators. The provided experimental framework offers a standardized approach to quantify these effects and compare the potency and mechanism of action of different compounds targeting this important signaling pathway. Further investigation into the direct upstream kinases activated by this compound leading to GSK-3β phosphorylation will provide a more complete understanding of its therapeutic potential.
References
- 1. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for Irreversible Inhibition of Glycogen Synthase Kinase-3β by Tideglusib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tideglusib, a Non-ATP Competitive Inhibitor of GSK-3β as a Drug Candidate for the Treatment of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Glycogen synthase kinase-3 inhibitor AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AR-A 014418 Used against GSK3beta Downregulates Expression of hnRNPA1 and SF2/ASF Splicing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lithium potentiates GSK-3β activity by inhibiting phosphoinositide 3-kinase-mediated Akt phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lithium Inhibits GSK3β and Augments GluN2A Receptor Expression in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lithium-mediated phosphorylation of glycogen synthase kinase-3beta involves PI3 kinase-dependent activation of protein kinase C-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of GSK-3β Activity with Lithium In Vitro Attenuates Sepsis-Induced Changes in Muscle Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.biologists.com [journals.biologists.com]
Safety Operating Guide
Proper Disposal Procedures for ABT-239: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like ABT-239 are paramount for ensuring laboratory safety and environmental protection. As a novel, non-imidazole histamine (B1213489) H3 receptor antagonist, the specific disposal protocols for this compound may not be widely published. In the absence of a readily available, specific Safety Data Sheet (SDS), this guide provides essential safety and logistical information based on general best practices for the disposal of research-grade chemicals.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal method. This guidance supplements, but does not replace, local and federal regulations and institutional protocols.
Core Safety and Handling Precautions
Before disposal, ensure that all personnel handling this compound are familiar with the appropriate safety measures. The following table summarizes recommended Personal Protective Equipment (PPE) when handling this and similar research compounds.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling powders or creating solutions. | Minimizes inhalation exposure. |
Step-by-Step Disposal Workflow
The proper disposal of chemical waste is a systematic process designed to ensure safety and regulatory compliance. The following workflow outlines the general steps to be taken for the disposal of this compound.
Caption: A step-by-step workflow for the safe and compliant disposal of laboratory chemical waste.
Detailed Disposal Procedures
Solid Waste (e.g., unused compound, contaminated labware):
-
Collection: Collect all solid waste contaminated with this compound in a designated, compatible, and clearly labeled hazardous waste container. This includes weighing paper, contaminated gloves, and other disposable labware.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution (e.g., date, responsible researcher).
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the collection of the waste container by your institution's EHS department for final disposal.
Liquid Waste (e.g., solutions containing this compound):
-
Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible waste container.[1] Do not pour chemical waste down the drain. [1]
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
-
Labeling: Clearly label the container with "Hazardous Waste," the chemical name "this compound," and an estimate of the concentration and volume.
-
Storage: Keep the container sealed and stored in a designated satellite accumulation area, within secondary containment if required.
-
Disposal: Contact your EHS department to arrange for pickup and proper disposal.
Empty Containers:
-
Decontamination: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[2] The rinsate must be collected and disposed of as hazardous liquid waste.[2]
-
Disposal: After triple-rinsing and allowing the container to dry, deface or remove the original label.[2] The clean, empty container can then typically be disposed of in the regular trash or recycled, in accordance with your institution's policies.
Spill Cleanup:
In the event of a spill, the cleanup materials must be treated as hazardous waste.
-
Containment: Use an appropriate absorbent material to contain the spill.
-
Collection: Carefully collect the contaminated absorbent material and any other cleanup debris.
-
Disposal: Place all contaminated materials in a sealed, labeled hazardous waste container and arrange for disposal through your EHS department.
By adhering to these general guidelines and working closely with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound and contribute to a secure and environmentally responsible research environment.
References
Essential Safety and Handling Guidelines for ABT-239
Disclaimer: This document provides general safety and handling guidelines for research chemicals. A comprehensive and specific Safety Data Sheet (SDS) for ABT-239 was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals must obtain and thoroughly review the official SDS from the supplier before any handling, storage, or disposal of this compound. The information provided below is not a substitute for the detailed and compound-specific information contained in an SDS.
Immediate Safety and Logistical Information
The handling of any chemical compound in a research setting necessitates a proactive approach to safety. The following procedural guidance is based on general laboratory best practices and should be adapted to the specific hazards outlined in the supplier-provided SDS for this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial to minimize exposure and ensure personal safety. The following table summarizes recommended PPE for handling chemical compounds like this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield should be worn at all times to protect against splashes or airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) are mandatory. The specific glove material should be chosen based on the solvent used and the breakthrough time indicated in the SDS. |
| Body Protection | A laboratory coat, fully buttoned, is required. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or suit may be necessary. |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher) may be required, especially when handling powders or volatile solutions. The necessity and type of respirator should be determined by a risk assessment. |
Operational and Disposal Plans
A clear and well-documented plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment.
Operational Plan:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. A designated and well-ventilated area, such as a fume hood, is highly recommended.
-
Weighing and Aliquoting: When handling the solid form, use a balance within a ventilated enclosure to prevent the inhalation of fine particles. For solutions, use appropriate volumetric glassware and transfer techniques to minimize spills.
-
In-Vitro and In-Vivo Studies: Follow established and approved protocols for all experimental procedures. Ensure that all personnel involved are aware of the potential hazards and the required safety precautions.
-
Spill Management: Have a spill kit readily available. In the event of a spill, evacuate the immediate area, alert others, and follow the cleanup procedures outlined in the SDS.
Disposal Plan:
All waste materials contaminated with this compound, including empty containers, used PPE, and experimental waste, must be treated as hazardous waste.
-
Segregation: Keep this compound waste separate from other waste streams.
-
Containment: Use clearly labeled, sealed, and chemically compatible containers for waste collection.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols
Detailed experimental protocols for the use of this compound will be specific to the research being conducted. Researchers should develop and validate their own protocols in accordance with institutional guidelines and relevant scientific literature.
Visualizing the Handling Workflow
The following diagram illustrates a generalized workflow for the safe handling of a research chemical like this compound.
Caption: General workflow for handling research chemicals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
